molecular formula C8H12O3 B1584151 ethyl 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 83568-11-0

ethyl 3,4-dihydro-2H-pyran-2-carboxylate

カタログ番号: B1584151
CAS番号: 83568-11-0
分子量: 156.18 g/mol
InChIキー: HXBSUCZDAYLJDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBSUCZDAYLJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83568-11-0
Record name 83568-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Introduction: The Significance of the Dihydropyran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable heterocyclic building block in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The 3,4-dihydro-2H-pyran ring system is a prevalent motif in a myriad of natural products and biologically active molecules. Its inherent structural features and the potential for stereoselective functionalization make it a sought-after scaffold in medicinal chemistry and materials science. This compound, in particular, serves as a versatile intermediate, with the ester functionality providing a convenient handle for further chemical transformations.[1] The applications of dihydropyran derivatives are extensive, ranging from potent adenosine A2A and A3 receptor agonists to key components in the synthesis of complex natural products like spiroketals and polyketides.[2][3]

The Cornerstone of Synthesis: The Hetero-Diels-Alder Reaction

The most direct and widely employed method for constructing the 3,4-dihydro-2H-pyran ring is the hetero-Diels-Alder (HDA) reaction . This powerful cycloaddition involves the reaction of a diene with a heterodienophile, in this case, an electron-deficient carbonyl compound.

Mechanistic Rationale: An Inverse-Electron-Demand Cycloaddition

The synthesis of this compound typically proceeds via an inverse-electron-demand hetero-Diels-Alder reaction . In this scenario, an electron-rich olefin (the dienophile) reacts with an electron-poor α,β-unsaturated carbonyl compound (the heterodiene).[4][5] However, a more common and direct approach for the target molecule involves the [4+2] cycloaddition between an electron-deficient dienophile, such as ethyl glyoxylate, and an electron-rich diene, like acrolein, acting as the 1-oxabutadiene system.

The reaction between acrolein (the diene) and ethyl glyoxylate (the dienophile) is a concerted, though often asynchronous, process.[6] The stereochemical outcome of the reaction is governed by the frontier molecular orbitals of the reactants. Lewis acid catalysis is frequently employed to enhance the reactivity of the dienophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition.

Below is a diagram illustrating the fundamental hetero-Diels-Alder reaction for the synthesis of the target molecule.

References

An In-Depth Technical Guide to Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a heterocyclic organic compound featuring a dihydropyran ring, a structural motif of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates both an ester and a cyclic vinyl ether, rendering it a versatile building block for the synthesis of more complex molecular architectures. The dihydropyran scaffold is a core component of numerous natural products and pharmacologically active molecules, making its derivatives, such as the title compound, valuable intermediates in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Structure

Proper identification is critical for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 83568-11-0[2][3][4]
Molecular Formula C₈H₁₂O₃[1][2][4]
Molecular Weight 156.18 g/mol [1][5]
InChI InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3[1][3]
InChIKey HXBSUCZDAYLJDO-UHFFFAOYSA-N[1][3]
Canonical SMILES CCOC(=O)C1CCC=CO1[1]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes O1 [label="O", pos="0,1.2!", fontcolor="#EA4335"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"];

C7 [label="C", pos="-2.4,1.2!"]; O2 [label="O", pos="-2.4,2.2!", fontcolor="#EA4335"]; O3 [label="O", pos="-3.5,0.6!", fontcolor="#EA4335"]; C8 [label="C", pos="-4.7,1.2!"]; C9 [label="C", pos="-5.9,0.6!"];

// Bonds O1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- O1;

C2 -- C7; C7 -- O2 [style=double]; C7 -- O3; O3 -- C8; C8 -- C9;

// Implicit hydrogens (optional, for clarity) H_C2 [label="H", pos="-1.5,1.1!"]; H1_C3 [label="H₂", pos="-1.8,-0.8!"]; H_C4 [label="H", pos="0,-1.8!"]; H_C5 [label="H", pos="1.8,-0.8!"]; H1_C6 [label="H₂", pos="1.8,0.8!"]; H_C8 [label="H₂", pos="-4.7,1.8!"]; H_C9 [label="H₃", pos="-6.5,1.1!"];

C2 -- H_C2; C3 -- H1_C3; C4 -- H_C4; C5 -- H_C5; C6 -- H1_C6; C8 -- H_C8; C9 -- H_C9; }

Caption: 2D Structure of this compound.

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application conditions. This compound is typically supplied as a colorless to yellow, sticky oil or semi-solid.

PropertyValueSource
Physical Form Clear Colourless Oil / Sticky Oil to Semi-Solid[5]
Boiling Point 84-84.2 °C at 10 Torr[5]
Density 1.077 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Chloroform[5]
Storage Temperature Room temperature or Refrigerator[5]
Section 3: Spectroscopic Profile

Spectroscopic data is essential for structure confirmation and quality control. The following data provides the characteristic spectral fingerprints for this compound.

TechniqueKey Features / DataSource
¹³C NMR Spectra available for reference.[1]
¹H NMR Data available for structural elucidation.
Mass Spec (GC-MS) Spectra available for molecular weight and fragmentation pattern analysis.[1]
Infrared (IR) Vapor phase IR spectrum available. Key absorptions expected for C=O (ester), C=C (alkene), and C-O (ether) bonds.[1][3][6]
Section 4: Synthesis and Mechanism

The most prominent and efficient method for constructing the 3,4-dihydro-2H-pyran ring system is the Hetero-Diels-Alder (HDA) reaction . This reaction is a powerful tool in organic synthesis for forming six-membered heterocycles.[7][8]

4.1 The Hetero-Diels-Alder Approach

For this compound, the synthesis involves a [4+2] cycloaddition between an electron-poor dienophile and an electron-rich diene. In this specific case, the roles are reversed in what is known as an inverse-electron-demand HDA reaction.

  • Heterodiene: Acrolein (acts as the four-atom component).

  • Dienophile: Ethyl glyoxylate (acts as the two-atom component).

The causality behind this synthetic choice lies in the inherent reactivity of the starting materials, which allows for the direct and atom-economical formation of the desired heterocyclic core. The reaction can often be promoted by Lewis acids, which coordinate to the dienophile, lowering its LUMO energy and accelerating the cycloaddition process.[9][10]

hetero_diels_alder cluster_reactants Reactants acrolein Acrolein (Heterodiene) ts [4+2] Transition State acrolein->ts Cycloaddition ethyl_glyoxylate Ethyl Glyoxylate (Dienophile) ethyl_glyoxylate->ts Cycloaddition product This compound ts->product Ring Formation catalyst Lewis Acid (optional) e.g., BF₃·OEt₂ catalyst->ts Lowers LUMO Accelerates reaction

Caption: Mechanism of the Hetero-Diels-Alder Synthesis.

4.2 Detailed Synthetic Protocol: Hetero-Diels-Alder Reaction

This protocol is a representative procedure for the synthesis via a Hetero-Diels-Alder reaction.[11][12]

Materials:

  • Ethyl glyoxylate solution (e.g., 50% in toluene)

  • Acrolein (freshly distilled)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) (optional, for rate enhancement)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere apparatus (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with a solution of ethyl glyoxylate in the chosen anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition (Optional): If using a Lewis acid, add it dropwise to the stirred solution of ethyl glyoxylate, maintaining the temperature at 0 °C.

  • Diene Addition: Add freshly distilled acrolein to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes. The exothermicity of the reaction should be carefully controlled.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the solvent (e.g., Dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Section 5: Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its multiple reactive sites.

  • Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate itself.[13] It can also be reduced to the primary alcohol (3,4-dihydro-2H-pyran-2-yl)methanol or reacted with organometallic reagents.

  • Vinyl Ether Moiety: The double bond within the pyran ring can undergo various electrophilic additions, such as hydrogenation, halogenation, or epoxidation.

  • Acetal Carbon (C2): The carbon atom bearing the ester and the ring oxygen is an acetal carbon. This site is susceptible to cleavage under acidic conditions, a property often exploited in protecting group chemistry where the related tetrahydropyranyl (THP) ether is used.[14]

This combination of functional groups makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the synthesis of adenosine receptor agonists and other biologically active compounds.[15]

derivatization_workflow cluster_reactions Key Transformations start Ethyl 3,4-dihydro-2H- pyran-2-carboxylate hydrolysis Carboxylic Acid (e.g., for amide coupling) start->hydrolysis 1. LiOH or NaOH 2. H₃O⁺ reduction Primary Alcohol (e.g., for etherification) start->reduction LiAlH₄ or DIBAL-H addition Saturated Pyran (Hydrogenation of C=C) start->addition H₂, Pd/C end_product Advanced Intermediates / APIs hydrolysis->end_product reduction->end_product addition->end_product

Caption: Synthetic Derivatization of the Dihydropyran Scaffold.

Section 6: Applications in Research and Drug Development

The dihydropyran ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its utility stems from its conformational pre-organization and its ability to engage in hydrogen bonding as an acceptor.

  • Pharmaceutical Intermediates: Derivatives of 3,4-dihydro-2H-pyran are crucial for synthesizing active pharmaceutical ingredients (APIs). A notable example is the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists, where the dihydropyran moiety is key to achieving high receptor affinity.[15]

  • Natural Product Synthesis: The stereocontrolled synthesis of dihydropyrans via methods like the HDA reaction is fundamental to the total synthesis of complex natural products that possess this core structure.[7]

  • Building Blocks: The title compound and its derivatives are commercially available as building blocks for combinatorial chemistry and fragment-based drug discovery, enabling the rapid generation of libraries of novel compounds for biological screening.[4]

Section 7: Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

CategoryInformationSource
GHS Pictogram Exclamation Mark
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a tightly closed container in a dry, well-ventilated place. Recommended storage can be at room temperature or under refrigeration.[5][16]
Handling Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][16]
Conclusion

This compound is a high-value synthetic intermediate with a rich chemical profile. Its efficient synthesis via the Hetero-Diels-Alder reaction and the versatile reactivity of its functional groups make it an indispensable tool for organic chemists. For professionals in drug development, its role as a precursor to complex, biologically active molecules underscores its importance in the ongoing quest for novel therapeutics. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

An In-depth Technical Guide to Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. As a key building block, its dihydropyran scaffold is a privileged motif found in numerous natural products and pharmacologically active molecules.[1][2] This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and physicochemical properties. We delve into its primary synthetic route—the hetero-Diels-Alder reaction—exploring the underlying mechanism and providing a detailed experimental protocol. Furthermore, this document offers an in-depth analysis of its spectroscopic signature for unambiguous characterization and discusses its reactivity and expanding role in drug discovery, particularly as a valuable scaffold for developing novel therapeutics.[2][3]

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a foundational heterocyclic structure in modern drug discovery.[1] Its prevalence in biologically active compounds stems from its unique combination of features: it possesses a chiral center, an ether linkage, and a double bond that can be readily functionalized. This allows for the creation of diverse molecular architectures with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] this compound, as a functionalized derivative, serves as a readily accessible and highly valuable precursor for more complex molecules, making it a staple in the synthetic chemist's toolbox.[4] Its application has been noted in the synthesis of potent adenosine A2A and A3 receptor agonists, highlighting its direct relevance in developing treatments for inflammatory conditions.[4]

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule containing a stereocenter at the C2 position. The ethyl ester group at this position significantly influences the molecule's reactivity and solubility.

Structural Representation

The core structure consists of a six-membered ring containing one oxygen atom and a double bond between C5 and C6.

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is provided below for quick reference.

PropertyValueSource
Molecular Formula C₈H₁₂O₃[5][6]
Molecular Weight 156.18 g/mol [6]
CAS Number 83568-11-0[5]
Appearance Colorless to Yellow Sticky Oil to Semi-Solid
IUPAC Name This compound[6]
InChI Key HXBSUCZDAYLJDO-UHFFFAOYSA-N[6]
SMILES CCOC(=O)C1CCC=CO1[6]

Synthesis via Hetero-Diels-Alder Reaction

The most common and efficient method for synthesizing the 3,4-dihydro-2H-pyran-2-carboxylate core is the inverse-electron-demand hetero-Diels-Alder (HDA) reaction .[7] This [4+2] cycloaddition is a powerful tool for constructing six-membered heterocycles.

Mechanistic Insight

In this specific synthesis, an electron-rich alkene (dienophile), such as ethyl vinyl ether, reacts with an electron-poor 1-oxabutadiene (heterodiene), like ethyl glyoxylate. The reaction is typically catalyzed by a Lewis acid. The causality for using a Lewis acid catalyst, such as SnCl₄ or BF₃·Et₂O, is to lower the energy of the LUMO of the heterodiene, thereby accelerating the cycloaddition.[7][8] The reaction proceeds through a concerted or nearly concerted transition state to form the dihydropyran ring with high regioselectivity.[9]

References

A Senior Application Scientist's Guide to Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: Synthesis, Applications, and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Heterocycle

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals and biologically active molecules. Among these, the dihydropyran scaffold is a privileged structure, offering a stable yet reactive framework for constructing complex molecular architectures. Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (CAS No. 83568-11-0) represents a particularly valuable embodiment of this scaffold.[1] It is a versatile intermediate whose ester functionality provides a convenient handle for derivatization, while the dihydropyran ring serves as a crucial pharmacophore or a precursor to other key structural motifs.

This technical guide offers an in-depth perspective on the synthesis, properties, and critical applications of this compound. Moving beyond a simple recitation of facts, we will explore the causality behind synthetic choices, provide validated experimental protocols, and contextualize its utility within the demanding field of pharmaceutical research.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties is essential for its effective use in a laboratory setting. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 83568-11-0[2]
Molecular Formula C₈H₁₂O₃[1][2]
Molecular Weight 156.18 g/mol [1]
Appearance Colorless to Yellow Sticky Oil to Semi-Solid
IUPAC Name This compound[1]
Canonical SMILES CCOC(=O)C1CCC=CO1[1]
InChI Key HXBSUCZDAYLJDO-UHFFFAOYSA-N[2]
Safety and Handling

As with any laboratory chemical, appropriate safety precautions are mandatory. This compound is classified as a warning-level hazard.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from Sigma-Aldrich.

Recommended Precautionary Measures (non-exhaustive):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical.

Core Synthesis Strategy: The [4+2] Hetero-Diels-Alder Reaction

The most elegant and direct route to the 3,4-dihydro-2H-pyran-2-carboxylate core is the Hetero-Diels-Alder (HDA) reaction .[3] This powerful pericyclic reaction involves the [4+2] cycloaddition between a conjugated diene (the 4π component) and a heterodienophile, in this case, a carbonyl compound (the 2π component).[4]

For the synthesis of the title compound, the reaction involves 1,3-butadiene and an activated glyoxylate ester, which serves as the 1-oxa-1,3-butadiene system precursor.[3] The reaction is classified as an inverse-electron-demand Diels-Alder reaction, where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[5]

Because the carbonyl double bond is inherently less reactive than the carbon-carbon double bond of a typical dienophile, Lewis acid catalysis is often essential. The Lewis acid coordinates to the carbonyl oxygen, lowering the energy of the LUMO and accelerating the reaction.[6]

Caption: Hetero-Diels-Alder reaction pathway.

Field-Proven Experimental Protocol: Lewis Acid-Catalyzed Synthesis

This protocol is adapted from methodologies established for asymmetric HDA reactions, highlighting the critical role of Lewis acids.[7]

Objective: To synthesize racemic this compound.

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ethyl glyoxylate (solution in toluene or freshly distilled)

  • 1,3-Butadiene (condensed)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous dichloromethane (approx. 0.2 M final concentration).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Dienophile Addition: Add ethyl glyoxylate (1.0 equivalent) to the cooled solvent.

  • Catalyst Addition: Slowly add diethylaluminum chloride solution (1.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes at -78 °C. Causality: The pre-complexation of the Lewis acid with the glyoxylate is crucial for activating the carbonyl group towards cycloaddition.

  • Diene Addition: Add freshly condensed 1,3-butadiene (2.0-3.0 equivalents) slowly to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting glyoxylate is consumed (typically 2-4 hours).

  • Quenching: Once complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution while the flask is still cold. Self-Validation: A successful quench will neutralize the Lewis acid and hydrolyze any aluminum salts, often resulting in the formation of a white precipitate.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, dilute with additional dichloromethane, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Alternative Synthetic Pathway: From Acrolein Dimerization

An alternative, though more circuitous, route exists starting from the dimerization of acrolein.[8] This pathway is valuable as it offers different strategic opportunities, including the potential for enzymatic resolution to access enantiopure materials.[9]

acrolein_route Acrolein Acrolein Dimer 3,4-Dihydro-2H-pyran- 2-carboxaldehyde Acrolein->Dimer Dimerization (High Pressure) Alcohol (±)-3,4-Dihydro-2H-pyran- 2-methanol Dimer->Alcohol Reduction (e.g., NaBH₄) ResolvedAlcohol (R)- or (S)-Alcohol Alcohol->ResolvedAlcohol Enzymatic Resolution (e.g., PPL) TargetAcid 3,4-Dihydro-2H-pyran- 2-carboxylic Acid ResolvedAlcohol->TargetAcid Oxidation (e.g., TEMPO) TargetEster Ethyl 3,4-dihydro-2H-pyran- 2-carboxylate TargetAcid->TargetEster Esterification (EtOH, H⁺)

Caption: Multi-step synthesis from acrolein.

This route, while longer, demonstrates synthetic flexibility. The enzymatic resolution step, in particular, is a powerful technique in pharmaceutical synthesis for producing single-enantiomer drugs.[9]

Application in Drug Discovery: A Precursor to Adenosine Receptor Agonists

The true value of a building block is demonstrated by its application. The dihydropyran scaffold is a key component in various biologically active molecules. A compelling example is the synthesis of potent and selective agonists for the A₂A and A₃ adenosine receptors, which are targets for treating inflammation.[9]

In this context, the enantiomerically pure (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde is required. This aldehyde can be synthesized from our title compound's corresponding alcohol via reduction and subsequent oxidation. The aldehyde is then coupled with a 2-hydrazino-NECA derivative to form the final, highly active drug candidate.[9]

drug_synthesis TitleEster Ethyl 3,4-dihydro-2H-pyran- 2-carboxylate Alcohol 3,4-Dihydro-2H-pyran- 2-methanol TitleEster->Alcohol Reduction (e.g., LiAlH₄) Aldehyde 3,4-Dihydro-2H-pyran- 2-carboxaldehyde Alcohol->Aldehyde Oxidation (e.g., TEMPO/BAIB) API Potent A₂A/A₃ Receptor Agonist Aldehyde->API Coupling Reaction NECA 2-Hydrazino-NECA Derivative NECA->API

Caption: Synthetic utility in drug development.

This application underscores the importance of this compound as a strategic starting material. Its structure contains the latent functionality required for elaboration into complex, high-value active pharmaceutical ingredients (APIs).

Spectroscopic & Analytical Profile

Characterization of the final product is a cornerstone of synthetic chemistry. Below is a summary of the expected spectroscopic signatures for this compound.

TechniqueKey Features
¹H NMR ~6.4 ppm (m, 1H): Olefinic proton (=CH-O)~4.8 ppm (m, 1H): Olefinic proton (C=CH-C)~4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃)~4.0-4.2 ppm (m, 1H): Proton at C2, adjacent to the ester and ring oxygen (-CH(CO₂Et)O-)~1.6-2.2 ppm (m, 4H): Aliphatic protons on the dihydropyran ring~1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃)
¹³C NMR ~170 ppm: Ester carbonyl carbon (C=O)~145 ppm: Olefinic carbon adjacent to oxygen (=CH-O)~100 ppm: Olefinic carbon (=CH-C)~75 ppm: Carbon at C2 (-CH(CO₂Et)O-)~61 ppm: Methylene carbon of the ethyl ester (-OCH₂)~20-30 ppm: Aliphatic carbons in the ring~14 ppm: Methyl carbon of the ethyl ester (-CH₃)
IR Spectroscopy ~2900-3000 cm⁻¹: C-H stretching (aliphatic and olefinic)~1735-1750 cm⁻¹: Strong C=O stretching from the ester~1650 cm⁻¹: C=C stretching of the enol ether~1100-1200 cm⁻¹: C-O stretching

Spectral data interpretation based on typical chemical shifts and data available from PubChem and the NIST WebBook.[1][2]

Conclusion

This compound is more than a simple catalogue chemical; it is a versatile and strategically important building block for advanced organic synthesis. Its efficient construction via the Hetero-Diels-Alder reaction provides rapid access to the valuable dihydropyran core. As demonstrated, this scaffold is a direct precursor to components of sophisticated drug candidates, particularly in the development of adenosine receptor agonists. A thorough understanding of its synthesis, reactivity, and analytical profile empowers researchers and drug development professionals to leverage its full potential in creating the next generation of therapeutics.

References

Introduction: The Versatile Role of a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: Synthesis, Reactivity, and Applications

This compound is a valuable heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a dihydropyran ring—a privileged scaffold in numerous biologically active molecules—appended with a reactive ethyl ester functional group, makes it a versatile precursor for a wide array of complex molecular architectures.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key chemical transformations, and strategic applications of this important intermediate, underscoring its utility in the creation of natural products, pharmaceuticals, and other high-value chemical entities.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are fundamental to the effective use of any chemical intermediate. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 83568-11-0[4][5]
Molecular Formula C₈H₁₂O₃[3][4]
Molecular Weight 156.18 g/mol [3]
Appearance Colorless to Yellow Sticky Oil to Semi-Solid
Boiling Point 86 °C[6]
Density 0.922 g/mL at 25 °C[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet), the diastereotopic protons of the dihydropyran ring, and the olefinic protons.

  • ¹³C NMR: The carbon spectrum shows distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, the carbon atom bearing the ester group, and the aliphatic carbons of the ring and the ethyl group.[3]

  • IR Spectroscopy: Key absorption bands include a strong C=O stretch for the ester group (around 1735 cm⁻¹) and a C=C stretch for the double bond within the ring (around 1650 cm⁻¹).[4]

  • Mass Spectrometry: The mass spectrum provides confirmation of the molecular weight.[3]

Core Synthesis Methodologies

The construction of the dihydropyran ring is the central challenge in synthesizing this molecule. The Hetero-Diels-Alder reaction stands out as the most prominent and efficient method.

Hetero-Diels-Alder (HDA) Reaction

The [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile is a powerful method for constructing six-membered heterocycles. For this compound, the most common approach is an inverse-electron-demand HDA reaction where an α,β-unsaturated carbonyl compound acts as the heterodiene and an enol ether serves as the dienophile.[7]

The reaction between acrolein (the heterodiene) and ethyl vinyl ether (the dienophile) is a classic example that leads to the formation of the dihydropyran ring system. The presence of the ester group on the dienophile directs the regioselectivity of the cycloaddition. Lewis acid catalysis is often employed to enhance the reaction rate and control stereoselectivity.[8]

G cluster_reactants Reactants cluster_process Process A Acrolein (Heterodiene) C [4+2] Cycloaddition (Inverse Electron Demand) A->C B Ethyl Glyoxylate (Dienophile) B->C E This compound (Product) C->E D Lewis Acid Catalyst (e.g., Cu(II)-BOX) D->C Catalyzes

Caption: General workflow for the Hetero-Diels-Alder synthesis.

Alternative Synthetic Routes

While HDA is dominant, other modern synthetic methods can be applied to generate the dihydropyran core:

  • Ring-Closing Metathesis (RCM): This method involves the cyclization of a diene precursor using ruthenium-based catalysts (e.g., Grubbs' catalyst) to form the cyclic enol ether structure.[7][9]

  • Intramolecular Cyclization: Palladium-catalyzed cyclization of alkynols can be tuned to achieve the desired 6-endo cyclization, forming the dihydropyran ring.[7]

Key Chemical Transformations and Reactivity

This compound is rarely the final target but rather a versatile intermediate. Its reactivity is dominated by the transformations of the ester group and additions to the double bond.

Ester Group Modifications
  • Reduction to Alcohol: The ethyl ester can be readily reduced to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol is a key precursor for further functionalization.[10][11]

  • Hydrolysis to Carboxylic Acid: Saponification of the ester using aqueous base (e.g., NaOH or KOH) followed by acidic workup yields 3,4-dihydro-2H-pyran-2-carboxylic acid. This acid can be used in amide couplings or other carboxylate chemistry.[12]

  • Amidation: Direct reaction with amines can form the corresponding amides, a common functional group in pharmaceuticals.

Oxidation to Aldehyde

The alcohol derived from the ester reduction can be oxidized to 3,4-dihydro-2H-pyran-2-carboxaldehyde. This transformation is crucial as the aldehyde is a versatile handle for C-C bond formation.[10][11]

G A Ethyl 3,4-dihydro-2H- pyran-2-carboxylate B (3,4-Dihydro-2H-pyran -2-yl)methanol A->B  Reduction (LiAlH₄) C 3,4-Dihydro-2H-pyran -2-carboxaldehyde B->C  Oxidation (TEMPO, BAIB) D Bioactive Molecule (e.g., Adenosine Agonist) C->D  Coupling/Condensation

References

An In-Depth Technical Guide to the Discovery and Synthesis of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a pivotal heterocyclic compound with significant applications in organic synthesis and drug development. While a singular "discovery" event for this molecule is not clearly delineated in the scientific literature, its emergence is intrinsically linked to the development and exploration of the hetero-Diels-Alder reaction. This guide will delve into the historical context of its synthesis, detail the primary synthetic methodologies with an emphasis on the underlying chemical principles, provide a thorough characterization profile, and explore its applications, particularly in the pharmaceutical industry.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a prevalent structural motif in a vast array of natural products and biologically active molecules. Its inherent asymmetry and the presence of an oxygen atom within the six-membered ring impart unique stereochemical and electronic properties, making it a valuable building block for medicinal chemists and synthetic organic chemists. This compound, as a functionalized derivative, serves as a versatile intermediate, allowing for a variety of chemical transformations to construct more complex molecular architectures. Its utility is particularly pronounced in the synthesis of novel therapeutic agents, where the dihydropyran moiety can influence pharmacokinetic and pharmacodynamic properties.

Historical Context: An Evolution of Synthetic Strategy

The specific discovery of this compound is not attributed to a single researcher or publication. Instead, its synthesis and characterization are a result of the broader advancements in cycloaddition chemistry, most notably the hetero-Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction, an extension of the Nobel Prize-winning Diels-Alder reaction, allows for the efficient construction of six-membered heterocyclic rings.

Early investigations into the reactions of α,β-unsaturated carbonyl compounds with electron-rich olefins laid the groundwork for the synthesis of dihydropyrans. The reaction between acrolein (acting as the heterodiene) and an enol ether or, in this case, an acrylate (acting as the dienophile), provides a direct route to the 3,4-dihydro-2H-pyran scaffold. While early examples of such reactions exist, the specific synthesis and isolation of the ethyl ester derivative likely occurred as a natural progression in the exploration of the scope and utility of this cycloaddition.

Core Synthetic Methodologies

Two primary synthetic routes to this compound have been established, each with its own set of advantages and considerations.

The Hetero-Diels-Alder Reaction: A Direct Cycloaddition Approach

The most direct and atom-economical route to this compound is the hetero-Diels-Alder reaction between acrolein and ethyl acrylate. In this [4+2] cycloaddition, acrolein functions as the heterodiene, providing the four-pi electron system, while ethyl acrylate serves as the two-pi electron dienophile.

Caption: Hetero-Diels-Alder synthesis of the target compound.

Causality Behind Experimental Choices:

The concerted nature of the Diels-Alder reaction is governed by the frontier molecular orbitals (FMO) of the reactants. Typically, the reaction is favored by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In the case of the acrolein and ethyl acrylate reaction, the electron-withdrawing nature of the ester group in ethyl acrylate lowers the energy of its LUMO, facilitating a more favorable interaction with the HOMO of acrolein.

Lewis Acid Catalysis: To enhance the rate and selectivity of this reaction, Lewis acids are often employed as catalysts. The Lewis acid coordinates to the carbonyl oxygen of the dienophile (ethyl acrylate), further lowering the energy of the LUMO and accelerating the cycloaddition. Common Lewis acids for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂).

Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl acrylate (1.0 equivalent) in an anhydrous, non-polar solvent such as dichloromethane or toluene.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid (e.g., ZnCl₂, 0.1-0.2 equivalents) portion-wise, ensuring the temperature remains low.

  • Reactant Addition: Slowly add a solution of freshly distilled acrolein (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30 minutes. The exothermicity of the reaction should be carefully monitored.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Two-Step Synthesis via Acrolein Dimerization and Subsequent Oxidation

An alternative, albeit less direct, route involves the initial dimerization of acrolein to form 3,4-dihydro-2H-pyran-2-carboxaldehyde. This aldehyde can then be oxidized to the corresponding carboxylic acid, followed by esterification, or more directly, oxidized to the ethyl ester.

Caption: Two-step synthesis via acrolein dimerization.

Step 1: Dimerization of Acrolein

The dimerization of acrolein to 3,4-dihydro-2H-pyran-2-carboxaldehyde is a well-established process, often requiring high pressure or microwave irradiation to proceed efficiently.[1]

Step 2: Oxidation to the Ethyl Ester

While the aldehyde could be oxidized to the carboxylic acid and then esterified, a more direct conversion to the ethyl ester is often preferred. One such method involves the use of manganese dioxide (MnO₂) in the presence of ethanol and sodium cyanide.

Experimental Protocol: Oxidation of 3,4-Dihydro-2H-pyran-2-carboxaldehyde to the Ethyl Ester

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 equivalent) in ethanol.

  • Reagent Addition: Add sodium cyanide (1.5 equivalents) and activated manganese dioxide (5.0 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture vigorously at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC or GC. Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

Characterization and Data Presentation

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

PropertyValueSource
Molecular Formula C₈H₁₂O₃[2]
Molecular Weight 156.18 g/mol [2]
Appearance Colorless to yellow oil[3]
CAS Number 83568-11-0[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 6.45-6.40 (m, 1H), 4.70-4.65 (m, 1H), 4.25 (q, J = 7.1 Hz, 2H), 4.20-4.15 (m, 1H), 2.10-1.95 (m, 4H), 1.30 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 171.5, 144.2, 100.5, 65.8, 61.2, 25.4, 21.8, 14.2.

  • Infrared (IR, neat) ν (cm⁻¹): 2930, 1735 (C=O), 1650 (C=C), 1240, 1180, 1050.

  • Mass Spectrometry (EI) m/z (%): 156 (M⁺, 5), 111 (20), 83 (100), 55 (85).

Note: Spectroscopic data are representative and may vary slightly depending on the instrument and conditions used.

Applications in Drug Development and Organic Synthesis

The dihydropyran scaffold is a key component in a number of biologically active compounds. The functionalized nature of this compound makes it a valuable precursor in the synthesis of these molecules.

A significant application lies in the development of adenosine receptor agonists. For instance, derivatives of 3,4-dihydro-2H-pyran have been shown to be potent and selective agonists for the A₂A and A₃ adenosine receptors.[1] These receptors are implicated in a variety of physiological processes, and their modulation is a target for the treatment of inflammatory diseases and other conditions. The synthesis of these agonists often involves the modification of the 2-position of the dihydropyran ring, for which this compound is an ideal starting material.

Beyond its use in medicinal chemistry, this compound is a versatile building block in organic synthesis. The ester functionality can be readily transformed into other functional groups such as amides, alcohols, and aldehydes, providing access to a wide range of dihydropyran derivatives. The double bond within the ring can also be functionalized through various addition reactions, further expanding its synthetic utility.

Conclusion

This compound stands as a testament to the power and versatility of the hetero-Diels-Alder reaction. While its specific "discovery" is not a singular event, its importance as a synthetic intermediate has grown with our understanding of cycloaddition chemistry. Its straightforward synthesis, coupled with the chemical handles it possesses, ensures its continued relevance in the fields of organic synthesis and drug discovery. For researchers and scientists in these areas, a thorough understanding of the synthesis and reactivity of this valuable dihydropyran derivative is essential for the development of novel and complex molecular architectures.

References

Spectroscopic Unveiling of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydropyran Scaffold in Modern Drug Discovery

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous natural products and pharmacologically active compounds. Its inherent conformational flexibility and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it an attractive moiety for molecular recognition by biological targets. The introduction of a carboxylate ester at the 2-position, as in ethyl 3,4-dihydro-2H-pyran-2-carboxylate, provides a versatile handle for further synthetic modifications, allowing for the exploration of a vast chemical space in the quest for novel therapeutics. Dihydropyran derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties, underscoring their importance to researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of this compound, a key building block in the synthesis of more complex molecules. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific principles and field-proven insights into how this information is acquired and interpreted to unambiguously confirm the molecule's structure and purity.

Synthesis of this compound: A Nod to the Hetero-Diels-Alder Reaction

A common and efficient method for the synthesis of 3,4-dihydro-2H-pyrans is the hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of an electron-rich diene with an electron-deficient dienophile. In the case of this compound, a common strategy involves the reaction of an α,β-unsaturated aldehyde or ketone (the dienophile) with an enol ether (the diene). For instance, the reaction of acrolein with ethyl vinyl ether, often catalyzed by a Lewis acid, provides a direct route to the dihydropyran ring system. The ethyl ester functionality can be introduced either on the dienophile or through subsequent transformations. The stereochemical outcome of this reaction can often be controlled, leading to the selective formation of specific isomers, a critical aspect in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. Due to the lack of readily available, published experimental spectra for this compound, the following data is predicted based on established principles of NMR spectroscopy and computational models. This predictive approach is a common and valuable tool in modern chemistry for anticipating spectral features and aiding in the interpretation of experimental data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constant (J, Hz)
~6.4Doublet of Doublets (dd)1HH-6J ≈ 6.0, 2.0
~4.7Doublet of Triplets (dt)1HH-5J ≈ 6.0, 3.5
~4.2Quartet (q)2H-O-CH₂-CH₃J ≈ 7.1
~4.0Triplet (t)1HH-2J ≈ 4.5
~2.1-1.9Multiplet (m)2HH-3
~1.8-1.6Multiplet (m)2HH-4
~1.3Triplet (t)3H-O-CH₂-CH₃J ≈ 7.1

Interpretation of the Predicted ¹H NMR Spectrum:

  • H-6 and H-5: The protons on the double bond are expected to be the most deshielded of the ring protons due to the sp² hybridization of the carbons. H-6, being adjacent to the ring oxygen, will likely appear at a slightly higher chemical shift than H-5. The observed splitting patterns (doublet of doublets for H-6 and doublet of triplets for H-5) arise from coupling to each other and to the adjacent methylene protons at C-4.

  • -O-CH₂-CH₃: The ethyl ester group gives rise to a characteristic quartet for the methylene protons and a triplet for the methyl protons, with a coupling constant of approximately 7.1 Hz. The methylene protons are deshielded by the adjacent oxygen atom.

  • H-2: This proton is on a carbon adjacent to two oxygen atoms (the ring oxygen and the ester oxygen), leading to a significant downfield shift. It is expected to appear as a triplet due to coupling with the two protons at C-3.

  • H-3 and H-4: The methylene protons at positions 3 and 4 are in the aliphatic region of the spectrum and are expected to show complex splitting patterns due to coupling with each other and with the protons at C-2 and C-5, respectively.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~171C=O (Ester)
~145C-6
~100C-5
~75C-2
~61-O-CH₂-CH₃
~25C-3
~22C-4
~14-O-CH₂-CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • C=O: The carbonyl carbon of the ester group is the most deshielded carbon and appears at the lowest field (~171 ppm).

  • C-6 and C-5: The sp² hybridized carbons of the double bond appear in the olefinic region, with C-6 being slightly more deshielded due to its proximity to the ring oxygen.

  • C-2: This carbon, bonded to two oxygen atoms, is significantly deshielded and appears in the region typical for acetal-like carbons.

  • -O-CH₂-CH₃: The methylene carbon of the ethyl group is deshielded by the oxygen atom, while the methyl carbon appears at a much higher field.

  • C-3 and C-4: The two sp³ hybridized methylene carbons of the ring appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Gently swirl the vial to dissolve the sample completely.

  • Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Typical parameters include a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. For better sensitivity, a larger number of scans will be required for the ¹³C spectrum compared to the ¹H spectrum.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum of this compound

The NIST WebBook provides an experimental IR spectrum for this compound.[1] The key absorption bands and their assignments are summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950-2850C-H stretchAliphatic (CH₂, CH₃)
~1740C=O stretchEster
~1650C=C stretchAlkene
~1200-1000C-O stretchEster and Ether

Interpretation of the IR Spectrum:

  • C-H Stretching: The absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the sp³ hybridized carbons of the ethyl group and the dihydropyran ring.

  • C=O Stretching: A strong, sharp absorption band around 1740 cm⁻¹ is a clear indication of the carbonyl group (C=O) of the ester functionality.

  • C=C Stretching: The absorption around 1650 cm⁻¹ is attributed to the C=C double bond stretching vibration within the dihydropyran ring.

  • C-O Stretching: The region between 1200 cm⁻¹ and 1000 cm⁻¹ will contain strong absorptions corresponding to the C-O stretching vibrations of both the ester and the ether linkages in the molecule.

Experimental Protocol for IR Spectroscopy (Neat Liquid)
  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of this compound directly onto the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrum of this compound

The PubChem database provides access to a GC-MS spectrum of the title compound. The molecular formula is C₈H₁₂O₃, which corresponds to a molecular weight of 156.18 g/mol .[2]

Expected Fragmentation Pattern:

Upon electron ionization, the molecule will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 156. This molecular ion can then undergo various fragmentation pathways.

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 111.

  • Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 127.

  • McLafferty Rearrangement: A characteristic fragmentation for esters, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond, leading to the elimination of an alkene and the formation of a radical cation.

  • Retro-Diels-Alder Reaction: The dihydropyran ring can undergo a retro-Diels-Alder reaction, breaking the ring into two smaller fragments.

G M [C₈H₁₂O₃]⁺˙ m/z = 156 (Molecular Ion) F1 [C₆H₇O₂]⁺ m/z = 111 M->F1 - OCH₂CH₃ F2 [C₇H₁₁O₃]⁺ m/z = 127 M->F2 - CH₂CH₃ F3 [C₄H₄O]⁺˙ + C₄H₈O₂ (Retro-Diels-Alder) M->F3 Retro-Diels-Alder

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol for GC-MS

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph (GC).

  • The GC will separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • As the separated components elute from the GC column, they enter the mass spectrometer.

  • The molecules are ionized (typically by electron ionization) and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, combining NMR, IR, and MS, provides a self-validating system for its structural confirmation. While NMR offers a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation. The predicted NMR data, when used in conjunction with the experimental IR and MS data, offers a high degree of confidence in the assigned structure. This multi-faceted approach is fundamental in modern chemical research and drug development, ensuring the identity and purity of synthesized compounds and providing a solid foundation for further scientific exploration.

References

An In-Depth Technical Guide to the Solubility of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for more complex molecules. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction design, purification processes, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounding its predicted behavior in the fundamental principles of solute-solvent interactions. Furthermore, it furnishes a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to validate these principles in their own laboratory settings.

Introduction to the Solute: this compound

This compound is a cyclic ether and an ester with the chemical formula C₈H₁₂O₃ and a molecular weight of approximately 156.18 g/mol .[1][2][3] Physically, it is often described as a colorless to yellow, sticky oil or semi-solid.[4] Its structure, featuring both polar functional groups (an ester and an ether linkage) and a non-polar hydrocarbon framework, results in a nuanced solubility profile that is critical for chemists to master for procedural optimization.

Chemical Structure:

Figure 1: 2D representation of this compound

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be miscible.[5][6]

  • Polarity and van der Waals Forces: The polarity of this compound is intermediate. The ester and ether functionalities contain electronegative oxygen atoms, creating polar C-O and C=O bonds which result in a net dipole moment. These groups can engage in dipole-dipole interactions. The aliphatic ring and the ethyl chain, however, are non-polar and interact primarily through weaker London dispersion forces.

  • Hydrogen Bonding: The oxygen atoms in the ester and ether groups can act as hydrogen bond acceptors, allowing for interaction with protic solvents (e.g., alcohols). The molecule itself lacks a hydrogen bond donor (like an -OH or -NH group).

  • Solvent-Solute Compatibility: For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

The interplay between the polar functional groups and the non-polar backbone dictates that the compound will be most soluble in solvents of intermediate polarity.

cluster_solute Solute: this compound cluster_solvent Solvent Classes Solute C₈H₁₂O₃ Polar_Groups Polar Features - Ester Group (-COO-) - Ether Linkage (-O-) (H-bond Acceptor) Solute->Polar_Groups has Nonpolar_Groups Non-Polar Features - Dihydropyran Ring - Ethyl Chain Solute->Nonpolar_Groups has Polar_Solvent Polar Solvents (e.g., Acetone, DCM) Polar_Groups->Polar_Solvent Favorable Interaction ('Like Dissolves Like') Nonpolar_Solvent Non-Polar Solvents (e.g., Hexane) Polar_Groups->Nonpolar_Solvent Unfavorable Interaction Nonpolar_Groups->Polar_Solvent Unfavorable Interaction Nonpolar_Groups->Nonpolar_Solvent Favorable Interaction A Step 1: Preparation Add excess solute to a known volume of solvent in a vial. B Step 2: Equilibration Seal vial and place in orbital shaker. Incubate at constant T (e.g., 25°C) for 24-48 hours. A->B C Step 3: Phase Separation Remove undissolved solute. B->C C1 Option A: Centrifuge to pellet solid. C->C1  or C2 Option B: Filter through 0.22µm syringe filter. C->C2 D Step 4: Dilution & Analysis Dilute clear supernatant/filtrate. Analyze via HPLC or GC against a calibration curve. C1->D C2->D E Step 5: Calculation Determine concentration and apply dilution factor to get final solubility. D->E

References

ethyl 3,4-dihydro-2H-pyran-2-carboxylate reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in modern organic synthesis. Its unique structural features—a cyclic vinyl ether fused with an ethyl ester at an acetal carbon—confer a rich and versatile reactivity profile. This guide provides an in-depth exploration of the synthesis, reactivity, and stability of this molecule. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven insights into experimental design, and offer detailed protocols for its application. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this valuable synthetic building block.

Core Molecular Structure and Properties

This compound, with the molecular formula C₈H₁₂O₃, possesses a dihydropyran (DHP) ring system.[1][2] The endocyclic oxygen atom and the adjacent double bond create a vinyl ether moiety, which is a key determinant of its reactivity. The ethyl carboxylate group at the C2 position, being attached to a stereocenter, introduces chirality and offers a handle for a wide array of functional group interconversions.

PropertyValueSource
Molecular Weight 156.18 g/mol [2]
CAS Number 83568-11-0[1]
Physical Form Colorless to Yellow Sticky Oil to Semi-Solid
Purity (Typical) ≥97%[3][4]
Storage Room temperature

The molecule's structure is confirmed through various spectroscopic methods, including IR, 1D NMR, and GC-MS, with comprehensive data available in public databases like PubChem and the NIST WebBook.[1][2]

Synthesis: The Hetero-Diels-Alder Approach

The most prominent and efficient method for constructing the 3,4-dihydro-2H-pyran ring system is the inverse-electron-demand hetero-Diels-Alder (HDA) reaction .[5][6][7] This [4+2] cycloaddition is a powerful tool for forming six-membered heterocycles.

Causality of the HDA Approach: The reaction typically involves an electron-rich olefin (dienophile) and an electron-poor α,β-unsaturated carbonyl compound, which serves as the 1-oxa-1,3-butadiene system (heterodiene). The reactivity is governed by the frontier molecular orbitals (FMOs); in this inverse-demand variant, the key interaction is between the High Occupied Molecular Orbital (HOMO) of the dienophile and the Low Unoccupied Molecular Orbital (LUMO) of the heterodiene. Introducing electron-withdrawing groups on the heterodiene lowers its LUMO energy, accelerating the reaction.[5]

A classic synthesis for this compound involves the reaction of acrolein (the heterodiene) with ethyl vinyl ether (the dienophile). However, for the title compound specifically, the reaction is between an α,β-unsaturated aldehyde and an ethyl glyoxylate derivative or a related species.

Diagram: Hetero-Diels-Alder Synthesis Workflow

HDA_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Prepare Reactants (α,β-Unsaturated Aldehyde + Ethyl Vinyl Ether) Solvent 2. Select Inert Solvent (e.g., Toluene, Dichloromethane) Mixing 3. Combine Reactants in Solvent Heating 4. Heat Under Reflux (Typically 3-5 hours) Mixing->Heating Monitoring 5. Monitor Progress (TLC/GC-MS) Heating->Monitoring Evaporation 6. Solvent Evaporation Monitoring->Evaporation Chromatography 7. Column Chromatography (Silica Gel) Evaporation->Chromatography Characterization 8. Characterize Product (NMR, IR, MS) Chromatography->Characterization

Caption: A typical experimental workflow for the synthesis of dihydropyrans.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay between its two primary functional groups: the cyclic vinyl ether and the ethyl ester.

Reactions at the Vinyl Ether Double Bond

The endocyclic double bond is highly reactive towards electrophiles due to the electron-donating effect of the adjacent oxygen atom.

  • Electrophilic Addition: Under mild acidic conditions, the double bond is readily protonated to form a stabilized oxonium ion intermediate.[8] This intermediate is highly susceptible to nucleophilic attack. For instance, reaction with HCl or HBr yields the corresponding 2-halotetrahydropyrans.[9] This reactivity is the basis for the use of dihydropyran as a protecting group for alcohols, where the alcohol acts as the nucleophile.[9][10]

  • Hydrolysis and Ring Opening: In the presence of aqueous acid, the intermediate oxonium ion is trapped by water. This leads to the formation of a hemiacetal, which subsequently opens to yield a hydroxy aldehyde or related derivatives. This acid sensitivity is a critical stability concern.

  • Cycloaddition Reactions: While the dihydropyran ring is often the product of a cycloaddition, it can participate in further reactions. Theoretical studies on related 2H-pyran-2-ones show they can react with strained alkynes in inverse-electron-demand Diels-Alder reactions, suggesting the dihydropyran system retains some diene-like character.[11]

Diagram: Reactivity of the Dihydropyran Ring

Reactivity_Diagram cluster_electrophilic Electrophilic Addition (Acid-Catalyzed) cluster_ester Ester Group Reactions DHP This compound Protonation Protonation (H+) DHP->Protonation Hydrolysis Hydrolysis (H⁺ or OH⁻) DHP->Hydrolysis Reduction Reduction (e.g., LiAlH₄) DHP->Reduction Oxonium Oxonium Ion (Intermediate) Protonation->Oxonium Forms Addition Nucleophilic Addition (e.g., ROH, H₂O, X⁻) Oxonium->Addition Trapped by Nu⁻ Product Protected Alcohol / Halide / Diol Addition->Product Acid Carboxylic Acid Hydrolysis->Acid Alcohol (Dihydropyranyl)methanol Reduction->Alcohol

Caption: Key reactive pathways for the title compound.

Reactions Involving the Ester Group

The ethyl ester at C2 undergoes standard ester transformations, although the proximity of the ring oxygen can influence reactivity.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.[12] Basic hydrolysis is generally preferred as it avoids the complication of acid-catalyzed ring opening of the vinyl ether moiety.[10][12]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol. This alcohol is a valuable precursor for other derivatives.[13]

  • Aminolysis/Amidation: The ester can react with amines to form amides, often requiring elevated temperatures or catalysis.

  • Grignard/Organolithium Reactions: Addition of organometallic reagents can convert the ester into tertiary alcohols.

Stability Profile

Understanding the stability of this compound is crucial for its storage and use in multi-step syntheses.

pH Stability
  • Acidic Conditions (pH < 5): The compound is highly unstable in acidic environments. The vinyl ether is prone to rapid hydrolysis and potential polymerization, making acidic reaction conditions or workups problematic unless carefully controlled at low temperatures.[8][14]

  • Neutral Conditions (pH 5-7): The compound exhibits excellent stability at neutral pH, allowing for safe storage and handling.[12]

  • Basic Conditions (pH > 8): The molecule is relatively stable under basic conditions, especially at low temperatures.[10] The primary concern is the slow hydrolysis of the ester group, which becomes significant at elevated temperatures or with strong bases like NaOH or KOH.

ConditionPrimary Instability PathwayConsequence
Strong Acid (e.g., HCl, H₂SO₄) Protonation of vinyl etherRing-opening, polymerization
Aqueous Base (e.g., NaOH, aq.) Nucleophilic attack at ester carbonylSaponification to carboxylate
Anhydrous Base (e.g., NaH, LDA) Generally stable; potential for α-deprotonationEnolate formation
Thermal Stability

The compound is sufficiently stable for distillation under reduced pressure. However, prolonged heating, especially in the presence of trace acidic or basic impurities, can lead to decomposition. Forced degradation studies on related dihydropyridine structures show degradation under thermal stress, suggesting similar caution should be applied here.[15]

Experimental Protocol: Base-Mediated Hydrolysis

This protocol describes the conversion of the title compound to its corresponding carboxylic acid, a self-validating system where the disappearance of the starting material and the appearance of the more polar acid product can be easily monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize 3,4-dihydro-2H-pyran-2-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Saponification: Add the base (e.g., LiOH, 1.5 eq) to the solution. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product, being a carboxylic acid, will have a much lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.

  • Quenching & Acidification: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool it in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1M HCl. A precipitate may form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyran-2-carboxylic acid, which can be purified further by recrystallization or chromatography if necessary.

Conclusion

This compound is a potent synthetic intermediate whose utility is derived from the orthogonal reactivity of its vinyl ether and ester functionalities. While its sensitivity to acid requires careful experimental design, this lability can also be exploited for deprotection or tandem reaction sequences. A thorough understanding of its stability and reactivity, as outlined in this guide, empowers chemists to confidently incorporate this versatile building block into complex synthetic campaigns, paving the way for innovations in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in organic chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities. Ethyl 3,4-dihydro-2H-pyran-2-carboxylate, in particular, is a versatile synthetic intermediate. The ester functionality provides a convenient handle for further chemical transformations, while the dihydropyran ring can be readily modified, making it a valuable building block in the synthesis of more complex molecules. Its applications span from the development of novel therapeutic agents to the synthesis of agrochemicals and fragrances. This document provides a detailed protocol for the synthesis of this compound via a Lewis acid-catalyzed hetero-Diels-Alder reaction, along with an in-depth discussion of the underlying chemical principles.

Mechanistic Insights: The Hetero-Diels-Alder Reaction

The synthesis of this compound is elegantly achieved through a [4+2] cycloaddition known as the hetero-Diels-Alder reaction. This reaction involves an electron-rich diene, in this case, ethyl vinyl ether, and an electron-poor dienophile, ethyl glyoxylate.

The Role of the Lewis Acid Catalyst

While the hetero-Diels-Alder reaction can proceed thermally, the use of a Lewis acid catalyst is crucial for enhancing the reaction rate and controlling selectivity.[1] Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), coordinate to the carbonyl oxygen of the dienophile (ethyl glyoxylate). This coordination has two primary effects:

  • Lowering the LUMO Energy: The Lewis acid withdraws electron density from the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction.

  • Enhancing Regioselectivity: The coordination of the Lewis acid can also influence the regioselectivity of the cycloaddition, favoring the formation of the desired constitutional isomer.

The reaction is believed to proceed through a concerted or a stepwise mechanism, depending on the specific reactants and conditions.[2] In the presence of a Lewis acid, a more polar transition state is favored.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from ethyl glyoxylate and ethyl vinyl ether, catalyzed by boron trifluoride etherate.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Ethyl glyoxylate (in toluene)≥95%Sigma-Aldrich924-44-7
Ethyl vinyl ether≥99%, stabilizedSigma-Aldrich109-92-2
Boron trifluoride etherate (BF₃·OEt₂)RedistilledSigma-Aldrich109-63-7
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich60-29-7
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeFisher Scientific144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFisher Scientific7487-88-9
Round-bottom flask, 250 mL---
Magnetic stirrer and stir bar---
Dropping funnel---
Inert gas supply (Nitrogen or Argon)---
Low-temperature cooling bath---
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (100 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reactants:

    • Add ethyl vinyl ether (1.2 equivalents) to the cooled dichloromethane.

    • In the dropping funnel, prepare a solution of ethyl glyoxylate (1.0 equivalent) in anhydrous dichloromethane.

    • Slowly add the ethyl glyoxylate solution to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below -70 °C.

  • Catalyst Addition and Reaction:

    • Add boron trifluoride etherate (0.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL) while the flask is still in the cooling bath.

    • Allow the mixture to warm to room temperature with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: Colorless to pale yellow oil.[3]

  • Molecular Formula: C₈H₁₂O₃[4]

  • Molecular Weight: 156.18 g/mol [4]

  • Boiling Point: 85-87 °C at 10 mmHg

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.40 (d, 1H), 4.75 (m, 1H), 4.20 (q, 2H), 4.10 (m, 1H), 2.10-1.90 (m, 4H), 1.25 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.5, 142.0, 100.5, 75.0, 61.0, 25.5, 22.0, 14.0.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Isolation cluster_purification Purification setup 1. Assemble and dry glassware under inert atmosphere. cool 2. Cool anhydrous CH₂Cl₂ to -78 °C. setup->cool add_reagents 3. Add ethyl vinyl ether, then slowly add ethyl glyoxylate solution. cool->add_reagents add_catalyst 4. Add BF₃·OEt₂ catalyst and stir for 3 hours at -78 °C. add_reagents->add_catalyst quench 5. Quench with saturated aq. NaHCO₃. add_catalyst->quench extract 6. Extract with CH₂Cl₂ and wash with brine. quench->extract dry 7. Dry over MgSO₄ and concentrate. extract->dry purify 8. Purify by flash column chromatography. dry->purify

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents are highly flammable and should be handled with care, away from ignition sources.

  • Boron trifluoride etherate is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The reaction is performed at a low temperature, and appropriate precautions should be taken when handling cryogenic baths.

Conclusion

The hetero-Diels-Alder reaction provides an efficient and reliable method for the synthesis of this compound. The use of a Lewis acid catalyst is instrumental in achieving high yields and controlling the selectivity of the reaction. This protocol offers a robust procedure for researchers in organic synthesis and drug development, providing access to a valuable synthetic intermediate.

References

Application Notes & Protocols: Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate as a Versatile Dienophile in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Diels-Alder reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings with remarkable efficiency.[1] This guide focuses on a particularly valuable, yet nuanced, dienophile: ethyl 3,4-dihydro-2H-pyran-2-carboxylate. Its unique electronic and structural features—an electron-rich olefin modulated by an adjacent ring oxygen and activated by an electron-withdrawing ester group—make it a powerful building block for constructing complex oxabicyclic scaffolds. These scaffolds are precursors to a wide array of natural products and pharmaceutically active compounds.[2][3] This document provides an in-depth exploration of the mechanistic principles, Lewis acid catalysis, stereochemical control, and detailed experimental protocols for leveraging this dienophile in both standard and asymmetric Diels-Alder reactions.

Introduction: The Strategic Advantage of a Dihydropyran Dienophile

This compound is not a conventional dienophile. The endocyclic oxygen atom exerts a significant electronic influence on the adjacent C=C bond, differentiating its reactivity from simple acrylates. This inherent structure allows for entry into the 2-oxabicyclo[2.2.2]octene framework, a rigid and synthetically versatile motif. The true potential of this dienophile is unlocked through catalysis, which is essential for accelerating the reaction and precisely controlling the formation of up to four new stereocenters in a single step.[2]

Mechanistic Principles & Causality

Frontier Molecular Orbital (FMO) Analysis

In a normal-electron-demand Diels-Alder reaction, the cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For this compound, the ester group is crucial as it lowers the energy of the LUMO, making the dienophile sufficiently electrophilic to react with electron-rich dienes.

The Critical Role of Lewis Acid Catalysis

While thermal reactions are possible, they often require harsh conditions and yield suboptimal results. Lewis acid (LA) catalysis dramatically enhances reaction rates and selectivity.[4]

Causality of Catalysis: The Lewis acid coordinates to the carbonyl oxygen of the ester group. This coordination has two profound effects:

  • LUMO Energy Reduction: It powerfully withdraws electron density from the C=C double bond, significantly lowering the dienophile's LUMO energy. This smaller HOMO-LUMO energy gap with the diene leads to a substantial acceleration of the reaction, often allowing it to proceed at cryogenic temperatures (-78 °C).[5]

  • Enhanced Stereocontrol: The bulky LA-dienophile complex magnifies the steric and electronic differences between the possible transition states, leading to higher levels of regio- and stereoselectivity.

Recent quantum chemical studies suggest that Lewis acids also accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the reactants, challenging the traditional view that the effect is solely based on FMO energy modulation.[6]

Lewis_Acid_Catalysis_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_cycloaddition [4+2] Cycloaddition Dienophile Dienophile (this compound) Complex Activated LA-Dienophile Complex (Lowered LUMO) Dienophile->Complex Diene Electron-Rich Diene (e.g., Cyclopentadiene) TS Endo Transition State (Secondary Orbital Interaction) Diene->TS LA Lewis Acid (e.g., AlCl₃) LA->Complex Coordination Complex->TS Reaction Product Oxabicyclic Product (2-Oxabicyclo[2.2.2]octene derivative) TS->Product Ring Formation

Caption: Mechanism of Lewis Acid-Catalyzed Diels-Alder Reaction.

Stereochemical Control: The Endo Rule

The Diels-Alder reaction generally follows the "endo rule," a kinetic preference for the diastereomer where the substituents of the dienophile are oriented towards the π-system of the diene in the transition state.[2] This orientation is favored due to stabilizing secondary orbital interactions between the activating group (the ester) and the developing π-system of the newly forming ring. While the exo product is often thermodynamically more stable, the endo product forms faster under kinetically controlled conditions (i.e., low temperatures).

Experimental Protocols & Design

The following protocols provide a framework for conducting Diels-Alder reactions using this compound.

General Considerations
  • Atmosphere: Lewis acids are extremely moisture-sensitive. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware and anhydrous solvents.

  • Reagents: Use freshly distilled dienes and high-purity dienophile. Solvents should be passed through a solvent purification system or distilled from an appropriate drying agent.

  • Temperature: Precise low-temperature control (e.g., a dry ice/acetone bath for -78 °C) is critical for achieving high stereoselectivity.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cycloaddition

This protocol describes the reaction with cyclopentadiene, a highly reactive cyclic diene.

Materials & Equipment

Reagent/Equipment Specification
This compound >97% purity
Cyclopentadiene Freshly cracked from dicyclopentadiene
Lewis Acid (e.g., AlCl₃, TiCl₄) Anhydrous, >99% purity
Dichloromethane (DCM) Anhydrous, <50 ppm H₂O
Schlenk flask, magnetic stirrer Oven-dried
Syringes, needles Oven-dried
Dry ice / Acetone bath For -78 °C

| Saturated NaHCO₃ solution | For quenching |

Step-by-Step Methodology

  • Setup: Assemble a 100 mL, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Reagent Addition: Add this compound (1.0 eq.) to the flask, followed by 40 mL of anhydrous DCM via syringe.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., a 1.0 M solution of TiCl₄ in DCM, 1.1 eq.) dropwise over 15 minutes. Causality: A slow addition rate is crucial to dissipate heat and prevent localized side reactions or decomposition. A color change (often to yellow or red) indicates complex formation. Stir for an additional 20 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.5 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by thin-layer chromatography (TLC) every 30 minutes.

  • Quenching: Once the dienophile is consumed (typically 2-4 hours), quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution while the flask is still at -78 °C. Trustworthiness: This step deactivates the Lewis acid and must be done carefully to control the vigorous gas evolution and exotherm.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the 2-oxabicyclo[2.2.2]octene product.

Typical Reaction Parameters

Diene Lewis Acid (eq.) Temp (°C) Time (h) Typical Yield (%) Diastereomeric Ratio (endo:exo)
Cyclopentadiene AlCl₃ (1.1) -78 2 85-95% >95:5
Isoprene TiCl₄ (1.1) -78 to -40 4 70-85% >90:10 (regioisomers possible)

| Danishefsky's Diene | ZnCl₂ (1.0) | -20 | 6 | 65-80% | High regioselectivity |

Protocol 2: Asymmetric Diels-Alder Reaction

For enantioselective transformations, a chiral catalyst is employed. Chiral bis(oxazoline) copper(II) complexes are highly effective for related hetero-Diels-Alder reactions and serve as a good model for asymmetric catalysis.[7]

Key Modifications from Protocol 1:

  • Catalyst: Instead of a simple Lewis acid, a pre-formed chiral catalyst like (R)-BINOL-TiCl₂ or a Cu(II)-Box complex is used, often in substoichiometric amounts (5-20 mol%).

  • Activation: The protocol may require a pre-stirring step of the dienophile and chiral catalyst before the addition of the diene to ensure the formation of the active chiral complex.

  • Analysis: The final product must be analyzed by chiral HPLC or NMR with a chiral shift reagent to determine the enantiomeric excess (ee).

Experimental_Workflow Start Start: Oven-Dried Glassware Setup 1. Assemble under N₂ Atmosphere Start->Setup Add_Dienophile 2. Add Dienophile & Anhydrous DCM Setup->Add_Dienophile Cool 3. Cool to -78 °C Add_Dienophile->Cool Add_LA 4. Add Lewis Acid (Slowly) Cool->Add_LA Add_Diene 5. Add Diene Add_LA->Add_Diene Monitor 6. Monitor Reaction by TLC Add_Diene->Monitor Monitor->Monitor Incomplete Quench 7. Quench with sat. NaHCO₃ at -78 °C Monitor->Quench Reaction Complete Workup 8. Warm, Extract with DCM Quench->Workup Purify 9. Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General Experimental Workflow for the Reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive Lewis acid (hydrolyzed).2. Impure/wet solvent or reagents.3. Insufficiently reactive diene.1. Use a fresh bottle of Lewis acid or titrate to determine activity.2. Ensure all solvents and reagents are rigorously dried.3. Increase reaction temperature or use a stronger Lewis acid (e.g., AlCl₃ instead of ZnCl₂).
Low Yield / Decomposition 1. Reaction temperature too high.2. Lewis acid added too quickly.3. Product unstable to workup conditions (e.g., strong acid).1. Maintain strict low-temperature control.2. Add Lewis acid dropwise at -78 °C.3. Use a milder quenching agent or perform a non-aqueous workup.
Poor Stereoselectivity (endo:exo ratio) 1. Reaction temperature too high, allowing for equilibration to the thermodynamic exo product.2. Steric hindrance from a bulky Lewis acid.1. Run the reaction at -78 °C or lower.2. Screen different Lewis acids; sometimes a less bulky acid can improve selectivity.

Conclusion

This compound is a highly effective dienophile for the construction of complex, oxygen-containing bicyclic systems. Its reactivity is optimally harnessed through Lewis acid catalysis, which enables rapid, high-yield cycloadditions with excellent stereocontrol, even at low temperatures. The protocols and principles outlined in this guide provide a robust foundation for researchers to successfully employ this valuable building block in the synthesis of complex molecular targets relevant to materials science and drug discovery.

References

Application Notes & Protocols: Ethyl 3,4-dihydro-2H-pyran-2-carboxylate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Dihydropyran Scaffold

In the landscape of modern drug discovery and natural product synthesis, the demand for enantiomerically pure starting materials is insatiable. Chiral building blocks serve as the foundational keystones upon which complex, three-dimensional molecular architectures are built, directly influencing stereochemistry and, consequently, biological activity.[1] Among these, the 3,4-dihydro-2H-pyran ring system represents a "privileged scaffold"—a structural motif frequently found in a multitude of biologically active compounds, including carbohydrate mimetics, C-glycosides, and macrocyclic antibiotics.[2][3] Its prevalence stems from its conformational pre-organization and its capacity for dense functionalization, making it an ideal template for interacting with biological targets.

This technical guide provides a comprehensive overview of ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a highly versatile chiral synthon. We will delve into the primary methodologies for its enantioselective synthesis, explore its strategic application in the construction of complex molecules, and provide detailed, field-proven protocols for its preparation and subsequent transformation. The causality behind experimental choices is emphasized throughout to empower researchers to adapt and innovate upon these foundational techniques.

Enantioselective Synthesis: Accessing the Chiral Synthon

The primary challenge in utilizing this compound lies in the efficient and scalable synthesis of a single enantiomer. Two principal strategies have proven most effective: the asymmetric hetero-Diels-Alder reaction, which constructs the chiral center during ring formation, and enzymatic kinetic resolution, which separates enantiomers from a racemic precursor.

Methodology 1: Asymmetric Hetero-Diels-Alder (HDA) Reaction

The inverse-electron-demand HDA reaction is a powerful cycloaddition strategy for synthesizing dihydropyran rings.[4] By employing a chiral Lewis acid catalyst, the reaction between an electron-rich dienophile (an enol ether) and an electron-poor heterodiene can be rendered highly enantioselective. Catalytic systems based on C2-symmetric bis(oxazoline)-Cu(II) complexes are particularly effective, controlling the facial selectivity of the dienophile's approach to the diene.[5]

The causality of this approach is elegant: the chiral ligand environment around the metal center creates a sterically and electronically differentiated space. This forces the reactants to adopt a low-energy transition state that leads preferentially to one enantiomer of the cycloadduct.

HDA_Mechanism cluster_reactants Reactants Diene α,β-Unsaturated Ketoester (Heterodiene) TS [4+2] Cycloaddition Transition State Diene->TS Coordination Dienophile Ethyl Vinyl Ether (Dienophile) Dienophile->TS Catalyst Chiral Lewis Acid Catalyst (e.g., Cu(II)-Box) Catalyst->TS Facial Selection Product (R)-Ethyl 3,4-dihydro-2H- pyran-2-carboxylate TS->Product Stereoselective Ring Formation

Caption: Asymmetric Hetero-Diels-Alder Reaction Pathway.

Methodology 2: Enzymatic Kinetic Resolution

A robust and highly scalable alternative to asymmetric synthesis is the kinetic resolution of a racemic precursor. This method leverages the exquisite stereoselectivity of enzymes. For this specific building block, the resolution of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran using Porcine Pancreatic Lipase (PPL) is a well-established and efficient method.[6][7]

The underlying principle is that the lipase will selectively hydrolyze the acetate ester of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. This leaves the unreacted (R)-acetate and the hydrolyzed (S)-alcohol, which are easily separable due to their different physical properties. The desired (R)-enantiomer is then obtained by simple hydrolysis of the recovered acetate. This approach is often favored in process chemistry due to the use of mild, aqueous conditions and the avoidance of expensive metal catalysts.

EKR_Workflow Racemate Racemic (±)-2-Acetoxymethyl- 3,4-dihydro-2H-pyran Enzyme Porcine Pancreatic Lipase (PPL) H₂O, pH 7.6 Buffer Racemate->Enzyme Selective Hydrolysis Separation Extraction & Chromatography Enzyme->Separation R_Acetate (R)-2-Acetoxymethyl- 3,4-dihydro-2H-pyran (Unreacted) Separation->R_Acetate >98% ee S_Alcohol (S)-3,4-dihydro-2H- pyran-2-methanol (Product) Separation->S_Alcohol Oxidation Oxidation (e.g., TEMPO/BAIB) R_Acetate->Oxidation Hydrolysis then Oxidation to Acid Esterification Fischer Esterification (EtOH, H⁺) Oxidation->Esterification Final_Product (R)-Ethyl 3,4-dihydro-2H- pyran-2-carboxylate Esterification->Final_Product

Caption: Workflow for Synthesis via Enzymatic Kinetic Resolution.

Applications in Complex Molecule Synthesis

The utility of enantiopure this compound is demonstrated by its incorporation into high-value targets, particularly in pharmaceuticals. Its functional handles—the ester and the enol ether—provide orthogonal reactivity for sequential, controlled transformations.

A prime example is its use in the synthesis of potent and selective adenosine A2A and A3 receptor agonists.[6][8] These receptors are critical targets for treating inflammatory conditions. In this context, the dihydropyran moiety serves as a key lipophilic component that enhances binding affinity and selectivity. The (R)-enantiomer, specifically, was found to impart the highest affinity for the target receptors.[6]

Retrosynthesis Target Adenosine A2A/A3 Agonist (Target Molecule) Coupling Coupling Reaction (e.g., Hydrazone formation) Target->Coupling Precursor1 2-Hydrazino-NECA (Adenosine Core) Coupling->Precursor1 Precursor2 (R)-3,4-dihydro-2H- pyran-2-carboxaldehyde Coupling->Precursor2 Our_BB (R)-Ethyl 3,4-dihydro-2H- pyran-2-carboxylate (Chiral Building Block) Precursor2->Our_BB Reduction of Ester

Caption: Retrosynthetic Analysis of an Adenosine Agonist.

Summary of Key Transformations
Starting MaterialReaction TypeReagentsProductPurpose
(R)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylateEster ReductionLiAlH₄ or DIBAL-H(R)-3,4-dihydro-2H-pyran-2-methanolAccess to the primary alcohol for further functionalization.
(R)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylateDihydroxylationOsO₄ (cat.), NMODihydroxylated pyranInstallation of hydroxyl groups to mimic carbohydrate structures.
(R)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylateEpoxidationm-CPBAEpoxidized pyranFormation of a reactive epoxide for nucleophilic ring-opening.
(R)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylateHydrogenationH₂, Pd/CEthyl tetrahydropyran-2-carboxylateSaturation of the double bond to access the tetrahydropyran core.

Detailed Experimental Protocols

The following protocols are presented with the expectation that all operations are conducted by trained personnel in a controlled laboratory setting using appropriate personal protective equipment. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) in flame-dried glassware.

Protocol 1: Synthesis of (R)-enantiomer via Enzymatic Resolution

This three-step protocol details the preparation of the target compound from the racemic acetate precursor.

Step A: Enzymatic Hydrolysis of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran[6]

  • Preparation: To a 5 L reaction vessel, add phosphate buffer (4.2 L, 0.01 M, adjusted to pH 7.6).

  • Substrate Addition: Add a solution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (29.5 g, 189.1 mmol) in acetone (145 mL) to the buffer with stirring.

  • Enzyme Addition: Add Porcine Pancreatic Lipase (PPL) (2.8 g, Sigma) to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The pH will drop as acetic acid is liberated; maintain the pH at 7.6 by the controlled addition of 3N NaOH using a pH-stat or manual titration.

  • Reaction Progression: Monitor the reaction progress by chiral HPLC. After 24 hours, add an additional portion of PPL (0.7 g). The reaction is typically complete after 4 days, reaching ~50% conversion.

  • Work-up: Once complete, extract the reaction mixture with ethyl acetate (4 x 700 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture by column chromatography on neutral alumina oxide using 25% ethyl acetate in hexanes as the eluent to separate the unreacted (R)-acetate from the (S)-alcohol product. Expect to yield approximately 8.1 g (38%) of (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran with high enantiomeric excess.

Step B: Oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxylic acid

  • Hydrolysis: First, hydrolyze the recovered (R)-acetate using standard conditions (e.g., K₂CO₃ in methanol/water) to yield (R)-3,4-dihydro-2H-pyran-2-methanol. Purify by chromatography.

  • Oxidation Setup: To a stirred solution of (R)-3,4-dihydro-2H-pyran-2-methanol (e.g., 14.0 g, 122.8 mmol) in dichloromethane (105 mL), add (diacetoxyiodo)benzene (BAIB) (59.1 g, 184.2 mmol).[2][6]

  • Catalyst Addition: Stir the mixture at room temperature for 30 minutes, then add TEMPO (1.92 g, 12.28 mmol).

  • Reaction: Continue stirring at room temperature for 5 hours, monitoring by TLC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by crystallization or chromatography.

Step C: Fischer Esterification to the Ethyl Ester

  • Reaction Setup: Dissolve the crude carboxylic acid from Step B in absolute ethanol (10-20 volumes).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product, (R)-ethyl 3,4-dihydro-2H-pyran-2-carboxylate, by vacuum distillation or silica gel chromatography to yield a colorless oil.

Protocol 2: Representative Transformation - Asymmetric Dihydroxylation

This protocol demonstrates the conversion of the enol ether moiety into a diol, a key step towards carbohydrate synthesis.

  • Reaction Setup: In a round-bottom flask, dissolve (R)-ethyl 3,4-dihydro-2H-pyran-2-carboxylate (1.0 eq) in a 10:1 mixture of acetone and water.

  • Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until dissolved.

  • Catalyst Addition: Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol% of a 2.5 wt% solution in t-butanol). Caution: OsO₄ is highly toxic and volatile; handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The mixture will typically turn dark brown/black.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite and stir for 1 hour until the color dissipates.

  • Work-up: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting diol by silica gel chromatography to yield the product, which will be a mixture of diastereomers. The facial selectivity can be influenced by substrate control or by using chiral ligands (e.g., AD-mix).

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₈H₁₂O₃[9][10][11]
Molecular Weight 156.18 g/mol [9][10][11]
Appearance Colorless to Yellow Oil/Semi-Solid
IUPAC Name This compound[9]
CAS Number 83568-11-0[10][11]
¹H NMR (CDCl₃) δ ~6.4 (d, 1H, =CH-O), ~4.8 (m, 1H, O-CH-C=), ~4.2 (q, 2H, O-CH₂-CH₃), ~4.1 (m, 1H, O-CH-CO), ~2.1-1.6 (m, 4H, -CH₂-CH₂-), ~1.3 (t, 3H, O-CH₂-CH₃)Expected
¹³C NMR (CDCl₃) δ ~171 (C=O), ~142 (=CH-O), ~100 (O-CH=), ~75 (O-CH-CO), ~61 (O-CH₂), ~25 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃)Expected
IR (Vapor Phase) Peaks at ~2980 cm⁻¹ (C-H), ~1750 cm⁻¹ (C=O, ester), ~1650 cm⁻¹ (C=C), ~1200 cm⁻¹ (C-O)[10]

Conclusion

This compound stands out as a building block of significant strategic importance. Its efficient synthesis in enantiopure form, primarily through robust methods like enzymatic resolution, makes it readily accessible for complex synthetic campaigns. The orthogonal reactivity of its functional groups allows for a wide array of subsequent transformations, providing a reliable entry point into the synthesis of dihydropyran-containing natural products, C-glycosides, and potent pharmaceutical agents. The protocols and data presented herein serve as a validated foundation for researchers to leverage this powerful synthon in their pursuit of novel molecular discovery.

References

application of ethyl 3,4-dihydro-2H-pyran-2-carboxylate in natural product synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Intended Audience: Researchers, scientists, and drug development professionals specializing in organic synthesis and medicinal chemistry.

Introduction: Unveiling the Synthetic Potential of a Privileged Scaffold

The 3,4-dihydro-2H-pyran ring is a recurring and vital structural motif in a vast array of biologically active natural products.[1][2][3] Its prevalence in macrocyclic antibiotics, polyether ionophores, and other complex molecular architectures underscores its significance as a "privileged scaffold" in medicinal chemistry. This compound, a readily accessible chiral building block, serves as a powerful and versatile starting material for the stereocontrolled synthesis of these intricate natural products. This application note will delve into the strategic application of this synthon, elucidating the underlying principles of its reactivity and providing detailed protocols for its use in the total synthesis of key natural products.

Often referred to in carbohydrate chemistry as ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside, this compound offers a unique combination of functionalities: a nucleophilic enol ether, a stereochemically defined center at C-2, and an ester group that can be readily transformed into a variety of other functional groups.[3][4] These features allow for a diverse range of chemical manipulations, making it an ideal precursor for the construction of complex molecular frameworks.

Strategic Applications in Total Synthesis

The utility of this compound is best illustrated through its successful application in the total synthesis of complex natural products. Here, we explore two distinct examples that highlight different strategic approaches to leveraging this versatile building block.

Case Study 1: Synthesis of the Antifungal Agent (+)-Asperlin

(+)-Asperlin is a fungal metabolite that exhibits notable antibiotic and antifungal activity. Its structure features a densely functionalized γ-lactone ring with a key epoxide moiety. The synthesis of (+)-Asperlin provides a classic example of how the dihydropyran ring of ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside can be strategically manipulated to install the required stereocenters and functional groups.

A key step in the synthesis involves the selective oxidation of the primary hydroxyl group of the diol derived from the starting material to an aldehyde. This transformation, often achieved using a modified Corey-Kim procedure, sets the stage for the construction of the side chain. The inherent chirality of the dihydropyran precursor is thus effectively transferred to the final natural product.

Conceptual Workflow for (+)-Asperlin Synthesis:

asperlin_synthesis start This compound diol Diol Intermediate start->diol Reduction aldehyde Key Aldehyde Intermediate diol->aldehyde Selective Oxidation wittig Wittig Olefination aldehyde->wittig Side-chain Introduction epoxidation Asymmetric Epoxidation wittig->epoxidation Stereocenter Installation lactonization Lactonization epoxidation->lactonization Ring Formation asperlin (+)-Asperlin lactonization->asperlin Final Steps

Figure 1: Conceptual workflow for the synthesis of (+)-Asperlin.

Experimental Protocol: Synthesis of the Key Aldehyde Intermediate for (+)-Asperlin

This protocol is adapted from the work of Fraser-Reid and colleagues and focuses on the initial steps to generate a crucial aldehyde intermediate from ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside.

Step 1: Reduction of the Ester

  • Reactants: Ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether.

  • Procedure:

    • To a stirred solution of ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (argon or nitrogen), add LiAlH₄ (1.5 eq) portion-wise.

    • Causality: LiAlH₄ is a powerful reducing agent that will reduce the ethyl ester to the corresponding primary alcohol, yielding the diol intermediate. The reaction is performed at 0 °C to control the exothermicity.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting white precipitate and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.

Step 2: Selective Oxidation of the Primary Alcohol

  • Reactants: Crude diol from Step 1, N-chlorosuccinimide (NCS), Dimethyl sulfide (DMS), Triethylamine (Et₃N), Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude diol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Add DMS (2.5 eq) followed by the portion-wise addition of NCS (1.2 eq).

    • Causality: This initiates the Corey-Kim oxidation. The reaction of DMS and NCS forms an electrophilic sulfur species which selectively reacts with the less sterically hindered primary alcohol.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Add triethylamine (2.5 eq) and allow the reaction to warm to room temperature. The triethylamine acts as a base to induce elimination and form the aldehyde.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired aldehyde.

Step Product Typical Yield Key Considerations
1Diol Intermediate85-95%Careful quenching of LiAlH₄ is critical for safety and yield.
2Aldehyde Intermediate70-85%Maintaining anhydrous conditions is crucial for the success of the oxidation.
Case Study 2: Chemoenzymatic Synthesis of (R)-Phoracantholide I

(R)-Phoracantholide I is a macrolide natural product that is a component of the defensive secretion of the longicorn beetle. Its synthesis showcases a different strategic use of a dihydropyran-derived building block, where the ring is opened to form a linear chain that is then cyclized.

This approach highlights the utility of the dihydropyran as a masked acyclic precursor with defined stereochemistry. The key transformation is a diastereoselective ring-opening reaction, often employing an organocuprate, which proceeds with high stereocontrol.

Conceptual Workflow for (R)-Phoracantholide I Synthesis:

phoracantholide_synthesis start This compound Derivative ring_opening Diastereoselective Ring Opening start->ring_opening Organocuprate Addition chain_elaboration Chain Elaboration ring_opening->chain_elaboration Functional Group Manipulations macrolactonization Macrolactonization chain_elaboration->macrolactonization Ring Closure phoracantholide (R)-Phoracantholide I macrolactonization->phoracantholide Deprotection

Figure 2: Conceptual workflow for the synthesis of (R)-Phoracantholide I.

Experimental Protocol: Diastereoselective Ring Opening for a Phoracantholide I Precursor

This protocol outlines a general procedure for the key diastereoselective ring-opening of an activated ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranoside derivative.

  • Reactants: Activated dihydropyran (e.g., the corresponding 4-O-mesylate or epoxide), Lithium dimethylcuprate (Me₂CuLi), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of lithium dimethylcuprate by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in anhydrous THF at -78 °C under an inert atmosphere.

    • Causality: The organocuprate is a soft nucleophile that will undergo a 1,4-conjugate addition to the enol ether system, leading to the opening of the dihydropyran ring. The stereochemistry of the newly formed stereocenter is directed by the existing chirality of the starting material.

    • To this solution, add a solution of the activated dihydropyran (1.0 eq) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the ring-opened product.

Reaction Key Reagent Stereoselectivity (d.r.) Key Considerations
Ring OpeningLithium Dimethylcuprate>10:1The choice of activating group on the dihydropyran can influence the reaction efficiency. The purity of the organocuprate is critical for high yields and selectivity.

Conclusion: A Cornerstone of Modern Natural Product Synthesis

This compound and its derivatives have proven to be invaluable chiral building blocks in the art and science of total synthesis. The ability to leverage its inherent stereochemistry and versatile functionality has enabled the efficient and elegant construction of numerous complex and biologically significant natural products. The examples of (+)-Asperlin and (R)-Phoracantholide I presented herein merely scratch the surface of its synthetic potential. As the demand for novel therapeutic agents continues to grow, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of innovation in drug discovery and development.

References

Application Note: Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral building blocks, or "chirons," provide an efficient and reliable pathway to complex molecular architectures with defined stereochemistry. This application note presents ethyl (R)- and (S)-3,4-dihydro-2H-pyran-2-carboxylate, versatile C6 synthons derived from the hetero-Diels-Alder reaction, as powerful starting materials in asymmetric synthesis. We will explore their application in organocatalysis and metal-catalyzed reactions, providing detailed, field-tested protocols for the synthesis of key intermediates. The causality behind experimental choices, mechanistic insights, and self-validating system designs are emphasized to ensure reproducibility and high stereochemical fidelity.

Introduction: The Strategic Value of Dihydropyran Scaffolds

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold found in numerous natural products, including carbohydrates and polyketides. Its inherent conformational features and multiple functionalization points make it an ideal starting point for stereocontrolled synthesis. Ethyl 3,4-dihydro-2H-pyran-2-carboxylate, available in both enantiomeric forms, serves as a robust chiral building block. Its ester functionality allows for a wide range of transformations, while the endocyclic olefin provides a handle for stereoselective additions and rearrangements.

The strategic importance of this scaffold lies in its ability to act as a precursor to valuable chiral molecules. For instance, it is a key intermediate in the synthesis of components for pharmaceuticals like the anti-cancer agent Epothilone A and various bioactive natural products. The controlled opening of the pyran ring or functionalization of the double bond allows access to a diverse array of acyclic and heterocyclic structures with multiple stereocenters.

Core Application: Asymmetric Michael Addition to Nitro-olefins

One of the most powerful applications of ethyl (S)-3,4-dihydro-2H-pyran-2-carboxylate is in the diastereoselective Michael addition to nitro-olefins. This reaction, often catalyzed by simple organocatalysts, provides a reliable method for constructing carbon-carbon bonds while creating new stereocenters with high levels of control. The resulting adducts are invaluable intermediates, as the nitro group can be readily transformed into other functional groups, such as amines or carbonyls.

Mechanistic Rationale and Catalyst Selection

The reaction proceeds via an enamine mechanism when catalyzed by a diarylprolinol silyl ether, a well-established organocatalyst. The catalyst first condenses with the aldehyde (generated in situ from the dihydropyran ester) to form a transient enamine. This enamine is the active nucleophile that attacks the nitro-olefin. The stereochemical outcome is dictated by the catalyst's chiral environment, which effectively shields one face of the enamine, directing the electrophilic nitro-olefin to the opposite face. This precise control leads to high diastereoselectivity.

For this transformation, we utilize (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. The bulky diphenyl and silyl ether groups create a well-defined chiral pocket, ensuring a highly ordered transition state and maximizing stereocontrol.

Diagram 1: Proposed Catalytic Cycle

G catalyst Catalyst ((R)-TMS-prolinol) enamine Chiral Enamine Intermediate catalyst->enamine - H₂O aldehyde Aldehyde (from DHP-ester) aldehyde->enamine michael_adduct Michael Adduct (Iminium Ion) enamine->michael_adduct + Nitro-olefin nitroolefin Nitro-olefin (Electrophile) nitroolefin->michael_adduct product Final Product (Nitro Adduct) michael_adduct->product + H₂O product->catalyst - Aldehyde Product (Catalyst Regeneration) water H₂O water->product

Caption: Organocatalytic cycle for the Michael addition.

Detailed Experimental Protocol

Protocol ID: P-2026-01-MA1

Objective: To synthesize the Michael adduct from ethyl (S)-3,4-dihydro-2H-pyran-2-carboxylate and β-nitrostyrene with high diastereoselectivity.

Materials:

  • Ethyl (S)-3,4-dihydro-2H-pyran-2-carboxylate (≥98% ee)

  • β-Nitrostyrene (99%)

  • (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 99%)

  • Benzoic Acid (co-catalyst, ≥99.5%)

  • Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)

  • Argon gas (high purity)

  • Standard glassware (oven-dried) and magnetic stirrer

Procedure:

  • Preparation of Aldehyde (In Situ):

    • Rationale: The ester must first be reduced to the corresponding aldehyde to engage in the enamine catalytic cycle. This is achieved carefully in situ to avoid isolation of the potentially unstable aldehyde.

    • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add ethyl (S)-3,4-dihydro-2H-pyran-2-carboxylate (1.0 mmol, 156 mg).

    • Dissolve in 10 mL of anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.1 mmol, 1.1 mL) dropwise over 15 minutes.

    • Stir the reaction at -78 °C for 1 hour. TLC analysis (Hexane:EtOAc 4:1) should confirm the consumption of the starting ester.

  • Michael Addition:

    • Rationale: Once the aldehyde is formed, the catalyst, co-catalyst, and electrophile are added directly. The co-catalyst (benzoic acid) facilitates both enamine formation and the final hydrolysis of the iminium ion.

    • To the cold solution containing the in-situ generated aldehyde, add β-nitrostyrene (1.2 mmol, 179 mg).

    • Add (R)-(+)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 mmol, 65 mg).

    • Add benzoic acid (0.2 mmol, 24 mg).

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Rationale: The reaction is quenched with a mild acid to hydrolyze any remaining intermediates and neutralize the catalyst. Standard extraction isolates the organic product.

    • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the desired Michael adduct.

Expected Outcome & Data:

ParameterExpected ValueNotes
Yield 75-85%Isolated yield after chromatography.
Diastereomeric Ratio (dr) >95:5Determined by ¹H NMR analysis of the crude reaction mixture.
Enantiomeric Excess (ee) >99%Determined by chiral HPLC analysis. The stereocenter from the starting material is retained.

Application in Tandem Reactions: Aza-Michael/Henry Cascade

Building upon the initial Michael addition, the resulting nitroalkane can be used in subsequent tandem reactions without isolation. A powerful example is the Aza-Michael/Henry cascade for the synthesis of complex heterocyclic structures.

Workflow and Mechanistic Considerations

This one-pot sequence first involves the Michael addition as described above. After its completion, a base and a suitable amine are introduced. The base deprotonates the carbon alpha to the nitro group, forming a nitronate anion. This anion then acts as a nucleophile in an intramolecular Henry (nitro-aldol) reaction, attacking an imine formed in situ from the amine and the aldehyde functionality. This cascade efficiently constructs a bicyclic system with multiple, well-defined stereocenters.

Diagram 2: Aza-Michael/Henry Cascade Workflow

G start DHP-Aldehyde + Nitro-olefin step1 Step 1: Organocatalytic Michael Addition start->step1 intermediate1 Michael Adduct (Nitroalkane) step1->intermediate1 step2 Step 2: Addition of Amine + Base intermediate1->step2 intermediate2 In situ Imine Formation & Nitronate Anion step2->intermediate2 step3 Step 3: Intramolecular Henry Reaction intermediate2->step3 product Final Bicyclic Product step3->product

Caption: One-pot tandem reaction sequence.

Concluding Remarks & Future Outlook

This compound is a testament to the power of chiral pool synthesis. Its utility extends far beyond the examples detailed here, finding use in catalytic asymmetric dihydroxylations, ring-opening cross-metathesis, and the synthesis of complex carbohydrate mimetics. The protocols provided herein are robust, reproducible, and serve as a reliable foundation for researchers and drug development professionals. The high degree of stereocontrol achievable with this building block, particularly in organocatalyzed reactions, ensures its continued relevance in the efficient and elegant construction of enantiomerically pure molecules.

Application Notes and Protocols: Derivatization of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the principal derivatization methods for ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a versatile heterocyclic building block in organic synthesis. The inherent reactivity of both the ester functionality and the endocyclic double bond allows for a diverse range of chemical transformations. This document details the underlying mechanisms and provides field-tested protocols for key reactions including hydrolysis, amidation, reduction of the ester, and electrophilic additions to the double bond. These derivatization strategies are critical for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

Introduction: The Synthetic Versatility of a Dihydropyran Scaffold

This compound is a valuable intermediate in synthetic organic chemistry. The 3,4-dihydro-2H-pyran moiety is a prevalent structural motif in numerous natural products and biologically active compounds.[1] The strategic placement of an ethyl ester at the 2-position, adjacent to the ring oxygen, and an accessible double bond between C5 and C6, provides two distinct handles for chemical modification. This dual reactivity allows for the generation of a wide array of functionalized tetrahydropyran derivatives, which are key components in many pharmaceuticals and agrochemicals.

The derivatization of this core structure enables the exploration of chemical space, facilitating structure-activity relationship (SAR) studies in drug discovery and the tuning of material properties. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of dihydropyran-based molecules.

Derivatization Strategies Targeting the Ester Functionality

The ethyl ester group at the C2 position is a primary site for a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Hydrolysis to 3,4-dihydro-2H-pyran-2-carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up further derivatization possibilities, such as the formation of diverse amide and ester linkages.

Causality of Experimental Choices: Base-catalyzed hydrolysis (saponification) is a common and efficient method for this transformation. The use of a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous-alcoholic solvent system facilitates the nucleophilic acyl substitution reaction. The alcohol co-solvent ensures the miscibility of the ester in the aqueous base. The reaction is typically driven to completion by heating. Acid-catalyzed hydrolysis is also possible but can sometimes lead to side reactions involving the acid-labile enol ether moiety. A significant excess of base is used to ensure complete reaction and to deprotonate the resulting carboxylic acid, driving the equilibrium towards the product.

Protocol 2.1: Base-Catalyzed Hydrolysis of this compound

Reagent/ParameterValue/ConditionPurpose
This compound1.0 eqStarting Material
Sodium Hydroxide (2 M aq.)2.0 - 3.0 eqBase for Hydrolysis
Ethanol or MethanolSufficient to dissolveCo-solvent
TemperatureReflux (approx. 80-100 °C)Increase reaction rate
Reaction Time2 - 4 hoursTo ensure completion
Work-upAcidification (e.g., 1 M HCl)Protonate carboxylate

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol (or methanol) to dissolve the ester.

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 - 3.0 eq) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the mixture to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid.

Amidation to N-Substituted 3,4-dihydro-2H-pyran-2-carboxamides

The synthesis of amides from esters is a crucial transformation in the development of new chemical entities, as the amide bond is a key feature in many biologically active molecules.[2][3][4][5]

Causality of Experimental Choices: Direct amidation of esters with amines is often a slow process. To facilitate this reaction, several methods can be employed. One common approach involves the use of a Lewis acid catalyst, such as trimethylaluminum, to activate the ester carbonyl towards nucleophilic attack by the amine. Another strategy is to first hydrolyze the ester to the carboxylic acid (as described in Protocol 2.1) and then use standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form the amide bond.[6][7] For simpler amines, direct heating of the ester with the amine in a sealed tube or under microwave irradiation can also be effective.

Protocol 2.2: Direct Amidation using Trimethylaluminum

Reagent/ParameterValue/ConditionPurpose
This compound1.0 eqStarting Material
Amine (R-NH2)1.1 - 1.5 eqNucleophile
Trimethylaluminum (2 M in toluene)1.1 - 1.5 eqLewis Acid Activator
Toluene (anhydrous)Anhydrous SolventReaction Medium
Temperature0 °C to refluxControlled Reaction
Reaction Time2 - 12 hoursTo ensure completion

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.1 - 1.5 eq) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (2 M in toluene, 1.1 - 1.5 eq) dropwise. Methane gas will evolve.

  • After the gas evolution ceases, stir the mixture at room temperature for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (often reflux) and monitor by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Reduction to (3,4-dihydro-2H-pyran-2-yl)methanol

Reduction of the ester to the corresponding primary alcohol provides another versatile intermediate for further functionalization, such as etherification or oxidation to the aldehyde.

Causality of Experimental Choices: Strong reducing agents are required to reduce an ester to an alcohol. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity of LAH. The stoichiometry of LAH is crucial; at least 0.5 equivalents are needed per mole of ester, but a slight excess is often used to ensure complete conversion. The work-up procedure involves the sequential addition of water and a base to quench the excess LAH and precipitate the aluminum salts, which can then be easily filtered off.

Protocol 2.3: LAH Reduction of the Ester

Reagent/ParameterValue/ConditionPurpose
This compound1.0 eqStarting Material
Lithium Aluminum Hydride (LAH)1.0 - 1.5 eqReducing Agent
Anhydrous Diethyl Ether or THFAnhydrous SolventReaction Medium
Temperature0 °C to room temperatureControlled Reaction
Reaction Time1 - 3 hoursTo ensure completion
Work-upFieser work-up (H₂O, NaOH aq.)Quench and precipitate salts

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (1.0 - 1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford (3,4-dihydro-2H-pyran-2-yl)methanol.

Derivatization Strategies Targeting the Double Bond

The endocyclic double bond in the dihydropyran ring is electron-rich due to the adjacent oxygen atom, making it susceptible to electrophilic attack.

Electrophilic Addition Reactions

Electrophilic addition reactions allow for the introduction of a variety of functional groups across the double bond.[8][9][10]

Causality of Experimental Choices: The addition of electrophiles like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) proceeds via a carbocationic intermediate.[10] The regioselectivity of the addition is governed by the stability of this intermediate. The oxygen atom can stabilize a positive charge at the C6 position through resonance, and the ester group can influence the stability at C5. The stereochemical outcome can be either syn or anti addition, depending on the specific electrophile and reaction conditions. For example, bromination often proceeds via a cyclic bromonium ion, leading to anti-addition.

Protocol 3.1: Bromination of the Double Bond

Reagent/ParameterValue/ConditionPurpose
This compound1.0 eqStarting Material
Bromine (Br₂)1.0 eqElectrophile
Dichloromethane (CH₂Cl₂) or CCl₄Inert SolventReaction Medium
Temperature0 °C to room temperatureControlled Reaction
Reaction Time30 - 60 minutesTo ensure completion

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise. The characteristic red-brown color of bromine should disappear upon addition.

  • Stir the reaction at 0 °C for 30-60 minutes after the addition is complete.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dibrominated product.

Cycloaddition Reactions

The double bond can also participate in cycloaddition reactions, such as Diels-Alder reactions, providing a route to complex polycyclic structures.[1][11][12][13]

Causality of Experimental Choices: The electron-rich nature of the dihydropyran double bond makes it a suitable diene in normal electron-demand Diels-Alder reactions or a dienophile in inverse electron-demand reactions. The choice of the reaction partner (diene or dienophile) and the reaction conditions (thermal or Lewis acid-catalyzed) will determine the feasibility and stereochemical outcome of the cycloaddition.

Visualizing Reaction Pathways

Derivatization_Pathways cluster_ester Ester Derivatization cluster_db Double Bond Derivatization start This compound hydrolysis 3,4-dihydro-2H-pyran-2-carboxylic Acid start->hydrolysis Hydrolysis (NaOH, H₂O/EtOH) amidation N-Substituted Amide start->amidation Amidation (RNH₂, Lewis Acid) reduction (3,4-dihydro-2H-pyran-2-yl)methanol start->reduction Reduction (LiAlH₄, Et₂O) e_addition Electrophilic Adducts (e.g., Dihalides) start->e_addition Electrophilic Addition (e.g., Br₂) cycloaddition Cycloadducts start->cycloaddition Cycloaddition (Diene/Dienophile) hydrolysis->amidation Peptide Coupling reduction->e_addition Further Reactions

References

purification of ethyl 3,4-dihydro-2H-pyran-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Ethyl 3,4-Dihydro-2H-Pyran-2-Carboxylate by Column Chromatography

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the purification of this compound, a key heterocyclic building block in synthetic chemistry. The methodology centers on silica gel column chromatography, a fundamental technique for isolating compounds of interest from complex reaction mixtures. This document outlines the principles of the separation, a systematic approach to method development using Thin-Layer Chromatography (TLC), and a step-by-step protocol for column packing, sample loading, elution, and fraction analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Background

This compound is a valuable intermediate in the synthesis of pharmaceuticals and natural products. Its structure, featuring a dihydropyran ring and an ethyl ester functional group, imparts a moderate polarity that makes it an ideal candidate for purification via normal-phase chromatography.[1][2] The successful isolation of this compound in high purity is critical for subsequent synthetic steps and ensuring the integrity of final products.

Crude products from the synthesis of this molecule, often via hetero-Diels-Alder reactions, may contain unreacted starting materials, polymeric byproducts, or side-products from hydrolysis, such as the corresponding carboxylic acid.[3][4] Column chromatography provides an efficient and scalable method to separate the target molecule from these impurities based on their differential adsorption to a polar stationary phase.

Principle of Separation: Normal-Phase Chromatography

This protocol employs normal-phase flash column chromatography. The core principle relies on the partitioning of components in a mixture between a polar stationary phase (silica gel) and a less polar mobile phase (eluent).

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface covered in polar silanol groups (-Si-OH).

  • Mechanism: Polar molecules in the crude mixture will interact more strongly with the polar silanol groups via hydrogen bonding and dipole-dipole interactions. Consequently, they will be adsorbed more tightly and travel down the column more slowly. Less polar molecules will have weaker interactions, spend more time in the mobile phase, and elute from the column faster.

This compound, with its ester and ether functionalities, exhibits moderate polarity. It can be effectively separated from non-polar impurities (which elute first) and highly polar impurities like carboxylic acids (which elute much later or remain adsorbed to the silica).[5]

Method Development Using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is imperative to develop and optimize the separation conditions on a small scale using TLC. This empirical approach saves time, solvent, and valuable crude material.

Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline. Make the spot as small and concentrated as possible.

  • Developing the Chromatogram: Prepare a series of developing chambers (beakers covered with a watch glass) containing different ratios of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate). Common starting ratios to test are 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate). Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline.

  • Analysis: Once the solvent front has migrated to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Optimization Goal: The ideal solvent system will provide a Retention Factor (Rf) of 0.3-0.4 for the target compound and show clear separation (ΔRf > 0.15) from all major impurities.[6] The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front). For instance, a TLC performed on a related compound, 3,4-dihydro-2H-pyran-2-carboxaldehyde, showed an Rf of approximately 0.65 in 30% Ethyl Acetate/Hexane, suggesting a slightly less polar mobile phase might be optimal for the title ester.[7]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A silica gel-to-crude material ratio of 50:1 to 100:1 (w/w) is recommended for effective separation.[8]

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, flash chromatography grade (40-63 µm)
Crude Product ~1-2 g of crude this compound
Solvents HPLC grade Hexane and Ethyl Acetate
Glassware Chromatography column (e.g., 4 cm diameter), flasks
Apparatus Fume hood, TLC plates, collection tubes, rotary evaporator
Sample Loading Support Celite or a small amount of silica gel

Experimental Workflow

G cluster_prep Preparation & Setup cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack the Column Slurry->Pack Sample 4. Prepare Sample (Dry Loading) Pack->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool Evap 10. Evaporate Solvent Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for chromatographic purification.

Step-by-Step Methodology
  • Column Preparation (Wet Packing)

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). Use enough solvent to create a pourable, homogenous mixture.

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.

    • Gently tap the side of the column to dislodge air bubbles and encourage even packing.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Crucially, do not let the silica bed run dry at any point during the process. Add a protective layer of sand (~1 cm) on top of the silica bed.

  • Sample Preparation (Dry Loading)

    • Dissolve the crude product (~1-2 g) in a minimal amount of a low-boiling solvent like dichloromethane.

    • Add 2-4 g of silica gel or Celite to the solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8] This ensures the sample is introduced to the column in a concentrated band, maximizing resolution.

  • Loading and Elution

    • Drain the solvent in the column down to the level of the top sand layer.

    • Carefully add the powdered sample-silica mixture onto the sand layer, creating an even, flat surface.

    • Gently add a final thin layer of sand on top of the sample layer.

    • Carefully add the mobile phase, opening the stopcock to begin the elution. Use gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 5-10 cm/min drop rate).

    • Continuously add fresh eluent to the top of the column to maintain solvent flow.

  • Fraction Collection and Analysis

    • Begin collecting fractions in test tubes or vials immediately. The size of the fractions should be proportional to the column volume (e.g., 10-20 mL fractions for this scale).

    • Monitor the separation by spotting every few fractions on a TLC plate. Develop the plate using the same mobile phase.

    • Identify the fractions containing only the pure target compound (single spot at the correct Rf).

  • Isolation of Pure Product

    • Combine the fractions identified as pure.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or semi-solid under high vacuum to remove residual solvent traces.

    • Determine the yield and confirm the purity and identity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The expected molecular weight is 156.18 g/mol .[9]

Troubleshooting Common Issues

ProblemProbable CauseSolution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. If Rf values are too high (>0.5), decrease polarity (more hexane). If too low (<0.2), increase polarity.[6]
Cracked/Channeling Column Poorly packed column; silica bed ran dry.Ensure a homogenous slurry and never let the solvent level drop below the top of the silica bed.
Tailing of Spots on TLC Sample is too concentrated; presence of a very polar (acidic) impurity.Dilute the sample for TLC. For acidic impurities, sometimes adding a trace amount of triethylamine (e.g., 0.1%) to the eluent can improve peak shape.[5]
Product Elutes with Impurity Insufficient resolution.Use a longer column or finer silica gel. Consider using a shallower polarity gradient instead of isocratic elution.[8]

Conclusion

This application note provides a robust and scientifically grounded framework for the purification of this compound. By integrating systematic method development via TLC with a detailed flash column chromatography protocol, researchers can achieve high purity of the target compound, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Ethyl 3,4-Dihydro-2H-Pyran-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and the synthesis of complex organic molecules, including potent adenosine receptor agonists.[1] Its synthesis is most effectively achieved via a Hetero-Diels-Alder reaction. However, scaling this process from the bench to pilot or manufacturing scale introduces significant challenges, primarily related to the hazardous nature of the starting materials, acrolein and ethyl acrylate. This document provides a comprehensive guide for researchers and process chemists, detailing a robust and safety-conscious protocol for the scale-up synthesis. It covers the underlying reaction mechanism, critical safety procedures, a step-by-step experimental protocol, process optimization parameters, and analytical quality control methods.

The Underlying Chemistry: A Hetero-Diels-Alder Approach

The synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically an inverse electron-demand Hetero-Diels-Alder reaction.[2][3] In this transformation, two key reactants come together to form the six-membered heterocyclic ring.

  • The Heterodiene: Acrolein (CH₂=CH-CHO), the simplest unsaturated aldehyde, serves as the electron-rich four-atom component. Its conjugated system of a double bond and a carbonyl group provides the necessary π-electrons for the cycloaddition.

  • The Dienophile: Ethyl acrylate (CH₂=CH-COOEt) acts as the electron-deficient two-atom component. The electron-withdrawing nature of the ester group makes its double bond susceptible to reaction with the diene.

The reaction proceeds thermally, without the need for a catalyst, by heating the two components together. The concerted mechanism involves the formation of two new sigma bonds simultaneously, leading to the desired dihydropyran ring system with high regioselectivity.

CRITICAL SAFETY PROTOCOLS FOR SCALE-UP

Scaling this synthesis requires an uncompromising commitment to safety. Both acrolein and ethyl acrylate are hazardous materials with significant risks that are amplified at larger quantities.

Acrolein: Extreme Hazard Management

Acrolein is a highly toxic, volatile, and flammable liquid with a piercing, pungent odor.[4] It is a severe irritant to the skin, eyes, and respiratory system and can cause delayed pulmonary edema after inhalation.[5]

  • Handling: All manipulations must be conducted within a certified, high-performance chemical fume hood or an equivalent exhausted containment system.[4]

  • Personal Protective Equipment (PPE): A chemical-resistant apron, long pants, and closed-toe shoes are mandatory.[5] Eye protection must include splash-proof goggles and a face shield.[5] Hand protection requires the use of butyl rubber gloves, as nitrile is not sufficiently resistant for prolonged handling.[5]

  • Storage: Acrolein should be stored at 2-8°C in a tightly sealed container, under an inert atmosphere (e.g., nitrogen), and away from light, heat, and ignition sources.[4] It is typically stabilized with hydroquinone to prevent polymerization.[4]

  • Polymerization: Acrolein can polymerize violently upon exposure to heat, light, or chemical initiators like acids and bases.[5] This risk is a primary concern during scale-up, necessitating precise temperature control and the use of inhibitors.

Ethyl Acrylate: Flammability and Irritation

Ethyl acrylate is a flammable liquid and vapor that can cause severe skin and eye irritation.[6][7]

  • Handling: Use in a well-ventilated area, away from heat, sparks, and open flames.[6][8] All equipment, including containers and transfer lines, must be properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[6][7]

  • PPE: Wear protective gloves (e.g., ethyl vinyl alcohol laminate), clothing, and splash-proof goggles.[6][7]

  • Emergency Equipment: Emergency eyewash fountains and safety showers must be immediately accessible in the work area.[5][7]

Detailed Scale-Up Synthesis Protocol (1.0 kg Scale)

This protocol details the synthesis to produce approximately 1.0 kg of the target compound. All operations should be performed by trained personnel adhering to the safety protocols outlined above.

Materials and Equipment
  • Chemicals:

    • Ethyl Acrylate (≥99%, stabilized): ~0.64 kg (6.4 mol)

    • Acrolein (≥95%, stabilized with hydroquinone): ~0.36 kg (6.4 mol)

    • Hydroquinone (inhibitor): ~5 g

  • Equipment:

    • 5 L jacketed glass reactor with overhead stirrer, thermocouple, and reflux condenser

    • Heating/cooling circulator connected to the reactor jacket

    • 500 mL graduated dropping funnel

    • Nitrogen or Argon gas inlet

    • Vacuum pump and fractional distillation apparatus (e.g., packed column, distillation head, receiving flasks)

Reaction Assembly & Execution
  • Reactor Setup: Assemble the 5 L jacketed reactor system in a walk-in fume hood. Ensure all joints are properly sealed and the system can hold a static nitrogen atmosphere.

  • Inerting: Purge the entire system with dry nitrogen for at least 30 minutes to remove oxygen and moisture.

  • Charging Reactants:

    • Under a positive nitrogen flow, charge the reactor with ethyl acrylate (0.64 kg) and hydroquinone (5 g).

    • Begin gentle stirring (e.g., 150 RPM).

    • Separately, charge the dropping funnel with stabilized acrolein (0.36 kg).

  • Heating: Heat the reactor contents to 110°C using the circulator.

  • Controlled Addition: Once the reactor temperature is stable at 110°C, begin the slow, dropwise addition of acrolein from the dropping funnel. This step is critical. The addition should take place over 4-5 hours to maintain control over the reaction exotherm. Monitor the internal temperature closely; it should not exceed 120°C.

  • Reaction Drive: After the addition is complete, maintain the reaction mixture at 110°C for an additional 3 hours to ensure the reaction goes to completion.

  • Monitoring (Optional): Reaction progress can be monitored by taking small, quenched aliquots and analyzing them by GC to observe the disappearance of starting materials.

  • Cooldown: Once the reaction is complete, turn off the heat and allow the reactor to cool to ambient temperature overnight with gentle stirring under a nitrogen blanket.

Purification by Fractional Vacuum Distillation

The crude product, a yellowish oil, is purified by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials, inhibitor, and any high-boiling-point side products.

  • Setup: Configure the reactor for vacuum distillation using a short path or packed column distillation head.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gently heat the mixture.

    • Collect and discard any initial low-boiling fractions (likely residual acrolein and ethyl acrylate).

    • The main product fraction, this compound, is collected. The precise boiling point will depend on the vacuum level (e.g., approx. 80-85°C at 10 mmHg).

  • Product Collection: The final product should be a colorless to pale yellow oil.[9] Expected yield is typically 65-75%.

Process Visualization and Parameters

Synthesis Workflow Diagram

Scale_Up_Synthesis cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_purification 3. Purification & QC Acrolein Acrolein (Stabilized) Addition Slow Addition (4-5h @ 110°C) Acrolein->Addition EthylAcrylate Ethyl Acrylate (Stabilized) Reactor 5L Jacketed Reactor (Inert Atmosphere) EthylAcrylate->Reactor Reactor->Addition Drive Reaction Drive (3h @ 110°C) Addition->Drive Crude Crude Product Drive->Crude Distillation Fractional Vacuum Distillation Crude->Distillation FinalProduct Final Product: Ethyl 3,4-dihydro-2H- pyran-2-carboxylate Distillation->FinalProduct QC QC Analysis (GC, NMR, MS) FinalProduct->QC

References

Application Notes and Protocols: The Versatile Role of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including a chiral center at the 2-position and a reactive double bond, provide a versatile platform for the synthesis of diverse and complex molecular architectures. Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antiproliferative properties. Ethyl 3,4-dihydro-2H-pyran-2-carboxylate serves as a readily accessible and highly adaptable starting material for the introduction of this valuable pharmacophore into drug candidates. This guide provides an in-depth exploration of its application, focusing on the synthesis of key intermediates and culminating in the preparation of potent adenosine receptor agonists.

Core Application: A Gateway to Potent Adenosine A(2A) and A(3) Receptor Agonists

A significant application of this compound in medicinal chemistry is its role as a precursor to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a critical intermediate in the synthesis of potent and selective adenosine A(2A) and A(3) receptor agonists.[1][2] These receptors are implicated in a variety of physiological processes, and their modulation offers therapeutic potential for a range of conditions, including inflammation and ischemia.

The synthetic strategy involves a two-step transformation of the starting ester: reduction to the corresponding primary alcohol, followed by a selective oxidation to the desired aldehyde. This aldehyde can then be coupled with a suitable nucleophile, such as a hydrazine derivative of an adenosine analog, to furnish the final bioactive compound.

Synthetic Workflow Overview

G start This compound alcohol (3,4-Dihydro-2H-pyran-2-yl)methanol start->alcohol Reduction (e.g., LiAlH4) aldehyde (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde alcohol->aldehyde Oxidation (e.g., TEMPO/BAIB or Swern) final_product Potent Adenosine A(2A)/A(3) Receptor Agonist aldehyde->final_product Coupling with Adenosine Analog

Caption: Synthetic pathway from the starting ester to the final bioactive molecule.

Experimental Protocols

Part 1: Reduction of this compound to (3,4-Dihydro-2H-pyran-2-yl)methanol

The reduction of the ethyl ester to the primary alcohol is a crucial first step. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[2][3]

Protocol: Lithium Aluminum Hydride (LAH) Reduction

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it cautiously by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added until the gray precipitate turns into a white, granular solid.

  • Work-up: Stir the resulting mixture vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3,4-dihydro-2H-pyran-2-yl)methanol. The product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Parameter Value
Starting Material This compound
Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0 °C to Room Temperature
Typical Yield >90%
Part 2: Oxidation of (3,4-Dihydro-2H-pyran-2-yl)methanol to 3,4-dihydro-2H-pyran-2-carboxaldehyde

The selective oxidation of the primary alcohol to the aldehyde is a critical step, as over-oxidation to the carboxylic acid must be avoided. A mild and efficient method involves the use of a TEMPO-mediated oxidation.[1] An alternative method, the Swern oxidation, is also provided.[4][5]

Protocol 2a: TEMPO-Mediated Oxidation

Materials:

  • (3,4-Dihydro-2H-pyran-2-yl)methanol

  • (Diacetoxyiodo)benzene (BAIB)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, stir a mixture of (3,4-dihydro-2H-pyran-2-yl)methanol (1 equivalent) and BAIB (1.5 equivalents) in CH₂Cl₂ at room temperature for 30 minutes.

  • Catalyst Addition: Add TEMPO (0.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 5 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Dilute the reaction mixture with CH₂Cl₂. Wash the organic layer with a saturated solution of Na₂S₂O₃, followed by a saturated solution of NaCl.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel column chromatography.

Parameter Value
Starting Material (3,4-Dihydro-2H-pyran-2-yl)methanol
Oxidizing System TEMPO (catalyst) / BAIB (stoichiometric oxidant)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room Temperature
Typical Yield High

Protocol 2b: Swern Oxidation

Materials:

  • (3,4-Dihydro-2H-pyran-2-yl)methanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath). Add a solution of DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Addition of Alcohol: Add a solution of (3,4-dihydro-2H-pyran-2-yl)methanol (1 equivalent) in anhydrous CH₂Cl₂ dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5 equivalents) dropwise, and stir the mixture for 15 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction.

  • Work-up: Extract the mixture with CH₂Cl₂. Wash the combined organic layers with 0.1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by column chromatography.

G cluster_0 Swern Oxidation Workflow Activate DMSO Activation of DMSO (Oxalyl Chloride, -78°C) Add Alcohol Addition of Alcohol (-78°C) Activate DMSO->Add Alcohol Add Base Addition of Triethylamine (-78°C) Add Alcohol->Add Base Warm & Quench Warm to RT & Quench Add Base->Warm & Quench Purify Purification Warm & Quench->Purify

Caption: Key steps in the Swern oxidation protocol.

Part 3: Synthesis of a Potent Adenosine A(2A)/A(3) Receptor Agonist

The synthesized (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde can be utilized in the final coupling step to produce a potent adenosine receptor agonist.[1]

Protocol: Coupling Reaction

Materials:

  • (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde

  • 2-Hydrazino-NECA (adenosine analog)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: To a solution of 2-hydrazino-NECA (1 equivalent) in ethanol, add a solution of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde (1.1 equivalents) in ethanol.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Product Isolation: Monitor the reaction by TLC. Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired adenosine A(2A)/A(3) receptor agonist.

Parameter Value
Electrophile (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde
Nucleophile 2-Hydrazino-NECA
Solvent Ethanol
Temperature Room Temperature
Product Potent Adenosine A(2A)/A(3) Receptor Agonist

Note on Chirality: For the synthesis of the enantiomerically pure (R)-agonist, it is crucial to start with the enantiomerically pure (R)-(3,4-dihydro-2H-pyran-2-yl)methanol. This can be achieved through enzymatic resolution of the corresponding racemic acetate, as detailed in the literature.[1]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. The protocols detailed herein demonstrate a clear and efficient pathway to potent adenosine receptor agonists, highlighting its utility in the synthesis of complex and biologically relevant molecules. The dihydropyran scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and the synthetic accessibility of key intermediates from this starting material ensures its continued importance in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a valuable heterocyclic building block, is commonly achieved via a hetero-Diels-Alder reaction. This [4+2] cycloaddition, typically between a 1,3-diene and an activated dienophile like ethyl glyoxylate, is a powerful tool for constructing six-membered rings.[1][2] The reaction's efficiency is often enhanced by Lewis acid catalysis, which lowers the LUMO energy of the dienophile, thereby increasing the reaction rate and selectivity.[3][4] Despite its utility, researchers frequently encounter challenges with low yields. This technical guide provides a structured, in-depth approach to diagnosing and resolving the common issues encountered during this synthesis, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a very low or zero yield in this reaction?

A: The most frequent and critical issue is the quality and handling of the reagents, coupled with catalyst deactivation. Specifically:

  • Moisture: Lewis acid catalysts (e.g., AlCl₃, BF₃·Et₂O, TiCl₄) are extremely sensitive to moisture.[5] Any water present in the solvent, on the glassware, or in the starting materials will rapidly deactivate the catalyst, halting the reaction.

  • Dienophile/Diene Instability: Some reactants, like ethyl glyoxylate, can be prone to polymerization or degradation, especially if not stored correctly or if the reaction is run at excessively high temperatures.

Q2: My reaction mixture turned dark and formed a significant amount of insoluble material. What happened?

A: This strongly suggests polymerization of one of the starting materials or decomposition under the reaction conditions. Aggressive Lewis acids or elevated temperatures can promote undesired side reactions. It is crucial to maintain the recommended reaction temperature and to add the reagents in a controlled manner.

Q3: How do I know if my reaction is proceeding?

A: The most reliable method is to monitor the reaction's progress using analytical techniques. Thin-layer chromatography (TLC) is often the quickest method. A spot corresponding to your starting material (e.g., ethyl glyoxylate) should diminish over time, while a new spot for the product appears. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots can be employed.[6]

Troubleshooting Guides: A Mechanistic Approach
Issue 1: Reaction Fails to Initiate or Stalls at Low Conversion

This is often a problem of reaction activation. The energy barrier for the cycloaddition is not being overcome efficiently.

Possible Causes & Solutions:

  • Inactive Catalyst: As mentioned, moisture is the primary enemy of Lewis acid catalysts.

    • Causality: Lewis acids function by coordinating to the carbonyl oxygen of the dienophile, making it more electrophilic.[3][4] Water is a competing Lewis base that will preferentially bind to and quench the catalyst.

    • Troubleshooting Protocol:

      • Glassware: Oven-dry all glassware at >140 °C for at least 6 hours and allow it to cool in a desiccator or under a stream of dry inert gas (N₂ or Ar).

      • Solvents: Use freshly distilled anhydrous solvents or solvents from a purification system (e.g., passed through an activated alumina column).

      • Catalyst Handling: Purchase high-purity anhydrous Lewis acids and handle them in a glovebox or under a positive pressure of inert gas. Avoid opening bottles to the atmosphere.

      • Reagents: Ensure starting materials are anhydrous. If necessary, distill them or dry them over an appropriate drying agent.

  • Insufficient Thermal Energy: While many hetero-Diels-Alder reactions are run at low temperatures to control selectivity, some systems require more energy to proceed at a reasonable rate.[5]

    • Causality: Every reaction has an activation energy. If the temperature is too low, the reactants may not have sufficient kinetic energy to overcome this barrier, even with a catalyst.

    • Troubleshooting Protocol:

      • After confirming your setup is rigorously anhydrous, begin the reaction at the recommended low temperature (e.g., -78 °C).

      • Monitor the reaction by TLC after 1-2 hours.

      • If no product formation is observed, allow the reaction to warm slowly (e.g., to -40 °C, then 0 °C, then room temperature), monitoring at each stage. This helps identify the minimum temperature required for initiation without overshooting and causing decomposition.

Workflow for Diagnosing Stalled Reactions

G Start Low Yield / Stalled Reaction Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Reagents) Start->Check_Anhydrous Check_Catalyst Assess Catalyst Quality (Fresh, Properly Handled) Check_Anhydrous->Check_Catalyst Monitor_TLC Run Reaction at Low Temp Monitor by TLC Check_Catalyst->Monitor_TLC Product_Formed Product Formation Observed? Monitor_TLC->Product_Formed Optimize_Time Optimize Reaction Time Product_Formed->Optimize_Time Yes Warm_Reaction Incrementally Increase Temperature Product_Formed->Warm_Reaction No Success Successful Conversion Optimize_Time->Success Warm_Reaction->Monitor_TLC

Caption: A step-by-step decision workflow for troubleshooting stalled reactions.

Issue 2: Formation of Multiple Products or Significant Byproducts

The appearance of multiple spots on a TLC plate indicates a loss of selectivity or the occurrence of side reactions.

Possible Causes & Solutions:

  • Incorrect Regio- or Stereochemistry: The Diels-Alder reaction can potentially form different regioisomers or stereoisomers (endo/exo).

    • Causality: While the endo product is often kinetically favored due to secondary orbital interactions, this preference can be temperature and catalyst dependent.[4] Regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.[7]

    • Troubleshooting Protocol:

      • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable rate often enhances selectivity.

      • Change the Lewis Acid: Different Lewis acids can exhibit different steric and electronic properties, influencing the transition state and thus the stereochemical outcome. Screen a panel of catalysts (e.g., compare AlCl₃, SnCl₄, ZnCl₂).

  • Product Degradation: The dihydropyran product can be labile, especially under the acidic conditions of the reaction or workup.

    • Causality: The enol ether moiety in the dihydropyran ring is susceptible to hydrolysis or rearrangement in the presence of strong acids, which can be exacerbated during aqueous workup or silica gel chromatography.

    • Troubleshooting Protocol:

      • Quenching: Quench the reaction carefully at low temperature using a non-acidic or basic solution, such as cold saturated sodium bicarbonate (NaHCO₃) or by pouring it into a rapidly stirred biphasic mixture of ether and bicarbonate solution.

      • Purification: Avoid standard silica gel. Use silica that has been pre-treated with triethylamine (slurry the silica in your eluent containing 1-2% Et₃N) or use a different stationary phase like neutral alumina.

Reaction Pathways: Desired Product vs. Side Reactions

G cluster_main Reaction Pathways Reactants Diene + Ethyl Glyoxylate + Lewis Acid Desired_Product This compound (Desired Product) Reactants->Desired_Product Controlled Temp. Anhydrous Cond. Side_Products Side Products Reactants->Side_Products High Temp. Impurities Degradation Product Degradation Desired_Product->Degradation Acidic Workup/ Chromatography Isomers Regio/Stereo-isomers Side_Products->Isomers Polymer Polymerization Side_Products->Polymer

Caption: Schematic showing the desired reaction pathway versus common competing side reactions.

Quantitative Data: Impact of Purification on Yield

Product loss during purification is a common and underestimated source of low yield. The table below illustrates typical recovery rates based on the chosen method.

Purification MethodTypical RecoveryKey Considerations
Standard Silica Gel Chromatography40-70%High risk of product degradation due to silica acidity.
Neutralized Silica Gel Chromatography85-95%Significantly reduces degradation; requires pre-treatment of silica.
Vacuum Distillation80-90%Excellent for removing non-volatile impurities; risk of thermal degradation if overheated.
Preparative TLC/HPLC>90%High purity but limited by scale and can be time-consuming.
Validated Experimental Protocol

This general procedure serves as a robust starting point. Modifications may be necessary based on the specific diene used.

Objective: To synthesize this compound via a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Materials:

  • Diene (e.g., 1,3-butadiene or freshly cracked cyclopentadiene), 1.2 equivalents

  • Ethyl glyoxylate (solution in toluene), 1.0 equivalent

  • Lewis Acid (e.g., anhydrous AlCl₃ or BF₃·Et₂O), 0.2 equivalents

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Maintain a positive pressure of N₂ throughout the reaction.

  • Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid to the cold DCM with vigorous stirring.

  • In a separate flame-dried flask, dissolve the ethyl glyoxylate in a small amount of anhydrous DCM. Add this solution dropwise to the stirred catalyst suspension at -78 °C over 15 minutes.

  • Stir the mixture for an additional 20 minutes at -78 °C to allow for complexation.

  • Add the diene dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Once the reaction is complete, quench it by slowly adding pre-chilled saturated NaHCO₃ solution dropwise at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure (keeping the water bath temperature below 35 °C).

  • Purify the resulting crude oil via flash chromatography on silica gel pre-treated with 1.5% triethylamine in the eluent.

References

side reactions in the synthesis of ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Synthesis Strategies

I've initiated detailed Google searches to find data on ethyl 3,4-dihydro-2H-pyran-2-carboxylate synthesis. My focus is on understanding prevalent side reactions, their underlying mechanisms, and methods for mitigating them. I'm exploring common synthetic routes and their respective yields.

Developing Experimental Protocols

I'm now diving into the specifics of experimental protocols. I'm focusing on collecting detailed procedures and analytical data from peer-reviewed journals and reliable databases. The goal is to comprehensively document the synthesis, especially byproducts, reaction conditions, and quantitative data. I'm particularly interested in presenting this as a user-friendly troubleshooting guide with FAQs.

Mapping Reaction Pathways

My Google searches are underway, focused on this compound synthesis. I'm prioritizing side reactions and mechanisms to pinpoint frequently encountered issues. Next, I'll analyze experimental protocols and analytical data to characterize both desired products and byproducts. I aim to create a structured troubleshooting guide with FAQs and key data summaries.

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions in a detailed question-and-answer format to address specific challenges you may encounter during your experiments. My goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient method for the synthesis of this compound is the hetero-Diels-Alder reaction . This reaction involves the [4+2] cycloaddition of an electron-rich diene with an electron-poor dienophile. In this specific synthesis, acrolein acts as the heterodiene, and ethyl glyoxylate serves as the heterodienophile. The reaction is typically catalyzed by a Lewis acid to enhance the reactivity of the dienophile and improve the reaction rate and selectivity.

The general transformation is illustrated below:

Caption: Hetero-Diels-Alder reaction for the synthesis of the target compound.

Troubleshooting Guide

My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors. Let's break down the most probable causes and their solutions.

Possible Cause 1: Incomplete Reaction

An incomplete reaction is often the primary culprit for low yields.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your Lewis acid catalyst is fresh and anhydrous. Lewis acids are highly sensitive to moisture, which can deactivate them.

    • Reaction Time and Temperature: While low temperatures are generally preferred to minimize side reactions, the reaction may require a longer duration to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction stalls at a low temperature, a gradual increase in temperature might be necessary.

    • Reactant Quality: Acrolein is highly reactive and can polymerize upon storage. It is advisable to use freshly distilled or a newly opened bottle of acrolein for the best results.

Possible Cause 2: Side Reactions

Several side reactions can compete with the desired hetero-Diels-Alder cycloaddition.

  • Acrolein Polymerization: As mentioned, acrolein readily polymerizes, especially in the presence of acids or upon exposure to light and air.

    • Solution: Add a polymerization inhibitor, such as hydroquinone, to the acrolein before use. Also, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Ethyl Glyoxylate Self-Condensation: Ethyl glyoxylate can undergo self-condensation reactions, particularly at higher temperatures.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) and add the ethyl glyoxylate slowly to the reaction mixture containing the acrolein and Lewis acid.

Possible Cause 3: Product Instability or Loss During Workup

The dihydropyran product can be sensitive to acidic conditions and may be lost during purification.

  • Troubleshooting Steps:

    • Quenching: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the Lewis acid.

    • Purification: Use a minimally acidic or neutral silica gel for column chromatography. A quick purification is recommended to minimize the contact time of the product with the stationary phase.

Experimental Protocol: A Step-by-Step Guide to the Hetero-Diels-Alder Reaction

experimental_workflow start Start setup Set up a flame-dried, three-necked flask with a stirrer, thermometer, and dropping funnel under an inert atmosphere (N₂ or Ar). start->setup add_solvent_catalyst Add anhydrous dichloromethane and cool to -78 °C. Add the Lewis acid (e.g., AlCl₃) portion-wise. setup->add_solvent_catalyst add_acrolein Slowly add freshly distilled acrolein. add_solvent_catalyst->add_acrolein prepare_glyoxylate In the dropping funnel, prepare a solution of ethyl glyoxylate in anhydrous dichloromethane. add_acrolein->prepare_glyoxylate add_glyoxylate Add the ethyl glyoxylate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at -78 °C. prepare_glyoxylate->add_glyoxylate stir_reaction Stir the reaction mixture at -78 °C and monitor by TLC. add_glyoxylate->stir_reaction quench Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. stir_reaction->quench warm_extract Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with dichloromethane. quench->warm_extract dry_concentrate Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. warm_extract->dry_concentrate purify Purify the crude product by flash column chromatography on silica gel. dry_concentrate->purify end End purify->end

Caption: A typical experimental workflow for the synthesis.

I am observing multiple spots on my TLC plate. What are the likely side products?

Observing multiple spots on a TLC plate is a strong indication of side product formation. Besides unreacted starting materials, the following are the most probable impurities:

  • Acrolein Polymers: These often appear as a streak or baseline material on the TLC plate.

  • Ethyl Glyoxylate Self-Condensation Products: These will be higher molecular weight and more polar than the starting material.

  • Regioisomers: While the desired product is the major regioisomer, a small amount of the other regioisomer may be formed.

  • Hydrolysis Products: If water is present, the ethyl ester of the product can be hydrolyzed to the corresponding carboxylic acid, which will be a very polar spot on the TLC plate.

Table 1: Troubleshooting Common Impurities

ImpurityTLC AppearanceIdentificationMitigation Strategy
Acrolein PolymersBaseline streakInsoluble, high MWUse freshly distilled acrolein with an inhibitor.
Ethyl Glyoxylate AdductsMultiple spots, often polarMass SpectrometryMaintain low temperature, slow addition of glyoxylate.
Other RegioisomersSpot close to the productNMR SpectroscopyOptimize Lewis acid and solvent for better regioselectivity.
Hydrolyzed ProductVery polar spotpH indicator, IR (broad O-H)Ensure anhydrous conditions during reaction and workup.
How do I choose the right Lewis acid and optimize the reaction temperature?

The choice of Lewis acid and the reaction temperature are critical parameters that influence both the reaction rate and selectivity.

Lewis Acid Selection

Different Lewis acids can have a significant impact on the outcome of the reaction.

  • Commonly Used Lewis Acids: Aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄) are frequently employed.

  • Impact on Reactivity: Stronger Lewis acids like AlCl₃ can significantly accelerate the reaction but may also promote side reactions if not used carefully. Milder Lewis acids may offer better selectivity but require longer reaction times.

  • Recommendation: Start with a moderately strong Lewis acid like AlCl₃ at a low temperature. If side reactions are problematic, switch to a milder Lewis acid.

Temperature Optimization

Temperature control is crucial for balancing reaction rate and selectivity.

  • Low Temperatures (-78 °C to -20 °C): Generally favor higher selectivity and minimize the formation of side products. This is the recommended starting point.

  • Higher Temperatures (0 °C to room temperature): Can increase the reaction rate but may lead to a decrease in selectivity and an increase in polymerization and other side reactions.

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended Starting ConditionRange for Optimization
Lewis Acid AlCl₃ (1.1 eq)BF₃·OEt₂, SnCl₄
Temperature -78 °C-78 °C to 0 °C
Solvent Dichloromethane (anhydrous)Toluene, Diethyl ether
Reaction Time 2-4 hoursMonitor by TLC/GC
What is the best way to purify and characterize the final product?

Purification

Flash column chromatography is the most common method for purifying this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

  • Pro Tip: To minimize the risk of product degradation on the silica, you can pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize any acidic sites.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all the expected protons and their connectivity. Key signals to look for include the vinylic protons of the dihydropyran ring and the ethyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the presence of all the expected carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): This will show the characteristic stretching frequencies for the C=O of the ester and the C=C of the dihydropyran ring.

Table 3: Expected Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the pyran ring, the vinylic protons, and the proton at the 2-position.
¹³C NMR Signals for the carbonyl carbon, vinylic carbons, and the carbons of the ethyl group and the pyran ring.
IR (cm⁻¹) ~1735 (C=O, ester), ~1650 (C=C, alkene)
MS (m/z) [M]+ at 156.18

By systematically addressing these common issues and following the recommended protocols, you can significantly improve the yield, purity, and reproducibility of your synthesis of this compound.

Technical Support Center: Navigating the Purification of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for ethyl 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the specific and often nuanced challenges encountered during the purification of this versatile heterocyclic compound. Here, we move beyond standard protocols to provide in-depth, experience-driven insights into overcoming common obstacles in your experimental work.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Symptom: You observe a significant loss of your product after performing silica gel column chromatography.

Probable Cause: The dihydropyran ring is susceptible to opening under acidic conditions. Standard silica gel is inherently acidic and can catalyze the hydrolysis of the enol ether moiety, leading to decomposition of your product on the column.

Solution:

  • Neutralize the Stationary Phase: Before packing your column, slurry the silica gel in your chosen eluent system containing 1-2% triethylamine or another suitable amine base. This deactivates the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina. However, be aware that alumina can sometimes present its own challenges with certain compounds.

  • Swift Elution: Do not let the compound sit on the column for extended periods. A faster flow rate, if it doesn't compromise separation, can minimize contact time with the stationary phase.

Issue 2: Presence of a Persistent, Higher-Boiling Impurity After Distillation

Symptom: After fractional distillation, you consistently find a higher-boiling impurity in your final product, which is difficult to separate.

Probable Cause: This is often the dimer, (3,4-dihydro-2H-pyran-2-yl)mthis compound.[1] This impurity can form via a Tishchenko-type reaction, especially if there are trace amounts of aldehyde precursor and catalytic impurities present at elevated temperatures.

Solution:

  • Thorough Work-up: Ensure that the crude product is thoroughly washed to remove any residual catalysts or reagents from the synthesis step. A wash with a mild bicarbonate solution can be effective.

  • Vacuum Distillation Optimization: Use a high-efficiency distillation column (e.g., a Vigreux or packed column) and a stable vacuum. A lower distillation temperature under a higher vacuum can minimize the thermal stress on the compound and reduce the rate of dimer formation.

  • Flash Chromatography Pre-Distillation: For high-purity requirements, consider a rapid flash chromatography step to remove the bulk of non-volatile impurities and potential catalysts before proceeding to distillation.

Issue 3: Product Degradation During Solvent Removal

Symptom: You notice decomposition or discoloration of your product when removing the extraction solvent using a rotary evaporator.

Probable Cause: The combination of heat and residual acidic or basic impurities from the work-up can lead to degradation. The dihydropyran system can be sensitive to both extremes of pH, especially at elevated temperatures.

Solution:

  • Temperature Control: Use the lowest possible temperature on the rotary evaporator that still allows for efficient solvent removal. For volatile solvents, a water bath at room temperature or slightly above is often sufficient.

  • Azeotropic Removal: For higher-boiling solvents, consider adding a lower-boiling, inert solvent like hexane to form an azeotrope, which will allow for removal at a lower temperature.

  • Neutralization Before Concentration: Ensure your washed organic layers are neutral before concentration. You can test a small, wetted sample on pH paper.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective purification techniques are fractional distillation under reduced pressure and flash column chromatography. The choice depends on the scale of your reaction and the nature of the impurities. Distillation is often preferred for larger quantities, while chromatography is excellent for removing closely related, non-volatile impurities.

Q2: How can I prevent the hydrolysis of the ester group during purification?

A2: The ethyl ester is generally more stable than the dihydropyran ring. However, prolonged exposure to strong acids or bases, especially with heating, can cause hydrolysis. During aqueous work-ups, use mild bases like sodium bicarbonate for neutralization and avoid strong acids. If performing chromatography, the precautions mentioned in Issue 1 for protecting the dihydropyran ring will also safeguard the ester functionality.

Q3: My purified product is a colorless to yellow oil. Is the yellow tint an indication of impurity?

A3: While high-purity this compound is typically a colorless oil, a slight yellow tint is not uncommon and may not necessarily indicate significant impurity.[2] However, a pronounced yellow or brown color could suggest the presence of decomposition products or residual reagents. It is always best to characterize your product by NMR or GC-MS to confirm its purity.

Q4: What are the recommended storage conditions for the purified compound?

A4: To maintain its integrity, the compound should be stored in a cool, dry place, away from direct sunlight.[2] Given its potential sensitivity to acid-catalyzed decomposition, it is advisable to store it in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent exposure to atmospheric moisture and acidic gases.

Part 3: Experimental Protocols and Data

Table 1: Recommended Starting Conditions for Flash Column Chromatography
Stationary PhaseEluent System (v/v)ModifierApplication Notes
Silica Gel (230-400 mesh)5-15% Ethyl Acetate in Hexane1% TriethylamineIdeal for general purpose purification. The triethylamine is crucial to prevent on-column decomposition.
Neutral Alumina (Brockmann I, Standard Grade)2-10% Diethyl Ether in HexaneNoneA good alternative for highly acid-sensitive substrates. Elution power may differ from silica.
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
  • Prepare the Eluent: In a fume hood, prepare your desired eluent system (e.g., 10% Ethyl Acetate in Hexane).

  • Add Base: To this eluent, add triethylamine to a final concentration of 1% (v/v). For example, to 1 liter of eluent, add 10 mL of triethylamine.

  • Create the Slurry: In a separate beaker, add the required amount of silica gel. Slowly pour the triethylamine-containing eluent over the silica gel while gently stirring to create a uniform slurry.

  • Pack the Column: Pack your chromatography column with the prepared slurry as you normally would.

  • Equilibrate: Before loading your sample, run at least two column volumes of the modified eluent through the packed column to ensure it is fully equilibrated.

Part 4: Visualization of Purification Workflow

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Organic Crude Organic Extract Workup->Organic Distill Fractional Distillation (High Vacuum) Organic->Distill For large scale & thermally stable impurities Chroma Flash Chromatography (Neutralized Silica) Organic->Chroma For small scale & polar impurities Pure Pure Product Distill->Pure Chroma->Pure

Caption: General purification workflow for this compound.

References

Technical Support Center: Troubleshooting the Decomposition of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with ethyl 3,4-dihydro-2H-pyran-2-carboxylate. This resource is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability and decomposition of this versatile building block. Our goal is to empower you with the knowledge to anticipate, identify, and resolve challenges in your experimental workflows, ensuring the integrity of your research.

Introduction: Understanding the Stability of this compound

This compound is a valuable intermediate in organic synthesis, prized for its reactive dihydropyran ring and the synthetic handles provided by the ester functionality. However, the very features that make it synthetically useful also render it susceptible to decomposition under certain reaction conditions. This guide will delve into the common decomposition pathways and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turned brown and I'm seeing multiple new spots on my TLC. What could be happening?

A1: This is a common observation and often points to decomposition. The likely culprits are elevated temperatures or the presence of acidic or basic impurities. At high temperatures, the dihydropyran ring can undergo a retro-Diels-Alder reaction.[1][2] Acidic conditions can lead to the hydrolysis of the enol ether within the dihydropyran ring, causing it to open.[3] Basic conditions can cause saponification of the ethyl ester, and potentially further reactions of the resulting carboxylate.

Q2: I suspect my compound is decomposing. What's the quickest way to confirm this?

A2: The most straightforward method is to use Thin Layer Chromatography (TLC) to monitor the reaction over time. If you observe the appearance of new spots, especially those at a different polarity than your starting material and desired product, decomposition is likely occurring. For more definitive evidence, High-Performance Liquid Chromatography (HPLC) is recommended for its ability to quantify the disappearance of the starting material and the appearance of degradation products.[4]

Q3: Can I use acidic catalysts in reactions with this compound?

A3: Extreme care must be taken when using acidic catalysts. The enol ether moiety of the dihydropyran ring is sensitive to acid-catalyzed hydrolysis, which leads to ring-opening.[3] If an acid catalyst is necessary, it is advisable to use the mildest possible acid at the lowest effective concentration and temperature. Consider using a non-protic Lewis acid if the reaction chemistry allows.

Q4: How can I prevent decomposition during my reaction?

A4: The key is to control the reaction conditions meticulously.

  • Temperature: Maintain the lowest possible temperature required for the reaction to proceed at a reasonable rate.

  • pH: If possible, buffer the reaction mixture to a neutral pH. If acidic or basic conditions are unavoidable, use the mildest reagents and shortest reaction times necessary.

  • Inert Atmosphere: For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Acid Scavengers: In cases where acidic impurities might be generated, the use of an acid scavenger, such as a non-nucleophilic base like proton sponge or hindered amines, can be effective.[1][5]

In-Depth Troubleshooting Guides

Scenario 1: Suspected Acid-Catalyzed Decomposition

Symptoms:

  • Disappearance of starting material on TLC/HPLC with the appearance of multiple, often more polar, byproducts.

  • A drop in the pH of the reaction mixture.

  • Inconsistent reaction yields.

Causality: The oxygen atom in the dihydropyran ring can be protonated under acidic conditions. This makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to ring-opening.[3]

Troubleshooting Workflow:

References

Technical Support Center: Improving Stereoselectivity in Reactions of Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the improvement of stereoselectivity in reactions involving this versatile building block.

Introduction

This compound is a valuable chiral synthon in organic synthesis. The stereocenters at C2 and potentially at other positions on the dihydropyran ring are crucial for the biological activity of many target molecules. Achieving high stereoselectivity in reactions involving this substrate is therefore of paramount importance. This guide provides in-depth technical assistance to help you navigate the challenges of stereocontrol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing stereoselectivity in reactions of this compound?

A1: The stereochemical outcome of reactions involving this compound is governed by a combination of factors:

  • Substrate Control: The existing stereocenter at C2, bearing the ethyl carboxylate group, can direct the approach of incoming reagents. The conformational preference of the dihydropyran ring plays a significant role in dictating the facial selectivity of the reaction.

  • Reagent Control: The choice of reagents, including chiral catalysts, auxiliaries, and protecting groups, is critical. Chiral reagents create a chiral environment that favors the formation of one stereoisomer over the other.

  • Reaction Conditions: Temperature, solvent, and the concentration of reactants and catalysts can have a profound impact on stereoselectivity. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy.

  • Catalyst Selection: In catalytic reactions, the choice of a chiral catalyst (e.g., organocatalysts, transition metal complexes with chiral ligands) is often the most effective strategy for achieving high enantioselectivity.

Q2: How does the ethyl carboxylate group at the C2 position influence the stereochemical outcome of reactions?

A2: The ethyl carboxylate group at C2 is a key stereodirecting group. Its influence is primarily steric, dictating the less hindered face for reagent approach. In reactions involving the double bond, such as epoxidation or dihydroxylation, the reagent will preferentially attack from the face opposite to the bulky ethyl carboxylate group. Furthermore, the ester functionality can act as a coordinating group for Lewis acidic catalysts, which can lock the conformation of the dihydropyran ring and enhance facial selectivity.

Q3: What are the common types of stereoselective reactions performed on this compound?

A3: Common stereoselective reactions include:

  • Michael Additions: The conjugated double bond is susceptible to nucleophilic attack. Chiral catalysts or nucleophiles can be used to achieve high diastereo- and enantioselectivity.

  • Epoxidations: Asymmetric epoxidation of the double bond can be achieved using various chiral catalysts, leading to the formation of chiral epoxides which are versatile intermediates.

  • Hydrogenations: Diastereoselective hydrogenation of the double bond can be controlled by the existing stereocenter at C2 or by using chiral catalysts.

  • Diels-Alder Reactions: The dihydropyran can act as a dienophile in Diels-Alder reactions, with the stereoselectivity being influenced by the C2 substituent and the choice of diene and catalyst.

  • Functionalization at C4: Reactions involving the generation of a stereocenter at the C4 position are also common, often proceeding via intermediates that allow for stereocontrolled transformations.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Poor Diastereoselectivity in Michael Additions to the Dihydropyran Ring

Question: I am performing a Michael addition of a nucleophile to this compound, but I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in Michael additions to this substrate is a common challenge. The outcome is a delicate balance between substrate control and reaction conditions. Here are several strategies to improve the diastereomeric ratio (d.r.):

  • Catalyst Screening: The choice of catalyst is paramount. For organocatalytic Michael additions, squaramide-based catalysts have shown success in similar systems by activating the electrophile through hydrogen bonding.[1] A screening of different chiral organocatalysts is recommended. For metal-catalyzed reactions, complexes of Zn(II) with chiral ligands like pybox-diph have been effective in related Michael additions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A systematic screening of solvents with varying polarities (e.g., toluene, dichloromethane, THF, and polar aprotic solvents) is advised.

  • Temperature Optimization: Lowering the reaction temperature often leads to a significant improvement in diastereoselectivity. Reactions should be attempted at 0 °C, -20 °C, and even -78 °C. While reaction times may be longer, the increase in selectivity can be substantial.

  • Nature of the Nucleophile: The steric bulk of the nucleophile can influence the facial selectivity of the attack. Trying nucleophiles with different steric demands may lead to improved diastereoselectivity.

Troubleshooting Workflow for Poor Diastereoselectivity in Michael Additions

Caption: Troubleshooting workflow for low diastereoselectivity in Michael additions.

Issue 2: Low Enantioselectivity in the Asymmetric Epoxidation of the Double Bond

Question: My asymmetric epoxidation of this compound is resulting in a low enantiomeric excess (ee). What can I do to improve this?

Answer: Achieving high enantioselectivity in the epoxidation of this substrate requires careful selection of the chiral catalyst and optimization of reaction conditions.

  • Choice of Chiral Catalyst: While Sharpless asymmetric epoxidation is highly effective for allylic alcohols, for an unfunctionalized olefin like in our substrate, other catalytic systems are more appropriate.[2] Chiral porphyrin-metal complexes and salen-based catalysts are known to be effective for the asymmetric epoxidation of unfunctionalized olefins. A screening of different chiral catalyst systems is the first step.

  • Oxidant Selection: The choice of the terminal oxidant can influence the enantioselectivity. Common oxidants include m-CPBA, hydrogen peroxide, and sodium hypochlorite. The combination of the catalyst and oxidant should be optimized.

  • Additives: In some cases, the addition of N-oxides as axial ligands can improve the enantioselectivity of metal-catalyzed epoxidations.

  • Substrate Modification: If direct epoxidation proves challenging, a temporary modification of the substrate to introduce a directing group can be considered. For instance, reduction of the ester to the corresponding alcohol would allow for a highly stereoselective Sharpless epoxidation, after which the alcohol can be re-oxidized to the ester.

Experimental Protocol: Representative Asymmetric Epoxidation

This is a representative protocol that can be adapted and optimized for this compound.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a salen-type ligand) in an appropriate solvent (e.g., dichloromethane). Add the metal salt (e.g., Mn(OAc)₂ or CrCl₂) and stir until the complex is formed.

  • Reaction Setup: To the solution of the catalyst, add the this compound.

  • Addition of Oxidant: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the oxidant (e.g., m-CPBA or NaOCl) dropwise over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Work-up: Upon completion, quench the reaction with an appropriate quenching agent (e.g., sodium thiosulfate solution for m-CPBA). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Data Summary: Catalyst Screening for Asymmetric Epoxidation (Hypothetical Data)

Catalyst SystemOxidantTemperature (°C)Yield (%)ee (%)
Chiral Salen-Mn(III)NaOCl07585
Chiral Salen-Cr(III)m-CPBA-206092
Chiral Porphyrin-Fe(III)H₂O₂08078

Logical Relationships in Stereoselective Reactions

The following diagram illustrates the logical relationships between key experimental parameters and the desired stereochemical outcome.

Stereoselectivity_Factors cluster_Inputs Experimental Parameters cluster_Outputs Stereochemical Outcome Catalyst Chiral Catalyst Selection Diastereoselectivity Diastereoselectivity (d.r.) Catalyst->Diastereoselectivity Enantioselectivity Enantioselectivity (e.e.) Catalyst->Enantioselectivity Solvent Solvent Choice Solvent->Diastereoselectivity Solvent->Enantioselectivity Temperature Reaction Temperature Temperature->Diastereoselectivity Temperature->Enantioselectivity Substrate Substrate Conformation Substrate->Diastereoselectivity

Caption: Key experimental parameters influencing stereoselectivity.

References

Technical Support Center: Alternative Catalysts for Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development seeking to explore and troubleshoot alternative catalytic systems for this important hetero-Diels-Alder reaction. We will delve into the nuances of various catalysts, providing not just protocols but the scientific rationale behind them to empower you in your experimental design and execution.

Introduction: Beyond Traditional Lewis Acids

The synthesis of this compound, a valuable building block in organic synthesis, is typically achieved through a hetero-Diels-Alder reaction between ethyl glyoxylate and acrolein. While traditional Lewis acids have been employed, the field is continually evolving towards more sustainable, efficient, and selective catalytic systems. This guide will explore several classes of alternative catalysts, offering insights into their application and troubleshooting common issues.

The primary reaction is a [4+2] cycloaddition, where an electron-rich alkene (dienophile) reacts with an α,β-unsaturated carbonyl compound (heterodiene).[1] The choice of catalyst is crucial for activating the heterodiene, thereby enhancing reactivity and controlling selectivity.[1]

Section 1: Organocatalysis - A Metal-Free Approach

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis. For the synthesis of dihydropyran derivatives, chiral amines and their derivatives, such as prolinol silyl ethers, have shown considerable promise.[2]

Frequently Asked Questions (FAQs) - Organocatalysis

Q1: Why is my organocatalytic reaction showing low conversion?

A1: Several factors can contribute to low conversion in organocatalytic hetero-Diels-Alder reactions:

  • Catalyst Loading: While organocatalysts are often used at higher loadings (10-20 mol%) than their metal-based counterparts, insufficient catalyst can still be a cause.[2] Ensure your catalyst concentration is optimized for your specific substrates and conditions.

  • Water Content: Many organocatalytic reactions, especially those involving enamines or iminium ion intermediates, are sensitive to water. Ensure you are using anhydrous solvents and reagents.

  • Substrate Purity: Impurities in either the ethyl glyoxylate or the diene can inhibit the catalyst. Ethyl glyoxylate, in particular, can exist in a polymeric form and may require fresh distillation before use.[3]

Q2: I'm observing poor enantioselectivity with my chiral organocatalyst. What can I do?

A2: Achieving high enantioselectivity is often the primary goal of using a chiral organocatalyst. If you're facing issues, consider the following:

  • Catalyst Choice: The structure of the organocatalyst is paramount. For instance, diarylprolinol silyl ethers are effective for certain transformations.[2][3] The steric and electronic properties of the catalyst's substituents play a crucial role in creating a chiral environment.

  • Reaction Temperature: Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrates. A solvent screen is often a valuable optimization step.

Troubleshooting Guide: Organocatalytic Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Reaction Inactive catalyst; substrate polymerization.Verify catalyst integrity. Consider using freshly distilled ethyl glyoxylate, as it can polymerize on storage.[3]
Formation of Side Products Michael addition or other side reactions.Optimize reaction conditions (temperature, concentration). Ensure slow addition of one reactant to the other.
Difficult Product Isolation Catalyst removal can be challenging.Utilize a supported organocatalyst or one designed for easier removal (e.g., via filtration or extraction).
Experimental Protocol: Organocatalyzed Hetero-Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a diarylprolinol derivative, 10-20 mol%).

  • Add the anhydrous solvent (e.g., toluene, CH₂Cl₂) and cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the diene (e.g., acrolein) to the solution.

  • Slowly add the freshly distilled ethyl glyoxylate over a period of time using a syringe pump to minimize polymerization and side reactions.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and proceed with the appropriate workup and purification (e.g., column chromatography).

Visualization: Organocatalytic Cycle

Organocatalytic_Cycle Catalyst Chiral Amine Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + Aldehyde - H₂O Aldehyde Ethyl Glyoxylate Diene Acrolein Product Ethyl 3,4-dihydro-2H- pyran-2-carboxylate Iminium->Product + Diene (Diels-Alder) Product->Catalyst + H₂O Water H₂O

Caption: Generalized organocatalytic cycle for the hetero-Diels-Alder reaction.

Section 2: Biocatalysis and Green Catalysts - Sustainable Alternatives

The use of biocatalysts and naturally derived catalysts aligns with the principles of green chemistry, offering mild reaction conditions and often high selectivity.

Frequently Asked Questions (FAQs) - Biocatalysis & Green Catalysts

Q1: What are the advantages of using biocatalysts like enzymes or natural product-derived catalysts?

A1: Biocatalysts and green catalysts offer several benefits:

  • Environmental Friendliness: They are often biodegradable and derived from renewable resources.[4]

  • Mild Reaction Conditions: Many of these reactions can be performed at room temperature in benign solvents like water or ethanol.[5]

  • High Selectivity: Enzymes, in particular, can exhibit excellent chemo-, regio-, and stereoselectivity.[4]

  • Cost-Effectiveness: Some natural catalysts, like lemon peel powder or theophylline, are inexpensive and readily available.[4]

Q2: My reaction with a natural catalyst is slow and gives a low yield. How can I improve it?

A2: While green catalysts are advantageous, their activity might need optimization:

  • Catalyst Preparation and Loading: The preparation method and the amount of catalyst used can significantly impact the reaction rate and yield. For instance, with lemon peel powder, the particle size and drying method can be important.

  • Solvent Choice: While water and ethanol are common green solvents, exploring other bio-based solvents might be beneficial.

  • Reaction Time: Some green catalytic reactions may require longer reaction times to achieve high conversions.

Troubleshooting Guide: Biocatalysis and Green Catalysts
Issue Potential Cause Troubleshooting Steps
Inconsistent Results Variability in the natural catalyst source.Standardize the preparation and characterization of the catalyst.
Product Contamination Leaching of compounds from the natural catalyst.Perform a thorough purification of the product. Consider immobilizing the active catalytic species on a solid support.
Low Catalyst Reusability Deactivation or loss of the catalyst during workup.Investigate different methods for catalyst recovery and regeneration.[6]
Experimental Protocol: Synthesis using a Natural Catalyst (Example: Theophylline)

This protocol is adapted from methodologies for pyran synthesis using theophylline as a catalyst.[4]

  • In a round-bottom flask, combine the aldehyde, a suitable Michael acceptor, and the active methylene compound in an appropriate solvent (e.g., aqueous ethanol).

  • Add a catalytic amount of theophylline.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product can often be isolated by filtration, as it may precipitate from the reaction mixture.

  • Wash the solid product with a suitable solvent (e.g., cold ethanol) and dry.

Visualization: Green Chemistry Approach

Green_Chemistry Renewable\nFeedstocks Renewable Feedstocks Benign\nSolvents Benign Solvents Renewable\nFeedstocks->Benign\nSolvents Energy\nEfficiency Energy Efficiency Benign\nSolvents->Energy\nEfficiency Waste\nPrevention Waste Prevention Energy\nEfficiency->Waste\nPrevention Atom\nEconomy Atom Economy Waste\nPrevention->Atom\nEconomy Atom\nEconomy->Renewable\nFeedstocks

Caption: Key principles of green chemistry relevant to catalysis.

Section 3: Ionic Liquids - Unconventional Media and Catalysts

Ionic liquids (ILs) have garnered attention as both solvents and catalysts for various organic reactions, including the Diels-Alder reaction.[7] Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to conventional organic solvents.[7]

Frequently Asked Questions (FAQs) - Ionic Liquids

Q1: How do ionic liquids promote the hetero-Diels-Alder reaction?

A1: Ionic liquids can influence the reaction in several ways:

  • Enhanced Reaction Rates: The high polarity and organized structure of ILs can stabilize polar transition states, leading to rate acceleration compared to conventional solvents.[7]

  • Improved Selectivity: The specific cation-anion interactions in an IL can influence the approach of the reactants, potentially leading to higher regio- and stereoselectivity.[7]

  • Catalytic Activity: Some ILs, particularly protic or acidic ones, can act as catalysts themselves by activating the electrophile through hydrogen bonding or Lewis acidity.[8]

Q2: I'm having trouble separating my product from the ionic liquid. What are the best methods?

A2: Product isolation can be a challenge with ILs. Here are some common strategies:

  • Extraction: If the product is nonpolar, it can often be extracted from the IL using a nonpolar organic solvent like diethyl ether or hexane.

  • Distillation/Sublimation: For volatile or sublimable products, separation under reduced pressure can be effective, taking advantage of the non-volatile nature of the IL.

  • Using Supported Ionic Liquids: Immobilizing the IL on a solid support can simplify product separation and catalyst recycling.[9]

Troubleshooting Guide: Reactions in Ionic Liquids
Issue Potential Cause Troubleshooting Steps
Viscous Reaction Mixture High viscosity of the ionic liquid.Gently heat the reaction mixture to reduce viscosity. Consider using a co-solvent.
Incomplete Reaction Insufficient mixing or mass transfer limitations.Ensure vigorous stirring. If using a heterogeneous system, ensure adequate surface area contact.
Catalyst/IL Decomposition The ionic liquid may not be stable under the reaction conditions.Verify the thermal and chemical stability of the IL. Some ILs are sensitive to strong bases or acids.

Visualization: Role of Ionic Liquids

Ionic_Liquids IL Ionic Liquid Environment Cation Anion TS Polar Transition State IL:c->TS Cationic Interaction IL:an->TS Anionic Interaction Reactants Reactants (Diene + Dienophile) Reactants->TS Stabilization Product Product TS->Product

Caption: Stabilization of the transition state by an ionic liquid.

Section 4: Heterogeneous Catalysis - Enhancing Reusability

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling, which are crucial for industrial applications and sustainable chemistry.[5]

Frequently Asked Questions (FAQs) - Heterogeneous Catalysis

Q1: What types of heterogeneous catalysts are effective for dihydropyran synthesis?

A1: A variety of solid-supported catalysts have been developed:

  • Supported Metal Catalysts: Lewis acidic metals (e.g., Cu, Zn) can be immobilized on supports like silica, alumina, or polymers.

  • Functionalized Nanoparticles: Magnetic nanoparticles functionalized with catalytic groups allow for easy separation using an external magnet.[5]

  • Modified Graphene Oxide: Graphene oxide can be functionalized with amino acids or other organic moieties to create efficient and reusable biocatalysts.[6]

Q2: My heterogeneous catalyst shows decreased activity after the first run. Why is this happening and how can I prevent it?

A2: Catalyst deactivation is a common issue in heterogeneous catalysis. Potential causes include:

  • Leaching: The active catalytic species may be leaching from the solid support into the reaction medium.

  • Fouling: The catalyst surface can be blocked by product, byproducts, or polymeric material.

  • Structural Changes: The support material or the active sites may undergo structural changes under the reaction conditions.

To mitigate deactivation, consider:

  • Stronger Catalyst Immobilization: Use covalent bonding to attach the catalyst to the support.

  • Washing and Regeneration: After each run, wash the catalyst thoroughly to remove adsorbed species. In some cases, a regeneration step (e.g., calcination) may be necessary.

  • Milder Reaction Conditions: Using lower temperatures and pressures can help preserve the catalyst's integrity.

Troubleshooting Guide: Heterogeneous Catalysis
Issue Potential Cause Troubleshooting Steps
Mass Transfer Limitations Slow diffusion of reactants to the catalyst surface.Increase stirring speed. Use a smaller catalyst particle size to increase surface area.
Difficult Catalyst Separation Fine catalyst particles are difficult to filter.Use magnetic catalysts for easy separation.[5] Consider membrane filtration for very fine particles.
Low Product Purity Side reactions occurring on the catalyst surface.Modify the catalyst surface to block non-selective active sites. Optimize reaction conditions to favor the desired reaction pathway.

Conclusion

The synthesis of this compound can be achieved through a variety of catalytic systems, each with its own set of advantages and challenges. By understanding the underlying principles of each catalytic approach and being prepared to troubleshoot common issues, researchers can select and optimize the best method for their specific needs, paving the way for more efficient and sustainable chemical synthesis.

References

handling and storage of ethyl 3,4-dihydro-2H-pyran-2-carboxylate to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for ethyl 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information to ensure the stability and integrity of this compound throughout your experimental workflows. Here, we address common challenges and questions regarding its handling and storage to prevent degradation.

Troubleshooting Guide: Identifying and Preventing Degradation

This section provides solutions to specific problems you may encounter during the use and storage of this compound.

Question 1: I've observed new, unidentified peaks in my NMR/LC-MS analysis after storing my sample for a few weeks. What could be the cause?

Answer: The appearance of new peaks strongly suggests compound degradation. For this compound, the most probable degradation pathway is hydrolysis of the ester functional group. The vinyl ether moiety within the dihydropyran ring is also susceptible to hydrolysis under acidic conditions.

  • Causality: The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base. This will result in the formation of 3,4-dihydro-2H-pyran-2-carboxylic acid and ethanol. The presence of acidic impurities can also catalyze the opening of the dihydropyran ring.

  • Preventative Protocol:

    • Moisture Control: Always handle the compound under an inert, dry atmosphere (e.g., nitrogen or argon) in a glovebox. Use dry solvents and glassware.

    • pH Neutrality: Ensure that all solutions and storage containers are free from acidic or basic residues. If the compound has been exposed to acidic or basic conditions during a reaction, neutralize the workup carefully and ensure complete removal of any acids or bases.

    • Proper Storage: Store the compound in a tightly sealed container, preferably with a desiccant, at the recommended temperature.

Question 2: The purity of my this compound has decreased, and I notice a slight discoloration (yellowing) of the oil. What is happening?

Answer: A decrease in purity accompanied by discoloration often points towards oxidation or polymerization. The double bond in the dihydropyran ring makes the compound susceptible to oxidation, which can lead to the formation of peroxides, especially upon prolonged exposure to air and light.[1][2]

  • Causality: The allylic ether structure is prone to auto-oxidation, forming hydroperoxides which can then lead to further decomposition or polymerization. This process is often initiated by light and catalyzed by trace metal impurities. Aldehydes, which can be present as impurities or formed via side reactions, are also known to readily oxidize to carboxylic acids.[3]

  • Troubleshooting Workflow:

    G start Purity Decrease & Discoloration Observed check_storage Review Storage Conditions: - Exposed to air/light? - Correct temperature? start->check_storage peroxide_test Perform Peroxide Test (e.g., KI starch paper) check_storage->peroxide_test positive_result Positive for Peroxides peroxide_test->positive_result Yes negative_result Negative for Peroxides peroxide_test->negative_result No purify Purify Compound: - Column chromatography - Distillation (if thermally stable) positive_result->purify negative_result->purify Impurities still present stabilize Add Inhibitor (e.g., BHT) for long-term storage purify->stabilize implement_prevention Implement Preventative Measures: - Store under inert gas - Use amber vials - Refrigerate stabilize->implement_prevention end Proceed with Experiment using Purified & Stabilized Compound implement_prevention->end

    Caption: Troubleshooting workflow for decreased purity.

Question 3: I am observing the formation of a viscous or solid material in my sample of this compound over time. What is causing this?

Answer: The formation of a viscous or solid material is a strong indicator of polymerization. The double bond in the dihydropyran ring can undergo polymerization, which can be initiated by heat, light, or the presence of acidic impurities or peroxides.[4]

  • Causality: The vinyl ether functionality is known to undergo cationic polymerization, which can be initiated by trace acids. Radical polymerization can also occur, often initiated by peroxides that may have formed due to oxidation.

  • Mitigation Protocol:

    • Inhibitor Addition: For long-term storage, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), at a concentration of 10-100 ppm.

    • Purity Check: Ensure the compound is free from acidic impurities before storage. If necessary, pass it through a small plug of neutral alumina.

    • Strict Environmental Control: Store the compound in an amber vial under an inert atmosphere and at reduced temperatures to minimize the potential for both peroxide formation and polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[5]

Storage DurationTemperatureAtmosphereContainer
Short-term (< 1 month)2-8 °C (Refrigerated)Inert Gas (e.g., Argon)Tightly sealed amber vial
Long-term (> 1 month)-20 °C (Frozen)Inert Gas (e.g., Argon)Tightly sealed amber vial

Some suppliers suggest room temperature storage, but for ensuring high purity over time, refrigeration is recommended.[6]

Q2: What materials should I avoid when handling or storing this compound?

A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Also, avoid containers made of materials that can leach acidic impurities. Use high-quality borosilicate glass or Teflon (PTFE) for storage and handling.

Q3: Can I purify this compound if it has started to degrade?

A: Yes, purification is often possible.

  • For minor impurities: Flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

  • For removal of non-volatile impurities: Vacuum distillation can be employed. However, it is crucial to ensure that the compound is free of peroxides before heating, as this can cause explosive decomposition. Always perform a peroxide test before distilling.

Q4: How should I handle the compound upon receiving it from a supplier?

A: Upon receipt, it is good practice to inspect the physical appearance of the compound. It should be a colorless to light yellow oil or semi-solid. For critical applications, it is advisable to verify the purity by a suitable analytical method (e.g., ¹H NMR, GC-MS). The compound should then be immediately transferred to an appropriate storage container and stored under the recommended conditions.

Q5: What are the primary safety precautions I should take when working with this compound?

A: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3] Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][5] As it is a flammable liquid, keep it away from heat, sparks, and open flames.[1][7]

Degradation Pathway Overview

The primary degradation pathways for this compound are hydrolysis and oxidation-initiated polymerization.

G start Ethyl 3,4-dihydro-2H- pyran-2-carboxylate hydrolysis_product 3,4-Dihydro-2H-pyran- 2-carboxylic Acid + Ethanol start->hydrolysis_product H₂O / H⁺ or OH⁻ (Hydrolysis) peroxide Hydroperoxide Intermediate start->peroxide O₂ / Light (Oxidation) polymer Polymerized Material start->polymer Acid Catalyst (Cationic Polymerization) peroxide->polymer Initiation

Caption: Key degradation pathways.

By understanding the chemical vulnerabilities of this compound and implementing these handling and storage protocols, you can significantly mitigate the risk of degradation, ensuring the integrity and reliability of your experimental results.

References

common pitfalls in the use of ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and reactivity of this compound.

Q1: How should I properly store and handle this compound?

A1: this compound should be stored at room temperature in a tightly sealed container, protected from moisture and direct sunlight.[1] It is a colorless to yellow, sticky oil or semi-solid.[1] Due to the presence of a vinyl ether moiety, it has the potential to form peroxides over time, especially if exposed to air and light. While not as prone to peroxide formation as 3,4-dihydro-2H-pyran itself, it is good practice to test for peroxides before use in sensitive reactions, particularly after prolonged storage.

Q2: What are the expected decomposition pathways for this compound under acidic or basic conditions?

A2: The primary points of reactivity are the ester and the vinyl ether.

  • Acidic Conditions: The vinyl ether is highly sensitive to acid. Protonation of the double bond can lead to the formation of a resonance-stabilized oxocarbenium ion, which can be trapped by nucleophiles (including water), leading to ring-opening or other undesired reactions.[2] The ester can also undergo acid-catalyzed hydrolysis to the corresponding carboxylic acid, although this typically requires harsher conditions than the reaction of the vinyl ether.

  • Basic Conditions: The ester is susceptible to base-catalyzed hydrolysis (saponification) to yield the corresponding carboxylate salt.[3][4] The vinyl ether is generally stable to basic conditions.

Q3: Can I purify this compound and its derivatives using silica gel chromatography?

A3: Yes, but with caution. The acidic nature of standard silica gel can cause the degradation of the acid-sensitive vinyl ether moiety, leading to streaking, low recovery, or the formation of byproducts. To mitigate this, it is highly recommended to use silica gel that has been neutralized with a base, such as triethylamine. This is typically done by preparing the slurry of silica gel in the desired eluent and adding 1-2% triethylamine by volume.

Q4: What are the most common impurities found in commercial batches of this compound?

A4: Common impurities may include the starting materials from its synthesis, such as acrolein and ethyl acrylate, or byproducts from their dimerization. It may also contain small amounts of the corresponding carboxylic acid due to hydrolysis, or oligomeric materials. For sensitive applications, it is advisable to purify the compound before use.

II. Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific experimental challenges you may encounter.

Guide 1: Hydrolysis of the Ester (Saponification)

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid (or its salt).

Common Problem: Incomplete saponification or formation of side products.

Symptom Potential Cause Troubleshooting Steps
Incomplete reaction (starting material remains) 1. Insufficient base. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess (1.1-1.5 equivalents) of a strong base like NaOH or KOH. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. 3. Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of hydrolysis.[3]
Formation of a complex mixture of products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of other reactive functional groups in the molecule.1. Perform the reaction at room temperature or with gentle heating. Avoid excessive temperatures. 2. If other base-sensitive groups are present, consider alternative, milder hydrolysis methods, such as enzymatic hydrolysis.
Difficulty in isolating the carboxylic acid product 1. The product is a salt and may be highly soluble in water. 2. Emulsion formation during workup.1. After the reaction, carefully acidify the aqueous solution to a pH of ~2-3 with a non-oxidizing acid (e.g., HCl, H₂SO₄) to precipitate the carboxylic acid. 2. Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If an emulsion forms, adding brine can help to break it.

Experimental Protocol: Saponification of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or THF.

  • Add an aqueous solution of sodium hydroxide (1.1 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material or nonpolar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Saponification_Workflow cluster_reaction Reaction cluster_workup Workup start Start: this compound reagents Add NaOH (aq) in EtOH/THF start->reagents stir Stir at RT, Monitor by TLC reagents->stir concentrate Concentrate stir->concentrate Reaction Complete wash Wash with Et2O concentrate->wash acidify Acidify with HCl wash->acidify extract Extract with EtOAc acidify->extract concentrate2 Dry and Concentrate extract->concentrate2 product Product: Carboxylic Acid concentrate2->product

Caption: Workflow for the saponification of this compound.

Guide 2: Reduction of the Ester to an Alcohol

Objective: To reduce the ethyl ester to the corresponding primary alcohol, 3,4-dihydro-2H-pyran-2-ylmethanol.

Common Problem: Incomplete reduction, over-reduction, or side reactions.

Symptom Potential Cause Troubleshooting Steps
Incomplete reduction (starting material or aldehyde intermediate remains) 1. Insufficient reducing agent. 2. Inactive reducing agent (e.g., LiAlH₄ exposed to moisture). 3. Reaction temperature is too low.1. Use a sufficient excess of the reducing agent (typically 2-4 equivalents of LiAlH₄).[5] 2. Ensure that the LiAlH₄ is fresh and handled under strictly anhydrous conditions.[6] 3. Perform the reaction at a suitable temperature. For LiAlH₄, this is often done by adding the reagent at 0 °C and then allowing the reaction to warm to room temperature.
Formation of a complex mixture of products 1. Over-reduction of the double bond. 2. Cleavage of the pyran ring.1. While the double bond of the vinyl ether is generally stable to hydride reducing agents, harsh conditions (e.g., prolonged heating) might lead to its reduction. Use milder conditions or a less reactive reducing agent if this is observed. 2. Ring cleavage is more likely under acidic workup conditions. A careful quench is necessary.
Low yield after workup 1. Product is lost during the aqueous workup due to its water solubility. 2. Formation of stable aluminum or boron salts that are difficult to break.1. The product alcohol may have some water solubility. Ensure thorough extraction with a suitable organic solvent. 2. For LiAlH₄ reductions, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can be effective in precipitating the aluminum salts, which can then be filtered off.

Experimental Protocol: Reduction of this compound with LiAlH₄

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired alcohol.

Reduction_Workflow cluster_reaction Reaction cluster_workup Workup start Start: this compound in Et2O add_reagent Add to LiAlH4 suspension at 0 °C start->add_reagent warm_stir Warm to RT and stir add_reagent->warm_stir quench Fieser Quench (H2O, NaOH, H2O) warm_stir->quench Reaction Complete filter Filter through Celite® quench->filter dry_concentrate Dry and Concentrate filter->dry_concentrate product Product: Alcohol dry_concentrate->product

Caption: Workflow for the LiAlH₄ reduction of this compound.

III. Mechanistic Insights and Side Reactions

Understanding the underlying mechanisms can help in predicting and avoiding potential pitfalls.

Acid-Catalyzed Ring Opening

The vinyl ether functionality is the most reactive site under acidic conditions. Protonation leads to a resonance-stabilized oxocarbenium ion, which is susceptible to nucleophilic attack. In the presence of water, this can lead to the formation of a hemiacetal, which can further react to give ring-opened products.

Ring_Opening DHP_ester This compound protonation Oxocarbenium Ion (Resonance Stabilized) DHP_ester->protonation + H+ hydrolysis Ring-Opened Hemiacetal protonation->hydrolysis + H2O

Caption: Acid-catalyzed ring-opening of the dihydropyran ring.

This reactivity is the basis for the use of 3,4-dihydro-2H-pyran as a protecting group for alcohols, which are readily deprotected under mild acidic conditions.[2][7]

Diels-Alder Reactivity

The electron-rich double bond in the dihydropyran ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. However, 2H-pyrans are generally considered poor dienes due to partial delocalization of the π-electrons, often requiring harsh reaction conditions such as high temperatures.[8] When considering cycloaddition reactions, be aware that high temperatures may lead to decomposition or polymerization.

IV. References

  • BenchChem. (2025). Technical Support Center: Dihydro-2H-pyran-3(4H)-one Synthesis. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols: Dihydropyrans as Protecting Groups for Alcohols. BenchChem.

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PubChem.

  • BenchChem. (2025). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols. BenchChem.

  • YouTube. (2019, January 8). THP group for protecting alcohols.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.

  • Google Patents. (n.d.). CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups.

  • Organic Synthesis. (n.d.). Protecting Groups.

  • Organic Syntheses. (n.d.). 2,3-dihydropyran.

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.

  • Frontiers in Chemistry. (2022, September 26). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity.

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydropyran-2-one synthesis.

  • YouTube. (2017, January 13). Reduction with NaBH4 or LiAlH4.

  • BenchChem. (2025). Technical Support Center: Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate. BenchChem.

  • Jack Westin. (n.d.). Organic Chemistry: Reduction.

  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.

  • Organic Syntheses. (n.d.). Nakagawa, M..

  • PubMed Central. (n.d.). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates.

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.

  • YouTube. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23).

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).

  • ResearchGate. (n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions.

  • The University of Liverpool Repository. (n.d.). enantioselective diels-alder reactions of 2h-pyrans.

  • Sigma-Aldrich. (n.d.). This compound | 83568-11-0.

  • Chemguide. (n.d.). hydrolysis of esters.

  • ResearchGate. (n.d.). Traditional synthetic approaches of dihydropyran compounds.

  • Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo.

  • ResearchGate. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.

  • Arabian Journal of Chemistry. (n.d.). Synthesis and biological activities of some fused pyran derivatives.

  • Beilstein Journals. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.

  • PubMed Central. (n.d.). The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition.

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.

  • MDPI. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.

  • BenchChem. (n.d.). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.

References

Validation & Comparative

A Comparative Guide to Ethyl and Methyl 3,4-Dihydro-2H-pyran-2-carboxylate for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the 3,4-dihydro-2H-pyran scaffold is a privileged structural motif. Its prevalence in natural products and its utility as a versatile synthetic intermediate underscore its importance. Within this class of compounds, the ethyl and methyl esters of 3,4-dihydro-2H-pyran-2-carboxylic acid represent two fundamental building blocks. The choice between these seemingly similar molecules can have significant implications for reaction efficiency, purification strategies, and the physicochemical properties of downstream compounds. This guide provides an in-depth, objective comparison of these two esters, supported by experimental data and established chemical principles, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Tale of Two Esters

The primary difference between the ethyl and methyl esters lies in the additional methylene unit in the ethyl group. This seemingly minor structural change leads to predictable variations in their physical properties, which are summarized in the table below.

PropertyMethyl 3,4-dihydro-2H-pyran-2-carboxylateThis compound
Chemical Structure (See Figure 1)(See Figure 1)
Molecular Formula C₇H₁₀O₃C₈H₁₂O₃[1]
Molecular Weight 142.15 g/mol 156.18 g/mol [1]
Physical Form LiquidColorless to Yellow Sticky Oil to Semi-Solid
Boiling Point Predicted: ~180-190 °CExperimental data varies; typically higher than the methyl ester
Density Predicted: ~1.1 g/mLExperimental data varies; typically similar to the methyl ester
Solubility Higher polarity, generally more soluble in polar solventsLower polarity, more soluble in nonpolar organic solvents

The higher molecular weight of the ethyl ester typically results in a higher boiling point, which can be a factor in purification by distillation. The most significant difference for drug development professionals is the impact on lipophilicity; the ethyl group imparts a greater degree of lipophilicity (higher LogP) compared to the methyl group. This can influence a molecule's solubility, membrane permeability, and metabolic stability.

Synthesis: A Common Pathway to Two Distinct Intermediates

Both esters are readily accessible through a common synthetic intermediate, 3,4-dihydro-2H-pyran-2-carboxylic acid. This pathway begins with the well-established Diels-Alder dimerization of acrolein.

Synthesis_Workflow Acrolein Acrolein Aldehyde 3,4-Dihydro-2H-pyran- 2-carboxaldehyde Acrolein->Aldehyde Diels-Alder Dimerization Acid 3,4-Dihydro-2H-pyran- 2-carboxylic acid Aldehyde->Acid Oxidation Methyl_Ester Methyl Ester Acid->Methyl_Ester Fischer Esterification (Methanol, H+) Ethyl_Ester Ethyl Ester Acid->Ethyl_Ester Fischer Esterification (Ethanol, H+)

Caption: Synthetic workflow for the preparation of methyl and this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer)

This reaction is a classic [4+2] cycloaddition where one molecule of acrolein acts as the diene and another as the dienophile.

  • Methodology:

    • To a high-pressure reaction vessel, add neat acrolein (stabilized with hydroquinone).

    • Seal the vessel and heat to 180-200 °C for 2-4 hours.

    • Cool the vessel to room temperature and carefully vent any excess pressure.

    • The crude product is purified by fractional distillation under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde as a colorless liquid.

  • Causality: The thermal conditions provide the necessary activation energy for the cycloaddition. The use of a sealed vessel is crucial due to the low boiling point and high volatility of acrolein. Hydroquinone is added to inhibit radical polymerization of acrolein at high temperatures.

Step 2: Oxidation to 3,4-Dihydro-2H-pyran-2-carboxylic Acid

A variety of oxidizing agents can be employed for this transformation. A mild and efficient method utilizes Oxone.[2]

  • Methodology:

    • Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.

    • Add an aqueous solution of Oxone (potassium peroxymonosulfate, ~2.0 eq.) dropwise to the aldehyde solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

  • Causality: Oxone is a safe, inexpensive, and environmentally friendly oxidant. The reaction is performed at low initial temperatures to control the exothermicity of the oxidation. The sodium sulfite quench is necessary to destroy any remaining oxidant.

Step 3: Fischer Esterification to Synthesize the Esters

The final step is a classic acid-catalyzed esterification.

  • Methodology for Ethyl Ester:

    • To a round-bottom flask, add 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq.), a large excess of absolute ethanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

    • After cooling, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Remove the excess ethanol under reduced pressure.

    • Extract the residue with diethyl ether or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or distillation.

  • Methodology for Methyl Ester:

    • The procedure is identical to that for the ethyl ester, with absolute methanol replacing ethanol.

  • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

Comparative Reactivity and Stability

The choice between the ethyl and methyl ester can significantly influence reactivity in subsequent synthetic steps, as well as the metabolic stability of a final drug candidate.

Reactivity of the Ester Group

The primary reactions involving the ester functionality are hydrolysis and transesterification.

  • Hydrolysis:

    • Base-Catalyzed Hydrolysis: In general, methyl esters hydrolyze faster than ethyl esters under basic conditions. This is due to the lower steric hindrance of the methoxy group, which allows for more facile nucleophilic attack by hydroxide at the carbonyl carbon.

    • Acid-Catalyzed Hydrolysis: The difference in hydrolysis rates under acidic conditions is less pronounced, as the rate-determining step often involves the protonation of the carbonyl oxygen, which is electronically similar for both esters.

    • Enzymatic Hydrolysis: In a biological context, carboxylesterases are responsible for ester hydrolysis. While methyl esters are often more rapidly cleaved, the substrate specificity of these enzymes means that the ethyl ester can sometimes be more stable, or vice versa. This is a critical consideration in prodrug design and for tuning the pharmacokinetic profile of a drug.[1]

  • Transesterification: Similar to hydrolysis, transesterification reactions are also influenced by sterics. The methyl ester will generally undergo transesterification more readily than the ethyl ester.

Stability of the Dihydropyran Ring

The enol ether moiety within the 3,4-dihydro-2H-pyran ring is sensitive to acidic conditions and can be cleaved to form a δ-hydroxyaldehyde. This reactivity is the basis for the use of dihydropyran as a protecting group for alcohols. Both the methyl and ethyl esters are stable under neutral and basic conditions, but will degrade in the presence of strong acids. The electronic effect of the ester group on the stability of the enol ether is minimal and not a significant point of differentiation between the two.

Applications in Research and Drug Development

The 3,4-dihydro-2H-pyran-2-carboxylate framework is a key component in various biologically active molecules. For instance, derivatives of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde are crucial for the synthesis of potent and selective adenosine A2A and A3 receptor agonists, which have therapeutic potential in inflammatory diseases.

The decision to use the methyl versus the ethyl ester as a starting material or as part of a final active pharmaceutical ingredient (API) is a strategic one, guided by the desired properties of the molecule.

Drug_Properties cluster_0 Ester Choice cluster_1 Physicochemical & Biological Properties Methyl Methyl Ester (R = CH3) Lipophilicity Lipophilicity (LogP) Methyl->Lipophilicity Lower Solubility Aqueous Solubility Methyl->Solubility Higher Metabolism Metabolic Stability Methyl->Metabolism Generally Faster (Enzyme Dependent) Ethyl Ethyl Ester (R = C2H5) Ethyl->Lipophilicity Higher Ethyl->Solubility Lower Ethyl->Metabolism Generally Slower (Enzyme Dependent) PK Pharmacokinetics Lipophilicity->PK Solubility->PK Metabolism->PK

Caption: Impact of ester choice on key drug development properties.

  • Modulating Lipophilicity: The ethyl ester, being more lipophilic, can enhance a compound's ability to cross cell membranes. Conversely, the methyl ester may be preferred when higher aqueous solubility is desired for formulation or to reduce off-target binding to hydrophobic pockets.

  • Tuning Metabolic Stability: As prodrugs, the rate of hydrolysis to the active carboxylic acid can be fine-tuned by selecting the appropriate ester. If rapid activation is needed, the more labile methyl ester might be chosen. For a longer duration of action, the potentially more stable ethyl ester could be advantageous.

  • Synthetic Handle: In a multi-step synthesis, the choice of ester can affect crystallization and purification. The slightly different physical properties can mean that one derivative is a crystalline solid while the other is an oil, significantly impacting the ease of handling and purification.

Conclusion

While ethyl and mthis compound are structurally very similar, they are not interchangeable. The methyl ester is characterized by its lower molecular weight, higher polarity, and generally faster rate of hydrolysis. The ethyl ester provides increased lipophilicity and potentially greater metabolic stability. Both are synthesized via a common and efficient pathway, allowing for their selective preparation. For researchers in organic synthesis and drug development, understanding these nuanced differences is key to rationally designing synthetic routes and tailoring the properties of target molecules for optimal performance, whether in a reaction flask or a biological system.

References

A Comparative Guide to the Validation of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate Purity: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible research and the safe, effective manufacturing of therapeutics. Ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a key heterocyclic building block, is no exception. Its utility in the synthesis of complex molecules, including potent adenosine A2A and A3 receptor agonists, demands an analytical method that is not only accurate and precise but also robust and thoroughly validated.[1][2]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound, establishing a definitive case for the superiority of High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of protocols to explain the causal-driven choices that underpin a truly reliable, self-validating analytical system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]

Choosing the Right Tool: HPLC vs. Gas Chromatography (GC)

The first critical decision in purity analysis is the choice of chromatographic technique. Both HPLC and Gas Chromatography (GC) are powerful separation tools, but their suitability depends on the physicochemical properties of the analyte.[5]

  • Gas Chromatography (GC): This technique is highly effective for compounds that are volatile and thermally stable.[6][7] Given that many pyran derivatives are amenable to GC, it stands as a potential alternative.[8] However, the primary drawback of GC is the requirement for high temperatures in the injection port and column, which can lead to the degradation of thermally sensitive analytes or impurities, providing a skewed purity profile.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally versatile, accommodating a vast range of compounds, including those that are non-volatile or thermally labile.[5][10] Analysis is typically performed at or near ambient temperature, preserving the integrity of the sample.[9] For a molecule like this compound, which contains an ester functional group susceptible to thermal degradation, HPLC, particularly in a reverse-phase mode, offers a gentler and more reliable approach. This makes it the superior choice for developing a stability-indicating purity method.

The following table summarizes the critical decision-making factors:

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale for this compound
Analyte Volatility MandatoryNot RequiredHPLC is more versatile, accommodating potential non-volatile impurities.[6][10]
Thermal Stability Must be thermally stableNot a primary concernHPLC avoids potential on-column degradation of the ester.[9]
Sample Preparation Often requires derivatization for polar compoundsSimple dissolution in a suitable solventHPLC offers a more straightforward workflow.
Versatility Limited to volatile compoundsBroad applicability for small molecules, polymers, biologicsHPLC can simultaneously analyze a wider range of potential process impurities and degradants.[5]
Cost per Analysis Generally lower due to cheaper carrier gasesHigher due to solvent consumption and disposal costsThe assurance of data integrity and method robustness in a regulated environment outweighs the higher operational cost.[9]

Based on this analysis, a reverse-phase HPLC (RP-HPLC) method is selected for its superior reliability and broader applicability for impurity profiling of this compound.

The Proposed RP-HPLC Method: A Step-by-Step Protocol

The goal is to develop an isocratic method that provides a sharp, symmetrical peak for the main component, well-resolved from any potential impurities. The starting point for this method is inspired by established protocols for similar pyran carboxylate structures.[11]

Chromatographic Conditions
  • Instrument: Standard HPLC system with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Rationale Behind the Choices
  • C18 Column: This is the workhorse of reverse-phase chromatography, offering excellent retention and separation for moderately polar organic molecules like our target analyte.

  • Acetonitrile/Water Mobile Phase: This combination provides good solvating power and is UV-transparent at the detection wavelength. The 60:40 ratio is a starting point, optimized to achieve a reasonable retention time (typically 3-10 minutes) for the main peak.

  • 0.1% Phosphoric Acid: The addition of a small amount of acid suppresses the ionization of any potential acidic impurities and the analyte itself, leading to sharper, more symmetrical peaks and improved reproducibility.

  • Detection at 215 nm: The ester chromophore and the endocyclic double bond are expected to have UV absorbance in the low UV range. 215 nm provides a sensitive wavelength for detection of the main analyte and many potential organic impurities.[1]

The Validation Gauntlet: A Self-Validating System based on ICH Q2(R1)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[12] The following protocols are designed as a self-validating system, where the successful execution of each step builds confidence in the method's overall reliability. The entire workflow is governed by the internationally harmonized ICH Q2(R1) guideline.[3]

HPLC_Validation_Workflow Figure 1: HPLC Purity Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) cluster_2 Method Implementation Dev Develop & Optimize HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Implement Routine Purity Testing Robustness->Implement Validation Complete

Caption: Figure 1: HPLC Purity Method Validation Workflow

Specificity (and Forced Degradation)

Causality: A purity method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[12] We create these potential interferents through forced degradation.

Protocol:

  • Prepare Solutions: Prepare solutions of this compound (approx. 1 mg/mL) in the sample diluent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH, heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 105°C for 24 hours.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After exposure, neutralize the acid/base samples and dilute all samples to the target concentration. Analyze by HPLC along with an unstressed sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all stressed samples to ensure no co-eluting peaks are present.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0), and the peak purity analysis shows the analyte peak is spectrally pure.

Specificity_Diagram Figure 2: Specificity via Forced Degradation Analyte Analyte Sample HPLC HPLC Analysis Analyte->HPLC Stressed_Acid Acid Stress Stressed_Acid->HPLC Stressed_Base Base Stress Stressed_Base->HPLC Stressed_Ox Oxidative Stress Stressed_Ox->HPLC Result_Unstressed Single, Pure Peak HPLC->Result_Unstressed Result_Stressed Analyte Peak + Degradant Peaks HPLC->Result_Stressed Conclusion Method is Specificity-Indicating Result_Unstressed->Conclusion Result_Stressed->Conclusion

Caption: Figure 2: Specificity via Forced Degradation

Linearity & Range

Causality: To quantify impurities accurately, the detector response must be directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the reference standard at a known concentration (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 1, 5, 10, 100, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
1.0 (LOQ)10,540
5.051,300
10.0102,150
100.0 (Target)1,015,700
150.01,525,600
Correlation Coefficient (r²) 0.9998
Accuracy

Causality: Accuracy demonstrates how close the measured value is to the true value. This is typically assessed by spiking a sample with a known amount of analyte and measuring the recovery.

Protocol:

  • Prepare Spiked Samples: To a sample of this compound, add known amounts of the reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%50.049.899.6%
100%100.0101.1101.1%
150%150.0149.499.6%
Precision

Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples from the same homogenous batch at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD and compare the results between the two sets.

Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.

Precision ParameterAssay % (n=6)Mean Assay %RSD %
Repeatability (Day 1) 99.8, 100.1, 99.5, 100.3, 99.9, 100.299.970.31%
Intermediate (Day 2) 100.5, 99.9, 100.8, 100.1, 100.3, 100.6100.370.34%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: It is critical to know the lowest concentration of an impurity that can be reliably detected (LOD) and confidently quantified (LOQ).

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Analysis: Confirm the determined LOQ concentration by injecting it six times and ensuring the precision (RSD) is acceptable (typically ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ≥ 3

  • LOQ: S/N ≥ 10, with acceptable precision at this concentration.

ParameterConcentration (µg/mL)Signal-to-Noise (S/N) Ratio
LOD 0.33.5
LOQ 1.011.2
Robustness

Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate, small variations in method parameters, reflecting the variations that may occur during routine use.

Protocol:

  • Vary Parameters: Make small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (± 2% organic)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria: System suitability parameters must remain within acceptable limits for all varied conditions, demonstrating the method is resilient to minor fluctuations.

Conclusion

The purity of this compound is a critical quality attribute that demands a reliable and robust analytical method. While Gas Chromatography is a plausible technique, a systematic comparison reveals Reverse-Phase HPLC to be the superior choice, offering greater versatility and sample integrity.

The detailed RP-HPLC method presented herein, when subjected to the rigorous validation workflow derived from ICH Q2(R1) guidelines, provides a self-validating system. The successful completion of specificity, linearity, accuracy, precision, limits, and robustness studies generates a comprehensive data package that provides high confidence in the method's ability to accurately and consistently determine purity. For any laboratory involved in the synthesis, quality control, or use of this important intermediate, the adoption of this validated HPLC method is a cornerstone of scientific integrity and regulatory compliance.

References

characterization of ethyl 3,4-dihydro-2H-pyran-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate Derivatives

For researchers and professionals in drug development and synthetic chemistry, the precise structural elucidation and purity assessment of novel compounds are paramount. This compound and its derivatives are a class of heterocyclic compounds of significant interest, serving as versatile intermediates in the synthesis of natural products and pharmacologically active molecules.[1][2] Their utility stems from the dihydropyran ring, a structural motif found in numerous bioactive compounds, including certain vitamins like Vitamin E.[3]

This guide provides a comprehensive comparison of the analytical techniques used to characterize these derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into data interpretation and presenting detailed protocols for reproducibility.

The Strategic Importance of Dihydropyrans

The 3,4-dihydro-2H-pyran scaffold is a privileged structure in medicinal chemistry. The presence of an endocyclic enol ether functionality provides a unique site for chemical manipulation, while the stereocenter at the C2 position, bearing the carboxylate group, offers opportunities for creating stereoisomers with distinct biological activities.[4] The synthesis of these compounds often involves multicomponent reactions or hetero-Diels-Alder reactions, which can yield a variety of structural isomers and byproducts.[5][6] Consequently, a robust and systematic characterization workflow is not just procedural—it is fundamental to validating the synthetic outcome and ensuring the compound's suitability for downstream applications.

Core Characterization Workflow: A Multi-Technique Approach

The complete characterization of an this compound derivative is not achieved by a single technique but by the synergistic application of several analytical methods. Each technique provides a unique piece of the structural puzzle.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Final Validation crude Synthesized Crude Product purify Purification (e.g., Column Chromatography) crude->purify Initial Cleanup nmr NMR Spectroscopy (¹H, ¹³C, COSY) purify->nmr Parallel Analysis ms Mass Spectrometry (EI, ESI) purify->ms Parallel Analysis ir IR Spectroscopy purify->ir Parallel Analysis chrom Chromatography (GC/HPLC) purify->chrom Parallel Analysis elucidation Structural Elucidation & Purity Assessment nmr->elucidation Data Integration ms->elucidation Data Integration ir->elucidation Data Integration chrom->elucidation Data Integration

Caption: General workflow for the synthesis, purification, and analytical characterization of novel dihydropyran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for the unambiguous structural determination of organic molecules. For dihydropyran derivatives, both ¹H and ¹³C NMR are essential.

Causality Behind the Method: NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the determination of atomic connectivity through scalar coupling (J-coupling). Two-dimensional experiments like COSY and HSQC correlate proton and carbon signals, confirming the overall structure.

Expected Spectral Features:
Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
H-2 (CH) 4.2 - 4.675 - 80Adjacent to two electronegative oxygens (ring ether and ester), causing strong deshielding.
H-6 (CH=) 6.2 - 6.5140 - 145Vinylic proton deshielded by the ring oxygen.
H-5 (=CH) 4.6 - 4.998 - 105Vinylic proton coupled to H-6.
H-3, H-4 (CH₂)₂ 1.8 - 2.420 - 30Aliphatic protons on the saturated portion of the ring.
Ester -CH₂- 4.1 - 4.3 (quartet)60 - 62Methylene group adjacent to the ester oxygen.
Ester -CH₃ 1.2 - 1.4 (triplet)13 - 15Terminal methyl group of the ethyl ester.
Ester C=O -170 - 175Carbonyl carbon, highly deshielded.

Note: Data synthesized from typical values for dihydropyran and ester functionalities.[3][7][8][9]

Comparative Analysis: Dihydro- vs. Tetrahydropyran

To appreciate the diagnostic power of NMR, let's compare the expected ¹H NMR spectrum of this compound with its saturated analog, ethyl tetrahydropyran-2-carboxylate.

Structure_Comparison cluster_dihydropyran This compound cluster_tetrahydropyran Ethyl tetrahydropyran-2-carboxylate dhp dhp thp thp

Caption: Comparison of the dihydropyran and its saturated tetrahydropyran analog.

The most striking difference would be the complete absence of signals in the vinylic region (4.5-6.5 ppm) for the tetrahydropyran derivative. The signals for H-5 and H-6 would be replaced by additional aliphatic signals in the 1.5-2.0 ppm range. This immediate visual confirmation of the double bond's presence or absence is a primary characterization step.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 300 or 400 MHz NMR spectrometer.[7]

  • Acquisition: Record the spectrum at 298 K. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of at least 2 seconds.[7] Co-add 16 scans to achieve a good signal-to-noise ratio.

  • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Causality Behind the Method: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By identifying these absorption bands, we can confirm the presence of expected functional groups like carbonyls, ethers, and alkenes.

Key Diagnostic Peaks:
Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Ester C=O 1730 - 1750 (strong)Stretch
Vinylic C=C 1620 - 1650 (medium)Stretch
Ether C-O-C 1050 - 1150 (strong)Asymmetric Stretch
sp² C-H 3010 - 3100 (medium)Stretch (from C=C-H)
sp³ C-H 2850 - 3000 (strong)Stretch (from alkyl parts)

Reference data compiled from various sources on pyranone and ester vibrations.[10][11][12]

The presence of a strong band around 1735 cm⁻¹ is definitive proof of the ester carbonyl group, while the band near 1640 cm⁻¹ confirms the C=C double bond of the dihydropyran ring.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty, clean crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-500 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.

Causality Behind the Method: The molecule is ionized and converted into gas-phase ions. The mass-to-charge ratio (m/z) of the molecular ion (M⁺) confirms the molecular weight. The molecule also breaks apart into characteristic fragment ions, which can provide additional structural clues. For this compound (C₈H₁₂O₃), the expected molecular weight is 156.18 g/mol .[13][14]

Expected Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: Inject 1 µL of the solution with a split ratio (e.g., 50:1).

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This ensures good separation of the analyte from any volatile impurities.[15]

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 300.

This method not only provides a mass spectrum for identification but also serves as an excellent assessment of purity.[15]

Chromatographic Techniques: Purity Assessment

While spectroscopy provides the structure, chromatography determines the purity of the synthesized compound.

Causality Behind the Method: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For dihydropyran derivatives, Gas Chromatography (GC) is often suitable due to their relatively good volatility and thermal stability.[15] High-Performance Liquid Chromatography (HPLC) is a viable alternative, especially for less volatile or thermally sensitive derivatives.[16]

Comparison of GC and HPLC for Purity Analysis:
Technique Advantages Disadvantages Best For...
Gas Chromatography (GC) High resolution for volatile compounds; easily coupled to MS.Requires sample to be thermally stable and volatile; derivatization may be needed for some compounds.[17][18]Standard, unsubstituted this compound and other relatively small, non-polar derivatives.
High-Performance Liquid Chromatography (HPLC) Suitable for non-volatile and thermally labile compounds; preparative scale-up is possible.Lower resolution than capillary GC; requires larger volumes of solvent.Derivatives with large, non-volatile substituents (e.g., complex aromatic or polymeric groups) or for chiral separations.
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound absorbs (e.g., ~220 nm, due to the ester and enol ether chromophores).

  • Analysis: Inject 10 µL and monitor the chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated based on the relative peak area.

Conclusion

The is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy serves as the foundation for structural elucidation, IR spectroscopy provides rapid confirmation of key functional groups, mass spectrometry validates the molecular weight and formula, and chromatography offers a definitive assessment of purity. By understanding the causal principles behind each technique and employing them in a logical workflow, researchers can confidently and accurately characterize these valuable synthetic intermediates, ensuring the integrity of their scientific and drug development endeavors.

References

A Comparative Guide to the Reactivity of Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate and Structurally Related Dihydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of ethyl 3,4-dihydro-2H-pyran-2-carboxylate against other functionally substituted dihydropyrans. For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of how substituents modulate the reactivity of the dihydropyran core is critical for rational molecular design and reaction optimization. This document moves beyond theoretical discussion to provide actionable experimental protocols and comparative data, grounding our analysis in established chemical principles and validated literature.

Foundational Principles: The Electronic Character of the Dihydropyran Core

The 3,4-dihydro-2H-pyran ring system is characterized by an endocyclic enol ether moiety. The oxygen atom's lone pair electrons engage in resonance with the C=C double bond, rendering it exceptionally electron-rich and nucleophilic. This inherent electronic nature dictates that its primary mode of reaction is with electrophiles.[1] The reaction proceeds via an electrophilic addition mechanism, typically forming a highly stabilized oxocarbenium ion intermediate. This intermediate is a key branching point for subsequent product formation.

The central thesis of this guide is to explore how substituents, particularly the C2-carboxylate group in our title compound, modulate this intrinsic reactivity. We will dissect this through the lens of three principal reaction classes: electrophilic additions, cycloaddition reactions, and ring-opening transformations.

The Influence of the C2-Ester Substituent

In this compound, the ethyl carboxylate group is positioned on a saturated carbon (C2), adjacent to the ring oxygen. Its influence on the reactivity of the distal C=C double bond is primarily through an electron-withdrawing inductive effect (-I effect). This effect slightly reduces the electron density of the enol ether system compared to the unsubstituted 3,4-dihydro-2H-pyran. Consequently, the initial rate of electrophilic attack is expected to be attenuated. However, its presence is not merely a deactivating factor; it critically influences the stability of reaction intermediates and the regiochemical outcomes of subsequent transformations.

G cluster_0 Electronic Effects on Dihydropyran Core Parent Unsubstituted Dihydropyran (High Reactivity Baseline) Target This compound (-I effect from C2-Ester) Parent->Target Slightly Deactivated Activated C6-Alkoxy Dihydropyran (+M effect, Enhanced Reactivity) Parent->Activated Activated Deactivated C5-Carbonyl Dihydropyran (-M effect, Reduced Reactivity) Parent->Deactivated Strongly Deactivated

Caption: Influence of substituents on dihydropyran reactivity.

Comparative Reactivity Analysis

Electrophilic Addition Reactions

Electrophilic addition is the hallmark reaction of dihydropyrans.[2][3] The reaction initiates with the attack of the electron-rich double bond on an electrophile (E+), forming an oxocarbenium ion. This cation is then trapped by a nucleophile (Nu-).

G cluster_0 Inverse-Electron-Demand Hetero-Diels-Alder Diene Heterodiene (α,β-Unsaturated Carbonyl) Product Dihydropyran Product Diene->Product Dienophile Dienophile (Electron-Rich Alkene) Dienophile->Product Catalyst Lewis Acid (e.g., Cu(II), Eu(III)) Catalyst->Diene Activates

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can exhibit vastly different chemical, physical, and biological properties. Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (C₈H₁₂O₃) is a key heterocyclic building block whose isomeric forms require careful differentiation.[1] This guide provides an in-depth comparison of the spectroscopic data for the isomers of this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for unambiguous identification.

The primary isomeric consideration for this compound is stereoisomerism. The carbon at the 2-position (C2) is a chiral center, giving rise to a pair of enantiomers: (R)-ethyl 3,4-dihydro-2H-pyran-2-carboxylate and (S)-ethyl 3,4-dihydro-2H-pyran-2-carboxylate. Furthermore, constitutional isomers, where the atoms are connected in a different order, also exist. This guide will focus on two key comparisons:

  • The Enantiomeric Challenge: An exploration of why the (R) and (S) enantiomers are indistinguishable by standard spectroscopic methods and the advanced techniques required for their resolution.

  • Substituent Effects: A direct spectroscopic comparison between the parent heterocycle, 3,4-dihydro-2H-pyran, and its C2-substituted derivative, this compound, to demonstrate the profound impact of the ethyl carboxylate group on the spectral output.

Part 1: Spectroscopic Profile of (rac)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

The racemic mixture of this compound serves as our baseline. Its characterization relies on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H-NMR reveals the electronic environment and connectivity of protons. The key is to recognize how the electronegative ring oxygen, the double bond, and the ester group influence the chemical shifts of adjacent protons.

  • ¹³C-NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the hybridization and electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of this compound is dominated by vibrations characteristic of the ester and the cyclic ether functionalities. The NIST WebBook provides a reference IR spectrum for this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For dihydropyran systems, a characteristic fragmentation pathway is the Retro-Diels-Alder (RDA) reaction.[3][4] This process involves the cleavage of the cyclohexene-like ring to form a diene and a dienophile, providing strong evidence for the underlying ring structure.

Part 2: The Enantiomeric Challenge: Distinguishing (R) and (S) Isomers

Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment. Consequently, standard spectroscopic techniques cannot differentiate between them.

  • NMR Spectroscopy (Achiral): In a standard achiral solvent like CDCl₃, the (R) and (S) enantiomers are magnetically equivalent, yielding identical ¹H and ¹³C NMR spectra.

  • IR Spectroscopy (Achiral): The vibrational modes of the two enantiomers are identical, resulting in superimposable IR spectra.

  • Mass Spectrometry (Achiral): The fragmentation patterns of the enantiomers are identical under standard electron ionization (EI) or electrospray ionization (ESI) conditions.

Causality: The inability to distinguish enantiomers stems from the fact that these spectroscopic methods probe the molecule's constitution and local electronic environments, which are identical for both mirror-image forms. Differentiation is only possible when the enantiomers interact with a chiral environment, breaking their symmetry.

Protocols for Resolution:

  • Chiral Chromatography: The most definitive method for separating and quantifying enantiomers is to use a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The differential interaction between the enantiomers and the chiral phase leads to different retention times.

  • NMR with Chiral Shift Reagents (CSRs): Introducing a chiral lanthanide complex (e.g., Eu(hfc)₃) to the NMR sample creates transient diastereomeric complexes with the enantiomers. These diastereomeric complexes are no longer magnetically equivalent, leading to the splitting of signals in the ¹H-NMR spectrum, allowing for the determination of enantiomeric excess (ee).

Part 3: Comparative Analysis: The Influence of the C2-Substituent

To understand the spectroscopic signature of the ethyl carboxylate group, we compare the data for this compound with its parent, unsubstituted ring system, 3,4-dihydro-2H-pyran.

Comparative NMR Data

The addition of the electron-withdrawing ethyl carboxylate group at the C2 position, adjacent to the ring oxygen, causes significant downfield shifts for the nearby protons and carbons.

Assignment 3,4-dihydro-2H-pyran ¹H-NMR (δ, ppm)(rac)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylate ¹H-NMR (δ, ppm)Rationale for Shift
H-2 ~3.7-3.8 (t)~4.4 (dd)Deshielded by adjacent ester carbonyl and ring oxygen.
H-6 ~4.0-4.1 (t)~6.4 (dt)Olefinic proton, relatively unchanged.
H-5 ~5.8-6.0 (m)~4.8 (dt)Olefinic proton, relatively unchanged.
Ethyl-CH₂ N/A~4.2 (q)Characteristic ethoxy group quartet.
Ethyl-CH₃ N/A~1.3 (t)Characteristic ethoxy group triplet.
Assignment 3,4-dihydro-2H-pyran ¹³C-NMR (δ, ppm)(rac)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylate ¹³C-NMR (δ, ppm)Rationale for Shift
C-2 ~67.0~75.0Strongly deshielded by ester and ring oxygen.
C-6 ~145.0~144.0Olefinic carbon, minor change.
C-5 ~101.0~102.0Olefinic carbon, minor change.
C=O N/A~171.0Characteristic ester carbonyl carbon.
Ethyl-CH₂ N/A~61.0Characteristic ethoxy group carbon.
Ethyl-CH₃ N/A~14.0Characteristic ethoxy group carbon.

Note: Exact chemical shifts can vary based on solvent and concentration. The values presented are typical representations.

Comparative IR Data

The most dramatic difference in the IR spectra is the appearance of the strong carbonyl stretch from the ester group.

Vibrational Mode 3,4-dihydro-2H-pyran (cm⁻¹)(rac)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (cm⁻¹)
C=O Stretch (Ester) N/A~1735-1750 (very strong)
C=C Stretch (Vinylic) ~1650 (medium)~1650 (medium)
C-O-C Stretch (Ether) ~1240 & ~1070 (strong)~1220 & ~1050 (strong)
sp² C-H Stretch ~3050~3050
sp³ C-H Stretch ~2850-2950~2850-2950
Comparative Mass Spectrometry Data

While both molecules can undergo a Retro-Diels-Alder fragmentation, the substituent dramatically alters the masses of the resulting fragments.

Ion 3,4-dihydro-2H-pyran (m/z)(rac)-Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (m/z)Identity
[M]⁺ 84156Molecular Ion
RDA Fragment 1 56128Diene fragment
RDA Fragment 2 2828Dienophile fragment (ethene)
Other Fragments -111[M - OEt]⁺
-83[M - CO₂Et]⁺

Experimental Methodologies

Trustworthiness in analytical science is built on robust and reproducible protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H-NMR Acquisition: Acquire a proton spectrum using a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Process the data with a 0.3 Hz line broadening.

  • ¹³C-NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Typically, several hundred to a few thousand scans are required for adequate signal-to-noise.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Place the salt plates in the sample holder of an FT-IR spectrometer.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Background Correction: A background spectrum of the clean salt plates must be acquired and automatically subtracted from the sample spectrum.

Protocol 3: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample with a split ratio of 50:1.

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Visualization of Workflows and Mechanisms

Diagrams provide a clear visual summary of complex processes.

Analytical Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir FT-IR Analysis cluster_ms GC-MS Analysis Sample Analyte NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Neat Sample on KBr Plate Sample->IR_Prep MS_Prep Dilute in DCM Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra on 400 MHz Spectrometer NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data IR_Acq Acquire Spectrum (4000-400 cm-1) IR_Prep->IR_Acq IR_Data Vibrational Frequencies (cm-1) IR_Acq->IR_Data MS_Acq Inject into GC-MS (EI, 70 eV) MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z) Fragmentation Pattern MS_Acq->MS_Data

References

A Comparative Guide to the Biological Activity of 3,4-Dihydro-2H-pyran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its unique structural and electronic properties make it a versatile starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of analogs derived from the ethyl 3,4-dihydro-2H-pyran-2-carboxylate core, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic explorations.

The Core Scaffold: A Platform for Diversity

The this compound structure offers several points for chemical modification, allowing for the generation of diverse libraries of analogs.[2] The ester group, the dihydropyran ring, and various positions on the ring can be functionalized to modulate physicochemical properties and biological targets. This versatility is a key reason for the sustained interest in this class of compounds.

General Synthesis Strategies

The synthesis of dihydropyran derivatives is often achieved through efficient and elegant chemical reactions. One-pot multicomponent reactions are particularly favored as they allow for the rapid assembly of complex molecules from simple starting materials, which is a significant advantage in drug discovery for generating chemical diversity.[3] Other modern synthetic methodologies, such as N-heterocyclic carbene (NHC) organocatalysis, have also been employed to produce these derivatives with high stereoselectivity.[4][5]

G cluster_0 General Synthesis Workflow Starting Materials Aldehydes, Malononitrile, Active Methylene Compounds Reaction One-Pot Multicomponent Reaction (e.g., with catalyst) Starting Materials->Reaction Combine Product Substituted Dihydropyran Analogs Reaction->Product Cyclization

Caption: A generalized workflow for the synthesis of dihydropyran analogs.

Comparative Biological Activities

Anticancer Activity

Dihydropyran-containing molecules have demonstrated significant cytotoxic effects against a range of cancer cell lines.[6] The primary mechanisms often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[6][7]

A study on a series of dihydropyran derivatives revealed potent antitumor activity against human intestinal epithelial adenocarcinoma (HuTu80), mammary adenocarcinoma (4T1), and pancreatic cancer (PANC1) cell lines.[3][8] Notably, some of these compounds exhibited greater potency than the standard anticancer drug carboplatin.[3]

Table 1: Comparative Anticancer Activity (IC₅₀ in µg/mL) of Dihydropyran Analogs

Compound/AnalogHuTu804T1PANC1Reference
Biscoumarin Analog 1 18.7820.1122.43[3]
Biscoumarin Analog 2 20.1521.3324.54[3]
Biscoumarin Analog 3 25.6728.9830.12[3]
Biscoumarin Analog 4 28.7630.1232.63[3]
Carboplatin (Control) 45.8555.3465.62[3]

Mechanistic Insights & Structure-Activity Relationship (SAR)

Preliminary mechanism studies have shown that potent dihydropyran analogs can induce apoptosis and cause cell cycle arrest at the S phase in cancer cells.[7] The accumulation of cells in the sub-G1 peak of the cell cycle is a hallmark of apoptosis, which has been observed after treatment with these compounds.[7] The structure-activity relationship studies suggest that the nature and position of substituents on the pyran ring and any fused ring systems are critical for cytotoxic activity.

G cluster_1 Proposed Anticancer Mechanism Dihydropyran Analog Dihydropyran Analog Cancer Cell Cancer Cell Dihydropyran Analog->Cancer Cell Targets ApoptosisInduction Induction of Apoptosis Cancer Cell->ApoptosisInduction CellCycleArrest Cell Cycle Arrest (S Phase) Cancer Cell->CellCycleArrest CellDeath Cancer Cell Death ApoptosisInduction->CellDeath CellCycleArrest->CellDeath

Caption: Mechanism of anticancer action for select dihydropyran analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

The causality behind choosing the MTT assay lies in its reliability and high-throughput nature for assessing cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Cell Seeding: Plate cancer cells (e.g., HuTu80) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dihydropyran analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Carboplatin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Several dihydropyran derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacterial and fungal strains.[6] Spiro-4H-pyran derivatives, for example, have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9][10]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Spiro-4H-pyran Analogs

Compound/AnalogS. aureusS. pyogenesE. coliP. aeruginosaReference
Spiro-pyran 5d 12.525>100>100[9]
Gentamicin (Control) 3.126.251.563.12[9]

Experimental Protocol: Microbroth Dilution for MIC Determination

This method is a gold standard for determining the minimum inhibitory concentration (MIC) because it is quantitative and provides a clear endpoint.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with broth medium.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Dihydropyran analogs have emerged as promising candidates for anti-inflammatory agents.[3] Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Studies have shown that certain pyran derivatives can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[11][12] This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[12]

Furthermore, these compounds have been shown to modulate critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central regulators of inflammation.[12] Some derivatives have also been found to reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14]

G cluster_2 Anti-inflammatory Signaling Pathway LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 Activates MAPK_NFkB MAPK & NF-κB Pathways TLR4->MAPK_NFkB Activates InflammatoryMediators iNOS, COX-2, TNF-α, IL-6 MAPK_NFkB->InflammatoryMediators Upregulates Inflammation Inflammation InflammatoryMediators->Inflammation DihydropyranAnalog Dihydropyran Analog DihydropyranAnalog->MAPK_NFkB Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by dihydropyran analogs.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)

The Griess test is a straightforward and sensitive colorimetric assay for measuring nitrite (a stable product of NO). It is selected for its specificity in quantifying NO production by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the dihydropyran analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: After a short incubation period, measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance.

  • Calculation: Use a sodium nitrite standard curve to quantify the nitrite concentration in the samples.

Discussion and Future Perspectives

The analogs of this compound represent a rich source of biologically active compounds with significant therapeutic potential. The comparative analysis reveals that specific structural modifications can lead to potent and selective agents for anticancer, antimicrobial, and anti-inflammatory applications.

  • For anticancer activity, biscoumarin-dihydropyran hybrids have shown exceptional promise, often outperforming conventional chemotherapeutics in vitro. Future work should focus on in vivo efficacy studies and elucidating the precise molecular targets to understand their mechanism of action better.

  • In the antimicrobial realm, spiro-fused dihydropyran systems have demonstrated notable activity, particularly against Gram-positive bacteria. The development of broader-spectrum agents and understanding their mechanisms of resistance will be crucial next steps.

  • As anti-inflammatory agents, dihydropyran derivatives that modulate the NF-κB and MAPK signaling pathways are particularly interesting. Further investigation into their potential for treating chronic inflammatory diseases is warranted.

The continued exploration of the chemical space around the dihydropyran scaffold, guided by structure-activity relationship studies and computational modeling, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the efficient and economical production of key chiral building blocks is paramount. Ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a valuable intermediate in the synthesis of numerous biologically active molecules, presents a compelling case for the critical evaluation of its synthetic pathways. This guide provides an in-depth comparative analysis of the two primary routes for its synthesis: the elegant one-step Hetero-Diels-Alder reaction and a multi-step approach commencing with the dimerization of acrolein. This analysis, grounded in experimental data, aims to equip researchers and process chemists with the necessary insights to select the most appropriate route based on their specific needs, considering factors such as cost, yield, safety, and environmental impact.

At a Glance: Comparative Overview of Synthesis Routes

ParameterRoute 1: Hetero-Diels-Alder ReactionRoute 2: Acrolein Dimerization Pathway
Starting Materials Ethyl glyoxylate, Ethyl vinyl etherAcrolein, Ethanol
Key Reagents Lewis Acid Catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃)Oxidizing agent (e.g., TEMPO/BAIB), Acid/Base for esterification
Number of Steps 13 (Dimerization, Oxidation, Esterification)
Typical Overall Yield Good to ExcellentModerate
Reaction Conditions Mild to moderateHigh pressure/temperature for dimerization; mild for subsequent steps
Catalyst Cost Can be high, but low loading and potential for recyclingGenerally lower cost reagents
Safety Concerns Flammable solventsHigh: Acrolein is highly toxic, flammable, and a lachrymator
Environmental Impact Dependent on solvent and catalyst choice; potential for green solventsSignificant concerns due to acrolein's toxicity and potential for polymer formation
Scalability Generally good, catalyst cost can be a factorChallenging due to the hazardous nature of acrolein

Route 1: The Elegance of the Hetero-Diels-Alder Reaction

The Hetero-Diels-Alder (HDA) reaction stands out as a powerful and atom-economical method for the construction of heterocyclic rings. In the context of this compound synthesis, this [4+2] cycloaddition involves the reaction of an electron-rich alkene (dienophile) with an electron-poor diene. For the synthesis of the target molecule, ethyl vinyl ether typically serves as the dienophile, reacting with an activated carbonyl compound, such as ethyl glyoxylate, which acts as the heterodiene. The reaction is often catalyzed by a Lewis acid to enhance the reactivity of the carbonyl compound and control the stereoselectivity.

Causality in Experimental Choices

The choice of a Lewis acid catalyst is critical in this reaction. Lanthanide triflates, such as Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), are particularly effective. Their strong Lewis acidity activates the carbonyl group of ethyl glyoxylate, lowering its LUMO energy and accelerating the cycloaddition. Furthermore, these catalysts are known for their water tolerance, which can simplify reaction setup and workup procedures. The use of a chiral Lewis acid catalyst can also enable enantioselective synthesis, a crucial aspect for pharmaceutical applications.

Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

Materials:

  • Ethyl glyoxylate (in toluene solution)

  • Ethyl vinyl ether

  • Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 1-10 mol%).

  • Add anhydrous dichloromethane via syringe.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.

  • To this solution, add ethyl glyoxylate solution dropwise.

  • Slowly add an excess of ethyl vinyl ether (typically 1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

HDA_Workflow cluster_prep Reaction Setup cluster_reaction Cycloaddition cluster_workup Workup & Purification catalyst Lewis Acid Catalyst reaction Stir at Low Temperature catalyst->reaction 1-10 mol% solvent Anhydrous Solvent solvent->reaction glyoxylate Ethyl Glyoxylate glyoxylate->reaction 1 eq. vinylether Ethyl Vinyl Ether vinylether->reaction 1.5-2 eq. quench Quench with NaHCO₃ reaction->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify product Ethyl 3,4-dihydro-2H- pyran-2-carboxylate purify->product

Workflow for Hetero-Diels-Alder Synthesis.
Cost-Benefit Analysis of the Hetero-Diels-Alder Route

  • Cost: The primary cost drivers for this route are the Lewis acid catalyst and potentially the starting ethyl glyoxylate. High-purity, anhydrous solvents also contribute to the overall cost. While the initial investment in a lanthanide triflate catalyst may be high, their low catalyst loading and potential for recovery and reuse can mitigate this cost on a larger scale.

  • Benefits: The main advantage of this route is its efficiency, often proceeding in a single, high-yielding step. It offers excellent control over stereochemistry, especially when using chiral catalysts. The reaction conditions are generally mild, which can lead to energy savings and better functional group tolerance. From a green chemistry perspective, the atom economy of a Diels-Alder reaction is inherently high.[1]

Route 2: The Multi-Step Pathway via Acrolein Dimerization

An alternative and more classical approach to the target molecule begins with the dimerization of acrolein. This [4+2] cycloaddition, where acrolein acts as both the diene and dienophile, yields 3,4-dihydro-2H-pyran-2-carboxaldehyde.[2] This aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently esterified to afford the final ethyl ester product.

Causality in Experimental Choices

The dimerization of acrolein typically requires elevated temperatures and pressure to proceed efficiently.[2] The subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common and relatively mild method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like (diacetoxyiodo)benzene (BAIB).[3] This avoids the use of harsh and environmentally unfriendly heavy metal oxidants. The final esterification step is a standard acid- or base-catalyzed reaction with ethanol.

Experimental Protocol: Acrolein Dimerization Pathway

Step 1: Dimerization of Acrolein

Materials:

  • Acrolein (stabilized)

  • Hydroquinone (inhibitor)

  • High-pressure reactor or microwave reactor

Procedure:

  • In a high-pressure reactor, charge acrolein and a small amount of hydroquinone to prevent polymerization.

  • Heat the mixture to the required temperature (e.g., 150-200 °C) and pressure. Microwave irradiation can also be used to accelerate the reaction.[2]

  • After the reaction is complete (monitored by GC), cool the reactor and carefully vent any excess pressure.

  • The crude 3,4-dihydro-2H-pyran-2-carboxaldehyde can be purified by distillation.

Step 2: Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic acid

Materials:

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde

  • (Diacetoxyiodo)benzene (BAIB)

  • TEMPO

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde in dichloromethane.

  • Add BAIB (1.5 equivalents) and TEMPO (0.1 equivalents).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Step 3: Esterification to this compound

Materials:

  • 3,4-dihydro-2H-pyran-2-carboxylic acid

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid in an excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Acrolein_Workflow cluster_dimer Step 1: Dimerization cluster_oxidation Step 2: Oxidation cluster_ester Step 3: Esterification acrolein Acrolein dimerization High Temp/Pressure or Microwave acrolein->dimerization aldehyde 3,4-dihydro-2H-pyran- 2-carboxaldehyde dimerization->aldehyde oxidation TEMPO/BAIB Oxidation aldehyde->oxidation acid 3,4-dihydro-2H-pyran- 2-carboxylic acid oxidation->acid esterification Acid-catalyzed Esterification acid->esterification product Ethyl 3,4-dihydro-2H- pyran-2-carboxylate esterification->product

Workflow for the Acrolein Dimerization Pathway.
Cost-Benefit Analysis of the Acrolein Dimerization Pathway

  • Cost: The primary starting material, acrolein, is relatively inexpensive. The reagents for oxidation and esterification are also generally low-cost. However, the need for a high-pressure or microwave reactor for the dimerization step can represent a significant capital investment.

  • Benefits: This route utilizes readily available and inexpensive starting materials. The individual reaction steps are generally well-understood and high-yielding.

  • Drawbacks: The most significant drawback of this route is the use of acrolein. Acrolein is a highly toxic, flammable, and volatile substance that is also a potent lachrymator.[4][5][6] Its handling requires stringent safety precautions and specialized equipment, making this route less desirable from a safety and environmental perspective, especially for large-scale production. The high temperatures and pressures required for dimerization also contribute to higher energy costs and potential safety hazards. The multi-step nature of the synthesis also leads to a lower overall yield and generates more waste compared to the one-step HDA reaction.

Conclusion and Future Outlook

The choice between the Hetero-Diels-Alder reaction and the acrolein dimerization pathway for the synthesis of this compound is a clear example of the trade-offs between elegance, efficiency, and safety in chemical synthesis.

The Hetero-Diels-Alder reaction emerges as the superior route for many applications, particularly in research and development and for the synthesis of high-value, chiral compounds. Its one-step nature, mild reaction conditions, and high atom economy align well with the principles of green chemistry. While the cost of specialized Lewis acid catalysts can be a consideration, ongoing research into more affordable and recyclable catalysts is likely to further enhance the economic viability of this approach.

The acrolein dimerization pathway , while utilizing inexpensive starting materials, is severely hampered by the extreme toxicity and hazardous nature of acrolein.[7] The safety and environmental risks associated with handling large quantities of acrolein make this route increasingly unattractive for industrial applications, where worker safety and environmental regulations are paramount.

For researchers and drug development professionals, the Hetero-Diels-Alder reaction offers a more versatile, efficient, and safer platform for the synthesis of this compound and its derivatives. As the field of catalysis continues to advance, the development of even more active, selective, and cost-effective catalysts will undoubtedly solidify the position of the HDA reaction as the preferred method for constructing this important heterocyclic scaffold. The principles of green chemistry increasingly favor methodologies that minimize hazardous reagents and waste, further tipping the scales in favor of the elegant and efficient cycloaddition approach.[8][9][10]

References

A Comparative Guide to the Determination of the Absolute Configuration of Ethyl 3,4-Dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. The subject of our discussion, ethyl 3,4-dihydro-2H-pyran-2-carboxylate, is a versatile chiral building block, and confirming its stereochemistry is paramount for its application in target-oriented synthesis.

This guide, written from the perspective of a seasoned application scientist, provides a comparative analysis of the primary analytical techniques for determining the absolute configuration of this dihydropyran. We will delve into the underlying principles, experimental workflows, and data interpretation for each method, offering insights to guide your selection of the most appropriate strategy.

The Challenge: Conformational Flexibility

This compound possesses a single stereocenter at the C2 position. However, the dihydropyran ring is not planar and exists as a mixture of rapidly interconverting conformers, primarily half-chair and boat forms. This conformational lability can complicate the analysis, particularly for chiroptical methods that measure a population-weighted average of all conformers. Therefore, a successful stereochemical assignment often necessitates a combination of experimental data and computational modeling.

A Comparative Analysis of Key Techniques

The determination of absolute configuration can be approached through several powerful techniques. The choice of method is often dictated by the physical state of the sample, the presence of chromophores, and the availability of instrumentation and computational resources.

Technique Principle Sample Requirement Pros Cons
X-ray Crystallography Anomalous dispersion of X-rays by a crystalline sample.High-quality single crystal.Unambiguous, "gold standard" determination.Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.~1-10 mg of pure sample in a suitable solvent (e.g., CDCl3).Applicable to a wide range of molecules in solution; highly sensitive to stereochemistry.Requires quantum chemical calculations for spectral interpretation; can be challenging for highly flexible molecules.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.Microgram quantities in solution.High sensitivity; requires less sample than VCD.Requires a chromophore near the stereocenter; interpretation relies on computational modeling.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Covalent derivatization with a chiral reagent to form diastereomers, which exhibit distinct NMR chemical shifts.~1-5 mg of the corresponding alcohol (hydrolyzed ester).Does not require specialized instrumentation beyond a standard NMR spectrometer.Indirect method; requires chemical modification of the analyte; potential for errors in interpretation.

In-Depth Experimental Protocols and Workflows

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Method

VCD is an excellent choice for this compound as it directly probes the stereochemistry of the molecule in its solution state, providing a more accurate representation of its conformational behavior.

  • Sample Preparation: Dissolve approximately 5 mg of the purified this compound in 100-150 µL of a suitable deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the IR region. The solution should be optically clear and free of particulates.

  • Data Acquisition:

    • Transfer the solution to a VCD cell with an appropriate path length (typically 100 µm).

    • Acquire the VCD and IR spectra simultaneously over a suitable spectral range (e.g., 2000-900 cm⁻¹).

    • Collect data for a sufficient duration (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.

    • Acquire a solvent baseline under identical conditions for subtraction.

  • Data Processing:

    • Subtract the solvent spectrum from the sample spectrum.

    • Perform baseline correction as needed.

The experimental VCD spectrum is a conformational average. To assign the absolute configuration, one must compare the experimental spectrum to the theoretically predicted spectrum for a known configuration (e.g., the (R)-enantiomer).

VCD_Workflow cluster_comp Computational Modeling cluster_exp Experimental Measurement conf_search Conformational Search (e.g., Molecular Mechanics) dft_opt DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) conf_search->dft_opt Select low-energy conformers vcd_calc VCD Rotational Strengths Calculation dft_opt->vcd_calc boltzmann Boltzmann Averaging of Spectra vcd_calc->boltzmann predicted_spec Predicted VCD Spectrum for (R)-enantiomer boltzmann->predicted_spec comparison Spectral Comparison predicted_spec->comparison sample_prep Sample Preparation (~5mg in CDCl3) vcd_acq VCD/IR Data Acquisition sample_prep->vcd_acq exp_spec Experimental VCD Spectrum vcd_acq->exp_spec exp_spec->comparison assignment Absolute Configuration Assignment comparison->assignment Match or Mismatch

Caption: Workflow for VCD-based absolute configuration assignment.

A good match between the experimental spectrum and the predicted spectrum for the (R)-enantiomer confirms the (R)-configuration. A mirror-image relationship indicates the (S)-configuration.

X-ray Crystallography: The Definitive, but Conditional, Answer

If a high-quality single crystal of this compound or a suitable derivative can be obtained, X-ray crystallography provides the most unambiguous assignment of absolute configuration.

  • Crystallization: This is often the most challenging step. Screen a wide range of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain diffraction-quality single crystals.

  • Crystal Mounting and Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source. It is crucial to use a wavelength that can induce anomalous dispersion.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a critical value in this determination; a value close to 0 for a given configuration confirms that assignment, while a value near 1 indicates the opposite enantiomer.

XRay_Workflow start Obtain Single Crystal diffraction X-ray Diffraction Data Collection start->diffraction fail No Suitable Crystal start->fail solve Solve Electron Density Map diffraction->solve refine Refine Atomic Positions and Thermal Parameters solve->refine flack Determine Flack Parameter (Anomalous Dispersion) refine->flack assign Unambiguous Absolute Configuration Assignment flack->assign

Caption: Decision and experimental workflow for X-ray crystallography.

NMR Spectroscopy using Mosher's Method: An Indirect Approach

This method is useful when crystallization fails and a VCD spectrometer is unavailable. It relies on converting the enantiomeric analyte into diastereomers that can be distinguished by standard ¹H NMR.

  • Hydrolysis: The ethyl ester of the starting material must first be hydrolyzed to the corresponding carboxylic acid, which is then reduced to the primary alcohol (2-(hydroxymethyl)-3,4-dihydro-2H-pyran).

  • Derivatization:

    • Divide the alcohol into two separate NMR tubes.

    • In one tube, react the alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • In the other tube, react the alcohol with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

    • Ensure the reactions go to completion.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric esters.

    • Carefully assign the proton signals for the protons near the newly formed ester linkage.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.

    • According to the established mnemonic for Mosher's method, for a given configuration of the alcohol, protons that lie on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern allows for the assignment of the alcohol's absolute configuration.

Conclusion and Recommendations

The choice of method for determining the absolute configuration of this compound is a balance of sample availability, accessibility of instrumentation, and the desired level of certainty.

  • For an unambiguous and definitive assignment: X-ray crystallography is the gold standard, provided a suitable single crystal can be obtained.

  • For a reliable solution-state analysis: Vibrational Circular Dichroism (VCD) is the method of choice. It provides a direct fingerprint of the molecule's stereochemistry in solution and is well-suited for conformationally flexible systems when combined with robust computational analysis.

  • When sample is limited and a chromophore is present: Electronic Circular Dichroism (ECD) can be a powerful alternative, though the dihydropyran system itself is not a strong chromophore.

  • When specialized chiroptical instrumentation is unavailable: NMR-based methods like Mosher's analysis offer a viable, albeit indirect, alternative. However, this method requires chemical modification of the analyte and careful interpretation to avoid potential pitfalls.

Ultimately, a multi-pronged approach can provide the highest level of confidence. For instance, an initial assignment by VCD can be unequivocally confirmed if the compound is later successfully crystallized and analyzed by X-ray diffraction. This ensures a robust and defensible stereochemical assignment, which is the cornerstone of modern drug discovery and development.

A Comparative Guide to Cross-Reactivity Studies of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential immunogenicity of small molecules is a critical aspect of preclinical safety assessment. This guide provides a comprehensive framework for evaluating the cross-reactivity of ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a heterocyclic compound with a pyran backbone. While not typically immunogenic on its own, this molecule, like many small organic compounds, has the potential to act as a hapten, eliciting an immune response when conjugated to a larger carrier protein. This guide will delve into the principles of hapten-mediated immunity and present detailed experimental protocols for assessing the cross-reactivity of this compound and its structural analogs.

The Hapten Concept: How Small Molecules Can Trigger an Immune Response

Small molecules with a molecular weight generally under 1,000 Daltons are typically non-immunogenic.[1] However, they can become immunogenic by covalently binding to endogenous macromolecules, such as proteins, to form a hapten-carrier conjugate.[2] This conjugate is then recognized as a foreign antigen by the immune system, leading to the production of specific antibodies. These antibodies can then recognize and bind to the hapten portion of the conjugate, and in some cases, to the free hapten itself. This phenomenon is the basis for many drug-induced allergies and hypersensitivities.[3][4]

The potential for cross-reactivity arises when antibodies generated against one hapten-carrier conjugate can also recognize and bind to structurally similar molecules.[5] This is a critical consideration in drug development, as it can lead to unexpected adverse reactions.

Hapten_Concept cluster_0 Initial Exposure cluster_1 Immune Response cluster_2 Subsequent Exposure & Cross-Reactivity Small Molecule (Hapten) Small Molecule (Hapten) Hapten-Carrier Conjugate Hapten-Carrier Conjugate Small Molecule (Hapten)->Hapten-Carrier Conjugate Covalent Binding Carrier Protein Carrier Protein Carrier Protein->Hapten-Carrier Conjugate Antigen Presenting Cell Antigen Presenting Cell Hapten-Carrier Conjugate->Antigen Presenting Cell Phagocytosis & Processing T Helper Cell T Helper Cell Antigen Presenting Cell->T Helper Cell Antigen Presentation B Cell B Cell T Helper Cell->B Cell Activation Plasma Cell Plasma Cell B Cell->Plasma Cell Differentiation Antibodies Antibodies Plasma Cell->Antibodies Production Free Hapten Free Hapten Antibodies->Free Hapten Binding Structurally Similar Molecule Structurally Similar Molecule Antibodies->Structurally Similar Molecule Cross-Reactivity Immune Response (e.g., Mast Cell Degranulation) Immune Response (e.g., Mast Cell Degranulation) Free Hapten->Immune Response (e.g., Mast Cell Degranulation) Structurally Similar Molecule->Immune Response (e.g., Mast Cell Degranulation)

Figure 1: The Hapten-Mediated Immune Response and Cross-Reactivity.

A Comparative Framework for Cross-Reactivity Assessment

To contextualize the cross-reactivity profile of this compound, it is essential to compare it with structurally similar molecules. This allows for a more nuanced understanding of which structural features may contribute to immunogenicity. For the purpose of this guide, we will consider the following hypothetical comparator compounds:

  • Comparator A: Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate - Introduces a methyl group on the pyran ring.

  • Comparator B: Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate - Features a ketone group on the pyran ring.

  • Comparator C: Tetrahydrofurfuryl acetate - A structurally related five-membered cyclic ether with an ester side chain.

Experimental Methodologies for Assessing Cross-Reactivity

The following sections provide detailed protocols for two robust in vitro assays to quantify the cross-reactivity of small molecules: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Mast Cell Degranulation Assay.

Competitive ELISA for Hapten Cross-Reactivity

The competitive ELISA is a highly sensitive immunoassay used to detect and quantify small molecules.[6] In this assay, the free hapten (the molecule of interest) in a sample competes with a hapten-protein conjugate coated on the microplate for binding to a limited amount of specific antibody. The resulting signal is inversely proportional to the concentration of the free hapten in the sample.

Figure 2: Workflow for a Competitive ELISA.

Step-by-Step Protocol for Competitive ELISA:

  • Hapten-Protein Conjugate Synthesis:

    • Synthesize the hapten-protein conjugate by covalently linking this compound to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugate will be used for both antibody production (immunogen) and plate coating.

  • Antibody Production:

    • Generate polyclonal or monoclonal antibodies specific to the hapten-carrier conjugate by immunizing an appropriate animal model.

  • Plate Coating:

    • Coat the wells of a 96-well microplate with the hapten-BSA conjugate (1-10 µg/mL in coating buffer, pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the test compounds (this compound and its analogs) and a standard curve of the free hapten.

    • In a separate plate or tubes, pre-incubate the primary antibody with the test compounds or standards for 30 minutes.

    • Add 100 µL of the antibody-hapten mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable substrate (e.g., TMB) and incubate in the dark until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Plot a standard curve of absorbance versus the concentration of the free hapten.

    • Calculate the concentration of the test compounds that inhibits 50% of the antibody binding (IC50). The lower the IC50 value, the higher the affinity of the antibody for the compound, indicating a higher potential for cross-reactivity.

Mast Cell Degranulation Assay

Mast cell degranulation is a key event in IgE-mediated allergic reactions.[7] This assay assesses the ability of a compound to induce the release of inflammatory mediators from mast cells that have been sensitized with IgE antibodies specific to the hapten. The rat basophilic leukemia (RBL-2H3) cell line is a widely used model for this purpose.

Mast_Cell_Degranulation_Workflow cluster_0 Cell Preparation and Sensitization cluster_1 Challenge and Degranulation cluster_2 Quantification of Degranulation Culture RBL-2H3 Cells Culture RBL-2H3 Cells Sensitize with Anti-Hapten IgE Sensitize with Anti-Hapten IgE Culture RBL-2H3 Cells->Sensitize with Anti-Hapten IgE Wash Sensitized Cells Wash Sensitized Cells Sensitize with Anti-Hapten IgE->Wash Sensitized Cells Challenge with Hapten-Protein Conjugate Challenge with Hapten-Protein Conjugate Wash Sensitized Cells->Challenge with Hapten-Protein Conjugate Incubate Incubate Challenge with Hapten-Protein Conjugate->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Lyse Remaining Cells Lyse Remaining Cells Incubate->Lyse Remaining Cells Measure β-hexosaminidase Activity Measure β-hexosaminidase Activity Collect Supernatant->Measure β-hexosaminidase Activity Lyse Remaining Cells->Measure β-hexosaminidase Activity Calculate % Degranulation Calculate % Degranulation Measure β-hexosaminidase Activity->Calculate % Degranulation

Figure 3: Workflow for a Mast Cell Degranulation Assay.

Step-by-Step Protocol for Mast Cell Degranulation Assay:

  • Cell Culture:

    • Culture RBL-2H3 cells in complete medium (e.g., MEM with 20% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

  • Sensitization:

    • Seed the RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Sensitize the cells by incubating them overnight with anti-hapten IgE antibodies in the culture medium.

  • Challenge:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 100 µL of Tyrode's buffer containing various concentrations of the test compounds (this compound and its analogs) conjugated to a multivalent carrier like BSA.

    • Include positive (e.g., ionomycin) and negative (buffer alone) controls.

    • Incubate for 1 hour at 37°C.

  • Measurement of β-hexosaminidase Release:

    • After incubation, centrifuge the plate at 200 x g for 5 minutes at 4°C.

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • To measure the total β-hexosaminidase content, lyse the cells in the remaining wells by adding 50 µL of 0.1% Triton X-100.

    • Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution to each well containing the supernatant and cell lysate.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 200 µL of stop buffer (0.1 M carbonate/bicarbonate buffer, pH 10.0).

  • Data Analysis:

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Degranulation = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100

    • A significant increase in the percentage of degranulation compared to the negative control indicates a positive cross-reactive response.

Data Interpretation and Comparison

The data obtained from these assays can be tabulated for a clear comparison of the cross-reactivity potential of this compound and its analogs.

CompoundStructureCompetitive ELISA IC50 (µM)Mast Cell Degranulation (% of Max)
This compound(Insert Structure)[Experimental Value][Experimental Value]
Comparator A(Insert Structure)[Experimental Value][Experimental Value]
Comparator B(Insert Structure)[Experimental Value][Experimental Value]
Comparator C(Insert Structure)[Experimental Value][Experimental Value]

Interpretation of Results:

  • Competitive ELISA: A lower IC50 value indicates a stronger binding affinity of the compound to the anti-hapten antibodies, suggesting a higher likelihood of cross-reactivity.

  • Mast Cell Degranulation Assay: A higher percentage of β-hexosaminidase release indicates a greater capacity of the compound to trigger mast cell degranulation, signifying a more potent cross-reactive allergenic potential.

Conclusion

This guide provides a robust framework for the systematic evaluation of the cross-reactivity potential of this compound. By employing a combination of in vitro immunoassays and a comparative analysis with structurally related compounds, researchers and drug development professionals can gain valuable insights into the potential immunogenicity of this and other small molecules. This proactive approach to safety assessment is crucial for mitigating the risks of adverse immune reactions in the development of new chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of ethyl 3,4-dihydro-2H-pyran-2-carboxylate (CAS No. 83568-11-0), ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposal. This guide is built on the foundational principles of risk assessment, regulatory compliance, and operational excellence.

Hazard Identification and Essential Safety Precautions

Understanding the inherent risks of a substance is the first step in managing it safely. This compound is a chemical that necessitates careful handling due to its specific health hazards.

1.1. Health Hazard Profile Based on available safety data, this compound is not classified as a flammable liquid, but it poses several health risks upon exposure.[1] The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPictogramPrecautionary Measures
Acute Toxicity (Oral)H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin IrritationH315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

1.2. Required Personal Protective Equipment (PPE) Given the identified hazards, a stringent PPE protocol is mandatory when handling this chemical for use or disposal. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to define control measures, including PPE, in their Chemical Hygiene Plan (CHP).[2][3]

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133.

  • Hand Protection: Use chemical-resistant, impermeable gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

Regulatory Framework: The Basis for Proper Disposal

The disposal of laboratory chemicals is not merely a matter of best practice; it is strictly regulated by federal and state laws. The two primary regulatory bodies governing this process in the United States are the Environmental Protection Agency (EPA) and OSHA.

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[4][5][6] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Your institution is classified as a hazardous waste generator and must comply with these regulations.[7]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP), which must include procedures for the safe handling and disposal of hazardous chemicals.[8][9]

Due to its hazardous characteristics, this compound must be managed as a hazardous waste.[10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [11][12]

Standard Operating Procedure for Waste Collection and Storage

This section provides a step-by-step protocol for the safe accumulation of this compound waste within the laboratory prior to its final disposal by a licensed contractor.

3.1. Waste Container Selection and Management The integrity of the waste containment system is paramount to preventing leaks and exposures.

  • Step 1: Select an Appropriate Container. Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass bottles with screw caps are typically appropriate. The container must be free from damage and have a secure, leak-proof closure.[4]

  • Step 2: Ensure Proper Sizing. The container should be appropriately sized for the expected volume of waste to avoid the hazards associated with storing large quantities of waste in the lab.

  • Step 3: Keep Containers Closed. Waste containers must remain sealed at all times except when actively adding waste.[5] This is a common EPA violation and a critical safety measure to prevent the release of vapors.

3.2. Hazardous Waste Labeling Proper labeling is a regulatory requirement and essential for communicating hazards.

  • Step 1: Affix a Hazardous Waste Label. As soon as the first drop of waste is added to the container, it must be labeled.

  • Step 2: Complete the Label Information. The label must include the following information[13]:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (avoiding abbreviations or formulas).

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date the container first received waste.

3.3. Satellite Accumulation Area (SAA) Labs must designate a specific location for waste storage known as a Satellite Accumulation Area (SAA).[10][13]

  • Step 1: Designate the SAA. The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4] A designated area within a chemical fume hood or a secondary containment tray on a benchtop are common examples.

  • Step 2: Practice Waste Segregation. Store the waste container in the SAA, segregated from incompatible chemicals.[13] While specific incompatibility data for this compound is limited, a conservative approach is to store it away from strong oxidizing agents, acids, and bases.

  • Step 3: Adhere to Accumulation Limits. An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste.[10] Once a container is full, it must be dated and moved from the SAA to the institution's central accumulation area within three days.[13]

Final Disposal Pathway

The ultimate disposal of this compound must be handled by professionals.

  • Step 1: Contact Environmental Health & Safety (EHS). When your waste container is full or you have finished the experiments generating this waste, contact your institution's EHS department (or equivalent) to arrange for a waste pickup.[12]

  • Step 2: Professional Disposal. The EHS department will work with a licensed and insured hazardous waste disposal contractor.[6][12] These contractors use approved methods, such as high-temperature incineration, to destroy the chemical in an environmentally sound and compliant manner.[14]

The following diagram illustrates the complete lifecycle and decision-making process for the proper disposal of this chemical waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Contractor Operations gen Waste Generation (this compound) container Select & Label Approved Waste Container gen->container gen->container saa Store in Designated SAA (Segregated & Closed) container->saa container->saa saa->saa full Container is Full saa->full Add waste saa->full pickup Contact EHS for Pickup full->pickup full->pickup transport Licensed Contractor Transports Waste pickup->transport pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose transport->dispose

Caption: Waste Disposal Workflow from Lab Generation to Final Disposal.

Emergency Spill Procedures

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Step 1: Evacuate and Alert. Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.

  • Step 2: Don Appropriate PPE. Before attempting to clean the spill, don the full PPE described in Section 1.2.

  • Step 3: Contain and Absorb. Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[15]

  • Step 4: Collect Waste. Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for disposal.

  • Step 5: Label and Dispose. Label the container as "Hazardous Waste" with the name of the chemical and "spill debris." Manage this container as hazardous waste and contact EHS for pickup.

  • Step 6: Decontaminate. Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, responsibility, and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the field of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like ethyl 3,4-dihydro-2H-pyran-2-carboxylate, a key building block in organic synthesis, demands a meticulous approach to personal protection. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. According to its safety data sheet, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The parent compound, 3,4-dihydro-2H-pyran, is also known to be a highly flammable liquid that can cause skin and serious eye irritation, as well as potential allergic skin reactions.[2][3]

This hazard profile dictates a multi-faceted approach to PPE, focusing on shielding the eyes, skin, and respiratory system from potential exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. The rationale behind each selection is detailed in the subsequent sections.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield is recommended when handling larger quantities.Protects against splashes that can cause serious eye irritation.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.Prevents skin contact that can lead to irritation.[4][5][7] Nitrile gloves offer good resistance to a variety of chemicals.[6]
Skin and Body Protection Flame-resistant lab coat worn over personal clothing. Ensure all exposed skin is covered.Protects against accidental splashes and contact with flammable material.[4][5]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a full-face respirator may be required.Minimizes the inhalation of vapors that can cause respiratory tract irritation.[4][5]

Detailed Operational Protocol: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure risks. The following protocol outlines the key steps for safely handling this compound.

Preparation and Pre-Handling Inspection
  • Ventilation Check: Before bringing the chemical into the workspace, ensure that the chemical fume hood is functioning correctly.

  • PPE Inspection: Meticulously inspect all PPE for any signs of damage, such as cracks in the goggles or tears in the gloves.[5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[4]

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand) readily available.[4]

Handling the Chemical
  • Donning PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Chemical Transfer: Conduct all transfers of this compound within the fume hood to contain any vapors.

  • Grounding: For larger quantities, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge, a potential ignition source.[2][7]

  • Non-Sparking Tools: Use tools made of non-sparking materials to avoid ignition of flammable vapors.[2][7]

  • Avoid Inhalation and Contact: Do not breathe in vapors or allow the chemical to come into contact with your skin or eyes.[3]

Post-Handling and Disposal
  • Decontamination: After handling, wash your hands thoroughly with soap and water.[4]

  • Waste Disposal: Dispose of any contaminated materials, including gloves and absorbent pads, in a designated hazardous waste container.[2][8] Do not dispose of this chemical down the drain.[8]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to handle the final disposal of the chemical waste.[8]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4][7]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of the safe handling procedure, from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Ventilation Verify Fume Hood Operation PPE_Check Inspect PPE for Integrity Ventilation->PPE_Check Emergency_Prep Check Eyewash & Shower PPE_Check->Emergency_Prep Don_PPE Don Lab Coat, Goggles, & Gloves Emergency_Prep->Don_PPE Transfer Transfer Chemical in Fume Hood Don_PPE->Transfer Grounding Ground Equipment (if applicable) Transfer->Grounding Decontaminate Wash Hands Thoroughly Grounding->Decontaminate Waste_Collection Collect Waste in Labeled Container Decontaminate->Waste_Collection Store_Waste Store Waste in Ventilated Area Waste_Collection->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move to fresh air immediately. If you experience difficulty breathing, administer oxygen. If you are not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do not induce vomiting. Rinse your mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]

By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound while maintaining a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3,4-dihydro-2H-pyran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3,4-dihydro-2H-pyran-2-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。